Food Yellow 3:1
Description
The exact mass of the compound C.I. Pigment Yellow 104 is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
aluminum;6-oxido-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O7S2.Al/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22;/h1-9,19H,(H,20,21,22)(H,23,24,25);/q;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVVMXXUKCHQFS-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9AlN2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid | |
| Record name | C.I. Pigment Yellow 104 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
15790-07-5 | |
| Record name | C.I. Food Yellow 3 Aluminum Lake | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015790075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Pigment Yellow 104 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminium, 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonic acid complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Food Yellow 3 (Sunset Yellow FCF): A Technical Guide for Laboratory Professionals
An In-depth Technical Guide on the Synthesis of Food Yellow 3 (C.I. 15985), also known as Sunset Yellow FCF. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed protocol for its laboratory-scale synthesis, alongside relevant chemical data and a procedural workflow.
Food Yellow 3, commercially known as Sunset Yellow FCF or FD&C Yellow No. 6, is a synthetic orange azo dye. Its synthesis is a classic example of a two-step diazotization and azo coupling reaction, a fundamental process in the synthesis of many aromatic compounds.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesized compound, Sunset Yellow FCF.
| Parameter | Value | Reference |
| Chemical Formula | C₁₆H₁₀N₂Na₂O₇S₂ | [1] |
| Molecular Weight | 452.36 g/mol | [1] |
| Appearance | Reddish-orange powder or granules | [2][3] |
| Solubility in Water (25 °C) | 19.0 g/100 mL | [3] |
| UV-Vis Absorption Maxima (λmax) | 236 nm, 264 nm, 312 nm, 482 nm (in acidic mobile phase) | [4] |
Experimental Protocol: Synthesis of Sunset Yellow FCF
This protocol details the laboratory-scale synthesis of Sunset Yellow FCF through the diazotization of sulfanilic acid and its subsequent coupling with 6-hydroxynaphthalene-2-sulfonic acid (Schaeffer's acid)[1][2][5].
Materials and Reagents:
-
Sulfanilic acid (4-aminobenzenesulfonic acid)
-
Sodium carbonate (Na₂CO₃)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
6-hydroxynaphthalene-2-sulfonic acid (Schaeffer's acid)
-
2.5 M Sodium hydroxide (NaOH) solution
-
Sodium chloride (NaCl)
-
Ethanol (EtOH)
-
Deionized water
-
Ice
Procedure:
Part 1: Diazotization of Sulfanilic Acid
-
In a 50 mL Erlenmeyer flask, combine 175 mg of sulfanilic acid and 100 mg of sodium carbonate with 5 mL of water. Gently heat the suspension to achieve complete dissolution. Allow the resulting solution to cool to room temperature[1].
-
In a separate test tube, dissolve 100 mg of sodium nitrite in 1 mL of water. Add this sodium nitrite solution to the sulfanilic acid solution from step 1. Cool the mixture in an ice-water bath[1].
-
In a small beaker, carefully add 0.5 mL of concentrated hydrochloric acid to 3 g of ice[1]. Caution: This should be performed in a fume hood.
-
Slowly, and with constant swirling, add the solution from the Erlenmeyer flask (step 2) dropwise to the beaker containing the iced hydrochloric acid. It is crucial to maintain the temperature of the reaction mixture below 5°C[1].
-
Once the addition is complete, keep the beaker in the ice-water bath for an additional 5 minutes, swirling occasionally. The resulting mixture contains the 4-sulfobenzenediazonium salt[1].
Part 2: Azo Coupling Reaction
-
In a separate 50 mL Erlenmeyer flask, dissolve 225 mg of 6-hydroxynaphthalene-2-sulfonic acid in 10 mL of 2.5 M sodium hydroxide solution. Add a magnetic stir bar and cool this solution in an ice-water bath for 5 minutes[1].
-
While stirring, slowly add the previously prepared diazonium salt solution (from step 5) to the alkaline solution of 6-hydroxynaphthalene-2-sulfonic acid[1].
-
Continue stirring the resulting mixture in the ice-water bath for another 10 minutes. A bright orange-yellow precipitate of Sunset Yellow FCF should form[1].
Part 3: Isolation and Purification
-
To aid in the precipitation of the dye, add 1 g of sodium chloride to the reaction mixture. Gently heat the flask on a hotplate until all the solid dissolves[1].
-
Allow the solution to cool to room temperature, and then place it in an ice-water bath to facilitate the formation of crystals[1].
-
Collect the crude product by vacuum filtration[1].
-
Recrystallize the crude product using a 1:1 ethanol/water mixture to obtain the purified Sunset Yellow FCF[1].
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of Sunset Yellow FCF.
An Alternative: Acid Yellow 17
It is worth noting that "Food Yellow 3" can sometimes be associated with other dyes. One such example is Acid Yellow 17 (C.I. 18965). The synthesis of Acid Yellow 17 also involves a diazotization and coupling reaction. However, the specific reactants differ. The manufacturing process for Acid Yellow 17 involves the diazotization of 4-aminobenzenesulfonic acid and its subsequent coupling with 2,5-dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid[6].
This guide provides a comprehensive overview for the laboratory synthesis of Food Yellow 3 (Sunset Yellow FCF). Adherence to standard laboratory safety protocols is essential when carrying out this procedure.
References
An In-depth Technical Guide to the Chemical Properties of Sunset Yellow Aluminium Lake
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of Sunset Yellow Aluminium Lake, a widely used colorant in the pharmaceutical, food, and cosmetic industries. This document details its chemical structure, physicochemical properties, and analytical methodologies for its characterization. Experimental protocols and data are presented to support researchers, scientists, and drug development professionals in its application and quality control.
Chemical and Physical Properties
Sunset Yellow Aluminium Lake is the salt of Sunset Yellow FCF (FD&C Yellow No. 6) with aluminum. It is an orange-red powder or granule that is insoluble in water and most organic solvents but is soluble in acidic and alkaline media.[1] The coloration is achieved through dispersion.[1] It is known for its stability, making it a preferred choice for coloring solid dosage forms where water-soluble dyes would bleed.
Table 1: Chemical Identifiers and Formula
| Identifier | Value |
| Chemical Name | Aluminium, 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonic acid complex[1] |
| Synonyms | FD&C Yellow No. 6 Aluminum Lake, Pigment Yellow 104 Lake, CI 15985:1, E110[1][2][3] |
| CAS Number | 15790-07-5[1] |
| Chemical Formula | C16H9AlN2O7S2[1] |
| Molecular Weight | 432.36 g/mole [1] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Physical Appearance | Fine orange-yellow powder[1][3] | |
| Solubility | Insoluble in water and most organic solvents; soluble in acidic and alkaline media.[1] | |
| pH of 2% Slurry | 4.0 - 5.5[1] | |
| Wavelength of Maximum Absorbance (λmax) | 482 ± 4 nm[1] | |
| Stability | Good stability to heat and light, but can show appreciable change in 10% sugar systems. Stable in the pH range of 3-8. | |
| Melting Point | Decomposes at 390°C |
Table 3: Compositional Specifications
| Component | Specification | Reference |
| Dye Content | Varies by grade (e.g., 9-14%, 12-17%, 20-28%, 40-48%, 44-52% w/w)[1] | |
| Aluminium Hydroxide | Varies depending on dye content (e.g., 29-72% w/w)[1] | |
| Moisture | ≤ 18.00% w/w[4] | |
| Sodium Chloride & Sodium Sulfate | ≤ 2.00% w/w[1] | |
| HCl Insoluble Matter | ≤ 0.50% w/w[4] | |
| Ether Extracts | ≤ 0.20% w/w[4] | |
| Free Dye Content | ≤ 0.40% w/w[4] | |
| Lead | ≤ 10.00 ppm[4] | |
| Arsenic | ≤ 3.00 ppm[4] | |
| Cadmium | ≤ 1.00 ppm[4] | |
| Mercury | ≤ 1.00 ppm[4] | |
| Heavy Metals | < 40 ppm[4] |
Experimental Protocols
Synthesis of Sunset Yellow Aluminium Lake
This protocol is adapted from a general method for preparing edible non-toxic color lakes.
Methodology:
-
Preparation of Alumina Hydrate:
-
Dissolve sodium bicarbonate in water at a temperature no higher than 13°C.
-
Slowly stir in an aluminum chloride solution over approximately 2 hours to precipitate alumina hydrate.
-
Continue stirring the precipitated alumina hydrate for an additional 30 minutes to ensure the completion of the reaction.
-
-
Laking Process:
-
Dissolve Sunset Yellow FCF water-soluble dye in water at room temperature (approximately 20-25°C).
-
Add the dye solution to the alumina hydrate slurry with stirring.
-
Add a thin stream of aluminum chloride solution with continuous stirring until the pH of the slurry reaches between 4.1 and 4.3 to effect laking.
-
Continue slow stirring until the water-soluble dye has been completely adsorbed onto the alumina hydrate.
-
-
Isolation and Drying:
-
Filter the slurry using a filter press to form a filter cake.
-
Wash the filter cake with water to reduce the sodium chloride content.
-
Dry the filter cake at 50°C to produce a dry cake of agglomerated lake particles.
-
Grind the dried cake to achieve the desired particle size.
-
Caption: Workflow for the synthesis of Sunset Yellow Aluminium Lake.
Determination of Dye Content by HPLC
This method is based on the analysis of the water-soluble dye component after extraction from the aluminum lake.
Methodology:
-
Sample Preparation (Extraction of Dye):
-
Accurately weigh 200 mg of Sunset Yellow Aluminium Lake and transfer it to a 10-ml volumetric flask.
-
Dissolve the sample in 4 ml of 0.25 M NaOH with swirling or sonication to separate the dye from the aluminum hydroxide.
-
Add 5 ml of methanol and swirl.
-
Allow the solution to cool for 5 minutes and adjust the volume to the mark with water.
-
Filter a portion of the solution for analysis through a 0.2 µm pore size PTFE membrane syringe filter.
-
-
Chromatographic Conditions:
-
Column: Inertsil® ODS-3 or equivalent C18 column.
-
Mobile Phase:
-
Eluant A: 20 mM aqueous ammonium acetate.
-
Eluant B: Methanol.
-
-
Elution: A linear gradient from 50% Eluant A / 50% Eluant B to 100% Eluant B over 10 minutes, followed by 10 minutes at 100% Eluant B. Re-equilibrate the column for 10 minutes with 50% Eluant A / 50% Eluant B.
-
Detector: Photodiode array detector, monitoring at the λmax of Sunset Yellow FCF (approximately 482 nm).
-
-
Quantification:
-
Prepare a series of standard solutions of Sunset Yellow FCF in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Calculate the concentration of the dye in the sample solution from the calibration curve and determine the dye content in the original Sunset Yellow Aluminium Lake sample.
-
References
C.I. 15985:1 CAS number and molecular structure
FOR IMMEDIATE RELEASE
A detailed technical guide on C.I. 15985:1, also known as FD&C Yellow No. 6 Aluminum Lake or Sunset Yellow FCF Aluminum Lake, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth overview of its chemical properties, molecular structure, synthesis, and analytical methodologies, alongside available toxicological data and insights into its biological interactions.
Core Chemical and Physical Properties
C.I. 15985:1 is the aluminum lake of the synthetic azo dye, Sunset Yellow FCF (C.I. 15985). The formation of the lake renders the dye insoluble in water, a property advantageous for its use in solid dosage forms and cosmetics where color migration is undesirable.
| Property | Value | References |
| CAS Number | 15790-07-5 | |
| Molecular Formula | C16H9AlN2O7S2 | |
| Synonyms | FD&C Yellow No. 6 Aluminum Lake, Sunset Yellow FCF Aluminum Lake, C.I. Pigment Yellow 104 | |
| Appearance | Orange-yellow powder | |
| Solubility | Insoluble in water and most organic solvents |
Molecular Structure
The foundational molecule, Sunset Yellow FCF, is the disodium salt of 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonic acid. The aluminum lake is formed by the precipitation of this dye onto a substrate of aluminum hydroxide.
Molecular Structure of the Sunset Yellow FCF Anion.
Synthesis and Manufacturing
The synthesis of C.I. 15985:1 is a two-stage process involving the creation of the soluble dye followed by its precipitation as an aluminum lake.
Experimental Protocol: Synthesis of Sunset Yellow FCF
A general procedure for the synthesis of the parent dye, Sunset Yellow FCF, involves a diazotization reaction followed by an azo coupling.[1]
-
Diazotization: 4-aminobenzenesulfonic acid (sulfanilic acid) is treated with sodium nitrite in the presence of a mineral acid (e.g., hydrochloric acid) at a low temperature (0-5 °C) to form the diazonium salt.
-
Azo Coupling: The resulting diazonium salt is then coupled with 6-hydroxy-2-naphthalenesulfonic acid in an alkaline solution.
-
Isolation: The synthesized dye is salted out from the solution, filtered, and dried.
Experimental Protocol: Preparation of C.I. 15985:1 (Aluminum Lake)
The laking process involves the precipitation of the soluble dye onto an inert substratum, typically aluminum hydroxide.[2]
-
Preparation of Alumina Hydrate: A slurry of alumina hydrate is prepared, often by reacting an aluminum salt with an alkali.
-
Adsorption of Dye: A solution of Sunset Yellow FCF is added to the alumina hydrate slurry with stirring.
-
Precipitation: An aluminum salt solution is added to adjust the pH, facilitating the precipitation of the dye onto the alumina hydrate.
-
Isolation and Processing: The resulting lake is filtered, washed to remove soluble impurities, dried, and ground to a fine powder.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of C.I. 15985:1 and its parent dye.
Experimental Protocol: HPLC Analysis of Sunset Yellow FCF
A representative HPLC method for the determination of Sunset Yellow FCF in various matrices is outlined below.[3][4][5]
-
Column: A reverse-phase C18 column is commonly employed.
-
Mobile Phase: A gradient elution is typically used, often involving a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile and/or methanol).
-
Detection: A photodiode array (PDA) detector is used, with monitoring at the maximum absorption wavelength of Sunset Yellow FCF (around 480 nm).
-
Sample Preparation: For the aluminum lake, an extraction step is necessary to dissolve the dye. This may involve treatment with an acidic or alkaline solution to break the lake and dissolve the dye in a suitable solvent for injection.
Toxicological Profile
The toxicological properties of Sunset Yellow FCF have been evaluated by various regulatory bodies. The acceptable daily intake (ADI) has been established, though it has been subject to review.[6] In vitro and in vivo studies have been conducted to assess its potential for genotoxicity, carcinogenicity, and other adverse effects.[7][8] It's important to note that the toxicological profile of the aluminum lake may differ from the soluble dye due to differences in absorption and bioavailability.
| Endpoint | Observation | References |
| Acute Oral Toxicity (LD50, rats) | >2 g/kg | |
| Genotoxicity (Ames Test) | Generally considered non-mutagenic | [7] |
| Carcinogenicity | No evidence of carcinogenicity in long-term animal studies | [7] |
Biological Interactions and Signaling Pathways
Emerging research suggests that Sunset Yellow FCF may interact with certain biological pathways, although the mechanisms are not yet fully elucidated.
Glucagon-Like Peptide-1 (GLP-1) Receptor
Some studies have indicated that Sunset Yellow FCF might act as an antagonist to the Glucagon-Like Peptide-1 (GLP-1) receptor.[9] The GLP-1 signaling pathway is crucial for glucose homeostasis, appetite regulation, and gastrointestinal motility.[10][11][12] Antagonism of this receptor could potentially disrupt these processes.
Potential Interaction of Sunset Yellow FCF with the GLP-1 Signaling Pathway.
Wnt and Notch Signaling Pathways
There are also preliminary indications from in vivo studies that Sunset Yellow FCF may influence the Wnt and Notch signaling pathways in the intestinal epithelium. These pathways are fundamental to cell proliferation, differentiation, and tissue homeostasis. Further research is required to delineate the specific molecular interactions and downstream consequences of these potential effects.
Conclusion
This technical guide provides a foundational understanding of C.I. 15985:1 for scientific and drug development professionals. The provided data and experimental outlines serve as a resource for further research and application development. Continued investigation into the biological interactions of this widely used colorant is warranted to ensure its safe and effective use.
References
- 1. specialchem.com [specialchem.com]
- 2. US3909284A - Lake process - Google Patents [patents.google.com]
- 3. HPLC Method for Analysis of Sunset Yellow in Walgreen's Daytime Non-Drowsy Cold & Flu | SIELC Technologies [sielc.com]
- 4. fao.org [fao.org]
- 5. academic.oup.com [academic.oup.com]
- 6. iacmcolor.org [iacmcolor.org]
- 7. sdc.org.uk [sdc.org.uk]
- 8. Reproductive and neurobehavioral effects of Sunset yellow FCF administered to mice in the diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the effect of Sunset yellow on the stomach and small intestine of developmental period of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glucagon.com [glucagon.com]
- 12. Recent advances in understanding the role of glucagon-like peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of C.I. Pigment Yellow 104 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility characteristics of C.I. Pigment Yellow 104, a lead chromate molybdate sulfate-based pigment. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine solubility through a detailed experimental protocol.
Introduction to C.I. Pigment Yellow 104
C.I. Pigment Yellow 104 is an inorganic pigment valued for its bright color and opacity. Chemically, it is a solid solution of lead chromate, lead molybdate, and lead sulfate. Its inorganic nature and crystalline structure contribute to its generally low solubility in both aqueous and organic media. While highly insoluble in water, its behavior in organic solvents is a critical parameter for its application in various formulations, including coatings, plastics, and inks.
Qualitative Solubility of Lead Chromate Pigments
Lead chromate pigments are generally characterized by their low solubility in organic solvents. This property is fundamental to their performance as pigments, ensuring they remain as discrete particles within a binder or matrix, providing color and opacity without bleeding or migrating. However, some degree of interaction with solvents can occur, which may manifest as slight swelling or minimal leaching of components.
Table 1: Qualitative Solubility of Lead Chromate Pigments in Common Organic Solvents
| Organic Solvent | General Solubility Behavior |
| Alcohols (e.g., Ethanol, Methanol) | Very Low to Insoluble |
| Ketones (e.g., Acetone) | Very Low to Insoluble |
| Aromatic Hydrocarbons (e.g., Toluene, Xylene) | Very Low to Insoluble |
| Aliphatic Hydrocarbons (e.g., Hexane) | Insoluble |
| Esters (e.g., Ethyl Acetate) | Very Low to Insoluble |
Note: This table is based on general knowledge of lead chromate pigments. Actual solubility can be influenced by the specific composition of C.I. Pigment Yellow 104, particle size, surface treatment, and the presence of impurities.
Experimental Protocol for Determining the Solubility of C.I. Pigment Yellow 104
The following protocol provides a standardized method for determining the solubility of C.I. Pigment Yellow 104 in various organic solvents. This method is adapted from general principles of solubility testing for inorganic compounds.
Materials and Equipment
-
C.I. Pigment Yellow 104 sample
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Glass vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Spectrophotometer (UV-Vis or Atomic Absorption)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, solvent-compatible)
Experimental Workflow
The following diagram illustrates the experimental workflow for determining the solubility of C.I. Pigment Yellow 104.
Caption: Experimental workflow for determining pigment solubility.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of C.I. Pigment Yellow 104 (e.g., 100 mg) into a glass vial.
-
Add a known volume of the organic solvent (e.g., 10 mL).
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
-
Separation of Undissolved Pigment:
-
Remove the vials from the shaker and allow them to stand for a short period to let the bulk of the pigment settle.
-
Centrifuge the vials at a high speed (e.g., 5000 rpm) for a set time (e.g., 30 minutes) to pellet the remaining undissolved pigment.
-
-
Sample Collection and Analysis:
-
Carefully collect an aliquot of the clear supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any fine particulate matter.
-
Analyze the concentration of the dissolved lead or chromium in the filtrate using a suitable analytical technique (e.g., Atomic Absorption Spectroscopy for highest sensitivity and specificity, or UV-Vis spectroscopy if a distinct chromophore is present in the dissolved species and a calibration curve can be established).
-
-
Calculation of Solubility:
-
Calculate the solubility of the pigment in the solvent using the following formula:
Solubility (g/L) = (Concentration of analyte in filtrate (g/L) * Dilution factor)
-
Logical Relationship for Solubility Determination
The following diagram illustrates the logical relationship between the key steps and considerations in determining the solubility of a pigment.
Caption: Logical flow for pigment solubility determination.
Conclusion
Spectroscopic Profile of Food Yellow 3:1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the food colorant "Food Yellow 3:1". This document focuses on the key analytical techniques of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Due to the limited publicly available data for the aluminum lake itself, this guide primarily details the spectroscopic properties of its parent compound, C.I. Food Yellow 3 (Sunset Yellow FCF), and outlines the general analytical procedures applicable to both.
Chemical Identity
"this compound" is the aluminum lake of C.I. Food Yellow 3.[1][2] The ":1" designation signifies the laked version of the dye.[1][2] The parent dye, C.I. Food Yellow 3, is also known by several other names, including Sunset Yellow FCF, Orange Yellow S, and FD&C Yellow No. 6.[3][4] The CAS number for this compound is 15790-07-5.[1][2] Laking is a process where a water-soluble dye is precipitated onto an inert binder, typically aluminum hydroxide, to render it insoluble in water. This property is particularly useful for coloring solid food products where color migration is undesirable.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for the quantitative analysis of food colorants. The analysis of Sunset Yellow FCF reveals characteristic absorption maxima in the visible and ultraviolet regions of the electromagnetic spectrum.
Table 1: UV-Vis Spectroscopic Data for Sunset Yellow FCF
| Wavelength (λmax) | Solvent/pH |
| ~480 nm | pH 1 |
| 443 nm | pH 13 |
| ~500 nm (shoulder) | pH 13 |
Note: The absorption maximum of Sunset Yellow FCF is pH-dependent.
Experimental Protocol for UV-Vis Analysis
The following is a general procedure for the UV-Vis analysis of water-soluble food dyes like Sunset Yellow FCF.
Instrumentation: A double-beam UV-Vis spectrophotometer is recommended for accurate measurements.
Sample Preparation:
-
Stock Solution: Accurately weigh a known amount of the dye standard (e.g., 100 mg) and dissolve it in a specific volume of deionized water (e.g., 100 mL) to prepare a stock solution of known concentration.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with deionized water to achieve a range of concentrations that will be used to generate a calibration curve.
-
Sample Solution: For a solid food sample, extract the colorant using a suitable solvent (often water or an aqueous-organic mixture). The extraction process may involve homogenization, sonication, and centrifugation to remove solid debris. For liquid samples, a simple dilution may be sufficient.
-
pH Adjustment: If the effect of pH on the absorption spectrum is being investigated, adjust the pH of the sample and standard solutions using appropriate buffers.
Measurement:
-
Wavelength Scan: Perform a wavelength scan over the UV-Vis range (typically 200-800 nm) to determine the wavelength of maximum absorbance (λmax) for the dye.
-
Calibration Curve: Measure the absorbance of each working standard at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Measure the absorbance of the sample solution at the same λmax.
-
Quantification: Use the calibration curve to determine the concentration of the dye in the sample solution.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule, offering a "molecular fingerprint" that can be used for identification and quality control.
Table 2: Key FTIR Absorption Bands for Sunset Yellow FCF
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3440 | O-H stretching (hydroxyl group) |
| ~1630 | N=N stretching (azo group) |
| ~1560 | C=C stretching (aromatic ring) |
| ~1215 | S=O stretching (sulfonate group) |
| ~1040 | C-O stretching |
Note: The exact peak positions may vary slightly depending on the sample preparation method and the physical state of the sample.
Experimental Protocol for FTIR Analysis
Attenuated Total Reflectance (ATR) is a common sampling technique for the FTIR analysis of solid and liquid food colorants due to its minimal sample preparation requirements.
Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
Sample Preparation:
-
Solid Samples: Place a small amount of the powdered dye or a piece of the solid food product directly onto the ATR crystal.
-
Liquid Samples: Place a drop of the liquid sample onto the ATR crystal.
Measurement:
-
Background Scan: With the ATR crystal clean and free of any sample, collect a background spectrum. This will be subtracted from the sample spectrum to remove interferences from the ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Scan: Place the sample on the ATR crystal and ensure good contact using the pressure clamp. Collect the sample spectrum.
-
Data Analysis: The resulting spectrum can be compared to reference spectra in a library for identification. The positions and intensities of the absorption bands can be analyzed to confirm the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It allows for the identification and quantification of different atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR).
Status of NMR Data for this compound:
Despite extensive searches of publicly available scientific literature and databases, specific experimental ¹H and ¹³C NMR spectroscopic data for C.I. Food Yellow 3 (Sunset Yellow FCF) or its aluminum lake, this compound, could not be located.
The lack of readily available NMR data for this specific food colorant may be attributed to several factors, including:
-
Proprietary nature of the data: Manufacturers may consider this information proprietary.
-
Limited academic research: While the toxicological and analytical detection of these dyes is widely studied, fundamental structural elucidation using NMR may be less common in published literature.
-
Technical challenges: The solubility of azo dyes and their lakes in common deuterated solvents suitable for NMR can be a limiting factor.
General Principles of NMR Analysis for Azo Dyes
Should NMR analysis be undertaken, the following general principles would apply:
-
¹H NMR: Would provide information on the number and types of protons in the molecule, their chemical environment, and their connectivity. Signals corresponding to aromatic protons on the naphthalene and benzene rings would be expected.
-
¹³C NMR: Would reveal the number of unique carbon atoms in the molecule and their chemical environment, including those in the aromatic rings and any aliphatic carbons.
Experimental Protocol for NMR Analysis (General):
Instrumentation: A high-field NMR spectrometer.
Sample Preparation:
-
Solvent Selection: A suitable deuterated solvent in which the compound is sufficiently soluble must be chosen (e.g., D₂O, DMSO-d₆).
-
Sample Dissolution: Dissolve a few milligrams of the sample in the deuterated solvent.
-
Filtration: Filter the solution into an NMR tube to remove any particulate matter.
Measurement:
-
Acquire ¹H and ¹³C NMR spectra.
-
Advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) could be employed for a more detailed structural assignment.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of "this compound".
Caption: Logical workflow for the spectroscopic analysis of this compound.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound, primarily through the analysis of its parent compound. For definitive analysis of the aluminum lake, empirical data would need to be generated following the general protocols outlined herein.
References
Genotoxicity Assessment of Food Yellow 3:1: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the genotoxicity of the food colorant Food Yellow 3:1, also known as Quinoline Yellow (E104). The information is compiled from a range of scientific studies to assist researchers, scientists, and drug development professionals in evaluating its safety profile.
Executive Summary
This compound has been the subject of numerous genotoxicity studies with conflicting results. In vitro studies have demonstrated positive genotoxic effects in human cell lines, including DNA damage and chromosomal aberrations. Conversely, in vivo studies and some regulatory assessments have concluded that it does not pose a genotoxic risk at current exposure levels. This guide presents the available data in a structured format to facilitate a comprehensive understanding of its genotoxic potential.
Data Presentation: Summary of Genotoxicity Studies
The following tables summarize the quantitative data from key in vitro and in vivo genotoxicity studies on this compound.
In Vitro Genotoxicity Studies
| Assay Type | Test System | Concentration Range | Metabolic Activation (S9) | Results | Reference |
| Comet Assay | Human Lymphocytes | Up to ~0.9 mg/mL | Without | Positive for DNA damage, significant at the highest concentration. | [1][2] |
| Micronucleus Assay | Human Lymphocytes | Up to ~0.9 mg/mL | Without | Positive for chromosome damage at all tested concentrations. | [1][2] |
| Comet Assay | Human HepG2 cells | 0.5 - 20 µg/mL | Not specified | Positive, dose-dependent increase in DNA damage. | [3][4] |
| Cytokinesis-Block Micronucleus Cytome (CBMN-Cyt) Assay | Human HepG2 cells | 0.5 - 20 µg/mL | Not specified | Positive, indicating clastogenic (chromosome breakage) and aneugenic (chromosome loss) effects. | [3][4] |
| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537) & E. coli (WP2 uvrA) | Up to 5 mg/plate | With and Without | Negative for mutagenicity. | [2] |
| Mouse Lymphoma Assay | L5178Y cells | Up to 3.8 mg/mL | With and Without | Negative for gene mutation. | [2] |
In Vivo Genotoxicity and Carcinogenicity Studies
| Assay Type | Animal Model | Dosing Regimen | Key Findings | Reference |
| Micronucleus Assay | NMRI Mice | Single gavage dose of 0.5, 1, or 2 g/kg bw | Negative for chromosome damage in bone marrow cells. | [2][5] |
| Carcinogenicity Study | Rats (F1 generation) | Dietary administration (up to 250 mg/kg bw/day for males, 280 mg/kg bw/day for females) for 105-106 weeks | Increased incidence of hepatocellular adenoma in high-dose males and hepatocellular adenoma or carcinoma (combined) in high-dose females. | [6] |
| Chronic Toxicity Study | Rats | Dietary administration (≥85–100 mg/kg bw/day) for 2 years | Reduced body weight, yellow discoloration, increased liver weights, and non-neoplastic liver lesions. | [6] |
| Carcinogenicity Study | Rats | Subcutaneous administration | No evidence of carcinogenicity. | [3][5] |
| Lung Tumor Bioassay | Mice | Not specified | Not carcinogenic. | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Comet Assay (Human Lymphocytes)
-
Test System: Human peripheral lymphocytes.
-
Treatment: Cells were treated for 1 hour with various concentrations of Quinoline Yellow up to approximately 0.9 mg/mL.
-
Methodology: The Comet assay, or single-cell gel electrophoresis, was performed to detect DNA damage. After treatment, cells were embedded in agarose on a microscope slide, lysed to remove proteins, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates further in the electric field, forming a "comet tail."
-
Endpoint: DNA damage, quantified by the extent of DNA migration.[2]
In Vitro Micronucleus Assay (Human Lymphocytes)
-
Test System: Human peripheral lymphocytes.
-
Treatment: Cells were incubated for 24 hours with several concentrations of Quinoline Yellow up to approximately 0.9 mg/mL.
-
Methodology: The micronucleus assay assesses chromosomal damage. After exposure, cells are cultured and blocked in cytokinesis. The frequency of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division) is scored in binucleated cells.
-
Endpoint: Chromosome damage, measured by the frequency of micronucleated cells.[2]
In Vivo Micronucleus Assay (Mouse Bone Marrow)
-
Test System: NMRI mice (5 per sex per group).
-
Treatment: A single dose of 0, 0.5, 1, or 2 g/kg body weight was administered by gavage.
-
Methodology: Bone marrow cells were examined for micronuclei at 24 hours (all dose levels) and 48 hours (top dose only) after treatment. The assay was carried out in accordance with OECD Guideline 474.
-
Endpoint: Chromosome damage, assessed by the frequency of micronucleated polychromatic erythrocytes.[2]
Visualizations
Experimental Workflow for In Vitro Genotoxicity Assessment
Caption: Workflow for in vitro genotoxicity testing of this compound.
Logical Relationship of Genotoxicity Assessment Findings
Caption: Summary of conflicting genotoxicity findings for this compound.
Discussion and Conclusion
The genotoxicity of this compound remains a subject of scientific debate. While in vitro studies using human cell lines suggest a potential for DNA and chromosomal damage[1][2][3][4], in vivo assays in rodents have not shown genotoxic effects in bone marrow cells.[2][5] Furthermore, standard mutagenicity assays like the Ames test have yielded negative results.[2]
Long-term carcinogenicity studies in rats have indicated a potential for liver tumor formation at high doses, although other studies did not find evidence of carcinogenicity.[3][5][6] Regulatory bodies like the European Food Safety Authority (EFSA) have concluded that Quinoline Yellow does not raise genotoxicity concerns, though they have established a reduced acceptable daily intake (ADI).[5][7][8]
The discrepancy between in vitro and in vivo results may be due to differences in metabolism, detoxification, and bioavailability of the compound in whole organisms versus isolated cell cultures. The positive findings in human cell lines, particularly those with metabolic capabilities like HepG2 cells, warrant careful consideration. The electrochemical oxidation of Quinoline Yellow has been shown to produce potentially harmful aromatic amines.[4]
For drug development professionals, the conflicting data on this compound highlights the importance of a weight-of-evidence approach in safety assessment. While it may be considered safe for its intended use as a food additive within established limits, its potential for genotoxicity in certain test systems suggests that its use in pharmaceutical formulations should be carefully evaluated. Further research into the metabolic pathways and the mechanism of genotoxicity of this compound and its metabolites is recommended to fully elucidate its safety profile.
References
- 1. The evaluation of the genotoxicity of two commonly used food colors: Quinoline Yellow (E 104) and Brilliant Black BN (E 151) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 3. researchgate.net [researchgate.net]
- 4. The cosmetic dye quinoline yellow causes DNA damage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Assessment of embryotoxic effects of quinoline yellow using attention-based convolutional neural network and machine learning in zebrafish model [frontiersin.org]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. Quinoline Yellow WS - Wikipedia [en.wikipedia.org]
- 8. This compound | 15790-07-5 | Benchchem [benchchem.com]
Mechanism of action of Sunset Yellow Aluminium Lake in biological systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sunset Yellow, a widely utilized synthetic azo dye in the food, pharmaceutical, and cosmetic industries, exists in two primary forms: the water-soluble Sunset Yellow FCF (FD&C Yellow No. 6) and its water-insoluble counterpart, Sunset Yellow Aluminium Lake. While extensive research has been conducted on the soluble form, the distinct properties of the aluminium lake warrant a specific examination of its biological interactions. This technical guide provides an in-depth analysis of the mechanism of action of Sunset Yellow Aluminium Lake in biological systems, focusing on its absorption, metabolism, and toxicological pathways. It synthesizes current research on its effects on the gastrointestinal system, its immunomodulatory and estrogenic activities, and its genotoxic and neurotoxic potential. This document is intended to serve as a comprehensive resource, incorporating quantitative toxicological data, detailed experimental protocols, and visual representations of key biological pathways to support further research and risk assessment.
Introduction: Sunset Yellow FCF vs. Sunset Yellow Aluminium Lake
Sunset Yellow FCF (CI 15985) is the disodium salt of 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonic acid.[1][2] It is highly soluble in water, a property that makes it suitable for use in beverages and other aqueous products.[1]
Sunset Yellow Aluminium Lake, in contrast, is a pigment created by precipitating the water-soluble Sunset Yellow FCF dye onto a substrate of alumina (aluminium oxide).[3][4][5] This process renders the colorant insoluble in water and oils, though it is dispersible in oily matrices.[5] This insolubility makes it ideal for applications where color migration is undesirable, such as in coated tablets, cake mixes, hard candies, and cosmetics.[5]
The critical difference in their mechanism of action stems from this disparity in solubility. While the soluble FCF form can be absorbed systemically, the insoluble lake form is characterized by extremely poor bioavailability.[6] Studies on analogous aluminium lake colorants have demonstrated that the aluminium is not significantly absorbed following ingestion.[6] Consequently, the primary site of interaction for Sunset Yellow Aluminium Lake is the gastrointestinal (GI) tract and its resident microbiota. Any systemic effects would likely arise from the absorption of metabolites produced by gut bacteria rather than the parent compound itself.
Quantitative Toxicological Data
The following table summarizes key quantitative data for Sunset Yellow. It is important to note that most toxicological studies have been conducted on the water-soluble Sunset Yellow FCF. However, these values are considered relevant for risk assessment, with the understanding that the bioavailability of the lake form is significantly lower.
| Parameter | Value | Species/System | Reference |
| Acceptable Daily Intake (ADI) | 0-4 mg/kg bw | Human (JECFA/EFSA) | [7][8] |
| 3.75 mg/kg bw | Human (US FDA) | [8] | |
| No-Observed-Adverse-Effect Level (NOAEL) | 375 mg/kg bw/day | Rat (Long-term feeding study) | [7][9] |
| Estrogenic Activity (EC₅₀) | 220 nM | Human Estrogen Receptor α (ERα) in MCF-7 cells | [6] |
| Oral LD₅₀ | >10 g/kg bw | Rat | Not explicitly found in searches, but high doses are tolerated. |
| Genotoxicity | Mixed evidence; some studies show potential for chromosomal aberrations at high concentrations. | Various (in vivo/in vitro) | [10] |
Mechanisms of Action in Biological Systems
Interaction with the Gut Microbiota and Inflammasome Activation
Given its poor absorption, the most significant biological interactions of Sunset Yellow Aluminium Lake occur within the gut. The azo bond (-N=N-) of Sunset Yellow can be reductively cleaved by gut microbial azoreductases, releasing aromatic amines such as sulfanilic acid.
Recent studies have elucidated a multi-step mechanism initiated by changes in the gut microbiota composition (dysbiosis) following chronic exposure to Sunset Yellow. This process can lead to intestinal inflammation.
The proposed signaling pathway is as follows:
-
Dysbiosis: Chronic ingestion of Sunset Yellow alters the gut microbial balance, leading to a decrease in beneficial taxa and an increase in potentially pathogenic microorganisms like Prevotella.
-
Increased Intestinal Permeability: The dysbiosis disrupts the integrity of the gut barrier.
-
LPS Translocation: Increased permeability allows for the translocation of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, from the gut lumen into circulation.
-
TLR4 Activation: Circulating LPS binds to Toll-like receptor 4 (TLR4) on the surface of immune cells such as macrophages.
-
Inflammasome Assembly: TLR4 activation triggers a downstream signaling cascade that leads to the assembly of the NLRP3 inflammasome, a multi-protein complex consisting of NLRP3, ASC, and pro-caspase-1.
-
Caspase-1 Activation: The assembled inflammasome facilitates the cleavage of pro-caspase-1 into its active form, caspase-1.
-
Cytokine Maturation and Release: Active caspase-1 cleaves the precursor forms of pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, into their mature, active forms (IL-1β and IL-18), which are then secreted from the cell, propagating an inflammatory response.
Estrogenic Activity
Sunset Yellow has been identified as a xenoestrogen, a foreign chemical that can mimic the effects of estrogen. It has been shown to act as an agonist for the human Estrogen Receptor α (ERα).[6]
The mechanism of estrogenic action is as follows:
-
Cellular Entry: Being lipophilic, Sunset Yellow or its metabolites can diffuse across the cell membrane into the cytoplasm.
-
Receptor Binding: Inside the cell, it binds to the ligand-binding domain of the inactive ERα, which is often complexed with heat shock proteins (HSPs).
-
Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, causing the dissociation of HSPs and the formation of a receptor-ligand homodimer (ERα/ERα).
-
Nuclear Translocation: The activated receptor dimer translocates into the nucleus.
-
DNA Binding and Transcription: In the nucleus, the dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter region of target genes.
-
Gene Expression: The receptor complex recruits co-activator proteins and the general transcription machinery, initiating the transcription of estrogen-responsive genes, which can lead to various physiological effects, including altered cell proliferation.
References
- 1. Sunset Yellow FCF | 2783-94-0 [chemicalbook.com]
- 2. fao.org [fao.org]
- 3. Evaluating Health Issues Possibility with Aluminium Lake Colours - Koel [koelcolours.com]
- 4. Allura Red AC - Wikipedia [en.wikipedia.org]
- 5. Contact Support [foodadditivesworld.com]
- 6. iacmcolor.org [iacmcolor.org]
- 7. researchgate.net [researchgate.net]
- 8. Sunset yellow FCF - Wikipedia [en.wikipedia.org]
- 9. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 10. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
Methodological & Application
Application Notes: Food Yellow 3:1 for Rapid Protein Staining in SDS-PAGE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visualizing proteins in polyacrylamide gels after electrophoresis is a fundamental technique in molecular biology and proteomics. Traditional staining methods, such as those using Coomassie Brilliant Blue, are effective but often require lengthy staining and destaining procedures, sometimes spanning several hours to overnight. This can create a significant bottleneck in experimental workflows. "Food Yellow 3:1," also known as Sunset Yellow FCF, is a synthetic food dye that offers a rapid and sensitive alternative for staining proteins in SDS-PAGE gels.[1] Research has demonstrated that this method can produce sharp, distinct protein bands with a total staining and destaining time of as little as one hour, a considerable improvement over conventional techniques.[1] The mechanism of action involves the direct binding of the dye to proteins within the gel matrix, facilitated by both hydrophobic interactions and hydrogen bonding. This application note provides a detailed protocol for the use of this compound as a rapid protein stain, along with comparative data and a schematic of the experimental workflow.
Data Presentation
| Parameter | This compound (Sunset Yellow FCF) | Coomassie Brilliant Blue R-250 |
| Staining Time | ~30 minutes | 2-4 hours to overnight |
| Destaining Time | ~30 minutes | 4 hours to overnight |
| Total Time | ~1 hour[1] | 6-24+ hours |
| Sensitivity | High[1] | Moderate |
| Band Sharpness | Sharp and distinct[1] | Can be diffuse |
| Reversibility | Reversible | Reversible |
| Compatibility | Compatible with standard gel chemistries | Compatible with standard gel chemistries |
Experimental Protocols
This protocol is adapted from methodologies reported for rapid protein staining using synthetic food dyes, including Sunset Yellow FCF.
Materials:
-
Staining Solution (0.1% w/v this compound):
-
This compound (Sunset Yellow FCF, C.I. 15985)
-
Distilled or deionized water
-
Preparation: Dissolve 0.1 g of this compound powder in 100 mL of distilled water. Stir until fully dissolved. The solution is stable at room temperature when protected from light.
-
-
Destaining Solution:
-
Distilled or deionized water
-
-
Polyacrylamide gel with separated proteins
-
Staining trays
-
Orbital shaker
Staining Procedure:
-
Post-Electrophoresis Wash (Optional): After SDS-PAGE, briefly rinse the gel with distilled water to remove residual electrophoresis buffer. This step is optional but may help in reducing background staining.
-
Staining: Immerse the gel in the 0.1% this compound staining solution. Place the staining tray on an orbital shaker and agitate gently for 30 minutes at room temperature.
-
Brief Rinse: After staining, briefly rinse the gel with distilled water to remove excess stain from the gel surface.
-
Destaining: Transfer the gel to a clean staining tray containing distilled water. Place the tray on an orbital shaker and agitate gently. The destaining process should take approximately 30 minutes. Monitor the gel periodically as protein bands will become visible against a clearing background. For optimal results, the destaining water can be changed once or twice.
-
Visualization and Documentation: Once the desired band intensity and background clarity are achieved, the gel can be visualized and documented using a standard white light transilluminator or a gel documentation system.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for rapid protein staining using this compound.
Proposed Staining Mechanism
Caption: Proposed interaction of this compound with protein molecules.
References
Application Notes and Protocol for Protein Visualization in Polyacrylamide Gels using Sunset Yellow FCF
For Researchers, Scientists, and Drug Development Professionals
Introduction
The visualization of proteins in polyacrylamide gels is a fundamental technique in proteomics and molecular biology. Commonly used methods, such as Coomassie Brilliant Blue and silver staining, have well-established protocols but also present limitations, including lengthy staining/destaining times and compatibility issues with downstream applications like mass spectrometry.[1][2] This application note describes a rapid and sensitive protocol for the staining of proteins in polyacrylamide gels using the food colorant Sunset Yellow FCF (FD&C Yellow No. 6).
Sunset Yellow FCF is an anionic azo dye that offers a significant reduction in the time required for protein band visualization compared to traditional methods.[1][3] Studies have shown that this dye can effectively stain proteins within an hour, producing sharp and distinct bands.[1][3] The interaction between Sunset Yellow FCF and proteins is primarily electrostatic, occurring between the negatively charged sulfonate groups of the dye and the positively charged amino acid residues of the proteins, particularly under acidic conditions.[4][5]
It is crucial to distinguish between Sunset Yellow FCF and Sunset Yellow Aluminium Lake. Sunset Yellow FCF is a water-soluble dye suitable for use in staining solutions.[6] In contrast, Sunset Yellow Aluminium Lake is an insoluble pigment created by precipitating the FCF dye with a metallic salt, such as potassium aluminum sulfate (alum).[3][7][8] Due to its insolubility in aqueous solutions, the aluminium lake form is not appropriate for in-gel protein staining protocols.
This document provides a detailed protocol for the use of Sunset Yellow FCF as a rapid and effective protein stain in polyacrylamide gel electrophoresis (PAGE).
Data Presentation
Table 1: Comparison of Protein Staining Methods
| Feature | Sunset Yellow FCF | Coomassie Brilliant Blue (R-250) | Silver Staining |
| Staining Time | ~30 minutes | 30 minutes - 2 hours | 10 - 60 minutes |
| Destaining Time | ~30 minutes | 1 - 2 hours (or overnight) | Not typically required |
| Total Time | ~1 hour[1][3] | 1.5 - 4 hours (or longer)[9] | ~1 - 1.5 hours |
| Detection Limit | Highly sensitive[1][3] | ~50 ng[9] | 2 - 5 ng[9] |
| Linear Dynamic Range | Not extensively documented | Moderate | Narrow[2] |
| Compatibility with Mass Spectrometry | To be determined | Yes[10] | Limited (requires specific protocols)[9] |
| Reversibility | To be determined | Yes | No[11] |
| Cost | Low | Low | High |
| Ease of Use | Simple | Simple | More complex, multi-step[10] |
Experimental Protocols
Materials
-
Staining Solution: 0.1% (w/v) Sunset Yellow FCF in 10% (v/v) acetic acid.
-
To prepare 100 mL: Dissolve 100 mg of Sunset Yellow FCF powder in 90 mL of deionized water and add 10 mL of glacial acetic acid. Stir until fully dissolved.
-
-
Destaining Solution: 10% (v/v) acetic acid in deionized water.
-
To prepare 100 mL: Add 10 mL of glacial acetic acid to 90 mL of deionized water.
-
-
Polyacrylamide gel with separated proteins.
-
Orbital shaker.
-
Gel imaging system.
Protocol for Staining Polyacrylamide Gels with Sunset Yellow FCF
-
Gel Fixation (Optional but Recommended): After electrophoresis, immerse the polyacrylamide gel in a solution of 40% (v/v) methanol and 10% (v/v) acetic acid for 30 minutes with gentle agitation on an orbital shaker. This step fixes the proteins within the gel matrix.
-
Washing: Discard the fixation solution and wash the gel with deionized water for 5-10 minutes.
-
Staining: Immerse the gel in the Sunset Yellow FCF Staining Solution. Place the container on an orbital shaker and agitate gently for 30 minutes at room temperature.
-
Destaining: Discard the staining solution. Add the Destaining Solution and agitate gently. Protein bands will start to become visible against a clearing background. The destaining process typically takes about 30 minutes.[1][3] For a clearer background, the destaining solution can be changed once or twice.
-
Visualization and Documentation: Once the desired band intensity and background clarity are achieved, the gel can be imaged using a standard gel documentation system.
-
Storage: For long-term storage, the destained gel can be kept in deionized water at 4°C.
Visualizations
Caption: Experimental workflow for Sunset Yellow FCF staining.
Caption: Mechanism of Sunset Yellow FCF protein staining.
References
- 1. researchgate.net [researchgate.net]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Making lake pigments - Rebecca Desnos [rebeccadesnos.com]
- 4. Sunset Yellow Dye Induces Amorphous Aggregation in β-Lactoglobulin at Acidic pH: A Multi-Techniques Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing the interaction mechanisms between sunset yellow dye and trypsin protein leading to amorphous aggregation under low pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2783-94-0 CAS MSDS (Sunset Yellow FCF) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. How to make Lake Pigments - Lost in Colours [lostincolours.com]
- 8. sunsikell.wordpress.com [sunsikell.wordpress.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Your Go-To Guide for Protein Stains - Biotium [biotium.com]
C.I. 15985:1 - A Non-Toxic and Rapid Alternative for Protein Visualization in Research and Drug Development
For Immediate Release
[City, State] – [Date] – In the dynamic fields of biological research and pharmaceutical development, the visualization of proteins is a cornerstone technique. For decades, Coomassie Brilliant Blue has been the standard, but its reliance on methanol and acetic acid, coupled with lengthy protocols, has prompted a search for safer and more efficient alternatives. Emerging research highlights C.I. 15985:1, commonly known as Sunset Yellow FCF, as a promising non-toxic, rapid, and sensitive staining agent for the visualization of proteins in polyacrylamide gels.
C.I. 15985:1, an FDA-approved food colorant, offers a significant improvement over traditional methods. Studies demonstrate that this dye can effectively stain protein bands in SDS-PAGE gels within 30 minutes, followed by a destaining process of approximately 30 minutes. This drastically reduces the total time to visualize protein bands to about one hour, a stark contrast to the several hours to overnight protocols required for Coomassie staining.[1][2] The sensitivity of C.I. 15985:1 is comparable to that of Coomassie Brilliant Blue, enabling the detection of protein quantities in the nanogram range.
The mechanism of C.I. 15985:1 interaction with proteins is believed to involve a combination of hydrophobic and hydrogen bonding, allowing for strong and stable binding to protein molecules. This results in the formation of sharp, distinct, and well-defined orange-yellow bands against a clear background. The non-toxic nature of C.I. 15985:1 eliminates the need for hazardous chemicals like methanol and acetic acid in staining and destaining solutions, contributing to a safer laboratory environment and reducing hazardous waste disposal costs.
These application notes provide detailed protocols for the preparation and use of C.I. 15985:1 as a protein stain, along with a summary of its performance characteristics compared to traditional staining methods.
Application Notes
Introduction
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique for the separation of proteins based on their molecular weight. Subsequent visualization of these separated proteins is crucial for analysis. While Coomassie Brilliant Blue staining has been the conventional method, it involves hazardous reagents and time-consuming procedures. C.I. 15985:1 (Sunset Yellow FCF) presents a safe, rapid, and sensitive alternative for protein visualization. This food-grade dye offers a simplified and eco-friendly workflow without compromising the quality of results.
Principle
C.I. 15985:1 is an anionic dye that binds to proteins, likely through a combination of hydrophobic interactions and hydrogen bonding with the protein backbone and amino acid side chains. In an acidic environment, the dye molecules form a complex with the proteins, rendering them visible as distinct orange-yellow bands within the polyacrylamide gel matrix. The destaining process removes the unbound dye from the gel, resulting in a clear background and enhancing the contrast of the protein bands.
Quantitative Data Summary
| Parameter | C.I. 15985:1 (Sunset Yellow FCF) | Coomassie Brilliant Blue R-250 |
| Staining Time | ~30 minutes | 30 minutes to overnight |
| Destaining Time | ~30 minutes | Several hours to overnight |
| Total Time | ~1 hour[1][2] | >4 hours |
| Limit of Detection | Comparable to Coomassie Blue | ~50 ng |
| Reagent Toxicity | Non-toxic | Methanol (toxic), Acetic Acid (corrosive) |
| Band Color | Orange-Yellow | Blue |
Experimental Protocols
Materials
-
C.I. 15985:1 (Sunset Yellow FCF, Food Grade)
-
Deionized Water
-
Glacial Acetic Acid
-
Polyacrylamide gel with separated proteins
-
Staining trays
-
Orbital shaker
Preparation of Solutions
-
Staining Solution (0.1% C.I. 15985:1 in 10% Acetic Acid):
-
Dissolve 0.1 g of C.I. 15985:1 powder in 80 mL of deionized water.
-
Add 10 mL of glacial acetic acid.
-
Adjust the final volume to 100 mL with deionized water.
-
Mix thoroughly until the dye is completely dissolved. The solution should be stored at room temperature and is stable for several weeks.
-
-
Destaining Solution (10% Acetic Acid):
-
Add 10 mL of glacial acetic acid to 90 mL of deionized water.
-
Mix well. This solution can be stored at room temperature.
-
Staining Protocol
-
Following electrophoresis, carefully remove the polyacrylamide gel from the cassette.
-
Rinse the gel briefly with deionized water to remove any residual electrophoresis buffer.
-
Place the gel in a clean staining tray.
-
Add a sufficient volume of the 0.1% C.I. 15985:1 Staining Solution to completely immerse the gel.
-
Incubate the gel on an orbital shaker with gentle agitation for 30 minutes at room temperature.
Destaining Protocol
-
After staining, pour off the staining solution. The staining solution can be reused a few times.
-
Add the 10% Acetic Acid Destaining Solution to the staining tray, ensuring the gel is fully submerged.
-
Incubate the gel on an orbital shaker with gentle agitation for 30 minutes at room temperature.
-
For gels with high protein loads or thicker gels, the destaining solution may need to be changed once or twice to achieve a completely clear background.
-
The protein bands will appear as sharp orange-yellow bands against a transparent background.
Gel Imaging and Storage
-
The stained gel can be imaged using a standard white light transilluminator or a gel documentation system.
-
For long-term storage, the destained gel can be kept in deionized water at 4°C.
Visualizations
References
Application Notes and Protocols for Staining Food Proteins with Food Yellow 3 (Sunset Yellow FCF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Food Yellow 3:1," also known as FD&C Yellow No. 6 Aluminum Lake, is the aluminum salt of "Food Yellow 3," or Sunset Yellow FCF. While this compound is a pigment used for its insolubility and stability in various food and cosmetic applications, its low solubility in common solvents makes it unsuitable for traditional in-gel protein staining techniques.[1][2] However, its water-soluble counterpart, Sunset Yellow FCF (C.I. 15985), has been demonstrated to be a rapid and sensitive staining agent for the visualization of proteins separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1][3]
These application notes provide a comprehensive overview and detailed protocols for the use of Sunset Yellow FCF as a post-electrophoretic stain for food proteins. The methodology offers a significant time advantage over conventional staining methods like Coomassie Brilliant Blue R-250.
Principle and Mechanism of Action
The staining of proteins with Sunset Yellow FCF is based on the non-covalent interaction between the dye molecules and the protein. This binding is thought to be mediated by a combination of electrostatic and hydrophobic interactions.[4] The sulfonic acid groups on the Sunset Yellow FCF molecule can interact with positively charged amino acid residues on the protein surface, while the aromatic regions of the dye can engage in hydrophobic interactions. This results in the formation of a stable dye-protein complex, rendering the protein bands visible.
Caption: Interaction of Sunset Yellow FCF with proteins in a gel matrix.
Quantitative Data Summary
Sunset Yellow FCF offers a rapid and sensitive alternative to traditional protein staining methods. The following table summarizes its performance in comparison to Coomassie Brilliant Blue R-250.
| Feature | Sunset Yellow FCF | Coomassie Brilliant Blue R-250 | Silver Staining |
| Staining & Destaining Time | Approximately 1 hour[3] | ≥ 24 hours | Varies (can be complex) |
| Sensitivity | High, comparable to Coomassie Blue | High (Standard for protein visualization) | Very High (detects nanogram levels) |
| Detection Limit | Estimated in the low microgram to high nanogram range | ~320 ng for some proteins | 0.1 - 1 ng |
| Band Sharpness | Sharp, clear, and distinct bands[3] | Sharp, well-defined bands | Can have high background |
| Reproducibility | Provides reproducible results[3] | Generally reproducible | Can be technique-dependent |
Experimental Protocols
I. Important Considerations
-
Dye Selection: Use the water-soluble form, Sunset Yellow FCF (C.I. 15985), not the insoluble "this compound" aluminum lake.
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling all chemicals.
II. Reagent Preparation
1. Staining Solution (0.1% w/v Sunset Yellow FCF)
-
Components:
-
Sunset Yellow FCF: 1.0 g
-
Methanol: 500 mL
-
Glacial Acetic Acid: 100 mL
-
Deionized Water: to 1000 mL
-
-
Preparation:
-
Dissolve 1.0 g of Sunset Yellow FCF powder in 400 mL of deionized water.
-
In a separate container, mix 500 mL of methanol and 100 mL of glacial acetic acid.
-
Slowly add the methanol-acetic acid mixture to the Sunset Yellow FCF solution.
-
Adjust the final volume to 1000 mL with deionized water.
-
Filter the solution through Whatman No. 1 filter paper to remove any particulates.
-
Store the staining solution at room temperature in a sealed container.
-
2. Destaining Solution (7% v/v Acetic Acid)
-
Components:
-
Glacial Acetic Acid: 70 mL
-
Deionized Water: to 1000 mL
-
-
Preparation:
-
Add 70 mL of glacial acetic acid to 900 mL of deionized water.
-
Mix well and adjust the final volume to 1000 mL with deionized water.
-
Store at room temperature.
-
III. Staining and Destaining Protocol for SDS-PAGE Gels
This protocol is optimized for standard 1.0-1.5 mm thick polyacrylamide gels.
-
Fixation (Optional but Recommended):
-
After electrophoresis, place the gel in a clean container with a fixing solution (e.g., 50% methanol, 10% acetic acid) for 30-60 minutes. This step helps to precipitate the proteins within the gel matrix.
-
-
Staining:
-
Decant the fixing solution and add a sufficient volume of the 0.1% Sunset Yellow FCF Staining Solution to fully immerse the gel.
-
Incubate the gel on a gentle orbital shaker for 30 minutes at room temperature.
-
-
Destaining:
-
Pour off the staining solution. The staining solution can often be reused 2-3 times.
-
Add the 7% Acetic Acid Destaining Solution to the container.
-
Incubate on a gentle orbital shaker for 30 minutes, or until the background is clear and the protein bands are distinct. The destaining time may be reduced by changing the destaining solution once or twice.
-
-
Visualization and Storage:
-
After destaining, the gel can be visualized and documented using a standard white light transilluminator.
-
For long-term storage, the gel can be kept in deionized water at 4°C.
-
Experimental Workflow
Caption: Workflow for staining proteins in SDS-PAGE gels with Sunset Yellow FCF.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient destaining. | Increase destaining time or change the destaining solution. |
| Staining solution is old or contaminated. | Prepare fresh staining solution. | |
| Weak Bands | Low protein concentration. | Load more protein onto the gel. |
| Insufficient staining time. | Increase staining time to 45-60 minutes. | |
| Over-destaining. | Reduce destaining time. | |
| Precipitate on Gel | Unfiltered staining solution. | Ensure the staining solution is filtered before use. |
Conclusion
The use of Sunset Yellow FCF for staining food proteins in SDS-PAGE gels presents a reliable, rapid, and sensitive alternative to traditional methods. Its primary advantage is the significant reduction in the time required for visualization of protein bands. While "this compound" is not suitable for this application due to its insolubility, the readily available water-soluble Sunset Yellow FCF provides excellent results for routine analysis of food proteins. Researchers and scientists can benefit from this efficient protocol to streamline their protein analysis workflows.
References
Application Notes: Use of Sunset Yellow Aluminium Lake in Biological Research
Topic: Using Sunset Yellow Aluminium Lake as a Tracer Dye in Biological Research
Note to Researchers: Extensive review of scientific literature indicates that Sunset Yellow Aluminium Lake is not used as a tracer dye in biological research. Its primary application is as a colorant in the food, pharmaceutical, and cosmetic industries[1][2][3]. This document outlines the properties of Sunset Yellow Aluminium Lake and contrasts them with those of established biological tracer dyes to guide researchers toward appropriate tools for their experimental needs.
Introduction to Sunset Yellow Aluminium Lake
Sunset Yellow Aluminium Lake (also known as FD&C Yellow No. 6 Aluminium Lake or E110 Aluminium Lake) is a pigment derived from the water-soluble azo dye Sunset Yellow FCF[3][4]. The "lake" is formed by precipitating the soluble dye onto an aluminum hydroxide substrate[5]. This process renders the dye insoluble in water, creating a stable pigment used to color products where water solubility is not desired[2].
Key Properties:
-
Physical Form: Fine orange-yellow powder[1].
-
Solubility: Insoluble in water.
-
Primary Use: Color additive in foods (such as snack foods, baked goods, and cereals), pharmaceuticals, and cosmetics[1][3].
While studies have examined the biological effects of Sunset Yellow FCF, including its potential phytotoxicity at high concentrations and its degradation products' ability to induce protein aggregation in vitro, these studies do not involve its use as a tracer[6][7].
What is a Biological Tracer Dye?
A biological tracer is a substance used to track and visualize various processes in biological systems without significantly altering them[8]. These dyes are essential for cell marking, tracking cellular processes like metabolism and signal transduction, and analyzing blood circulation[8][9].
Essential characteristics of an effective biological tracer dye include:
-
High Visibility: Often fluorescent for sensitive detection[9].
-
Biocompatibility: Low toxicity to cells and organisms at working concentrations.
-
Stability: Resistance to degradation in the biological environment.
-
Solubility: Appropriate solubility for the biological system being studied.
Sunset Yellow Aluminium Lake's insolubility and lack of strong, useful fluorescence make it unsuitable for typical biological tracing applications where the goal is to monitor dynamic processes within cells or organisms.
Comparison of Sunset Yellow Aluminium Lake with Standard Biological Tracers
The following table summarizes the key differences between Sunset Yellow Aluminium Lake and commonly used biological tracer dyes. This data highlights why the former is not a suitable candidate for tracing studies.
| Property | Sunset Yellow Aluminium Lake | Fluorescein (and derivatives like FITC) | Rhodamine (and derivatives like TRITC) |
| Primary Function | Pigment / Colorant[1] | Fluorescent tracer, pH indicator[9] | Fluorescent tracer, voltage indicator |
| Solubility | Insoluble in water | Water-soluble (as sodium salt) | Generally soluble in water and alcohols |
| Fluorescence | Exhibits some laser fluorescence but not typically used for this purpose[6]. | Intense green fluorescence[10] | Intense red-orange fluorescence[11] |
| Common Applications | Coloring foods, drugs, cosmetics[3][4]. | Cell tracking, immunofluorescence, angiography, flow cytometry[9][12]. | Cell tracking, immunofluorescence, mitochondrial staining, water tracing[11]. |
| Biocompatibility | Generally recognized as safe for consumption within ADI limits[4]. | Low cytotoxicity at typical working concentrations. | Can be cytotoxic at higher concentrations. |
Protocols for Selecting and Using a Biological Tracer Dye
Given that Sunset Yellow Aluminium Lake is not a viable tracer, this section provides a general protocol for selecting and validating a suitable fluorescent tracer dye for biological research, a process critical for reliable experimental outcomes[12].
Protocol 1: Selection and Validation of a Fluorescent Tracer Dye
Objective: To select and validate an appropriate fluorescent dye for tracking a specific cell population or biological process.
Materials:
-
Candidate fluorescent dyes (e.g., CellTrace™ Violet, CFSE, Rhodamine derivatives)[12].
-
Cell culture medium and supplements.
-
Target cells (cell line or primary cells).
-
Phosphate-buffered saline (PBS).
-
Anhydrous DMSO (for dye stock solution).
-
Flow cytometer or fluorescence microscope.
Methodology:
-
Dye Selection:
-
Choose a dye with excitation and emission spectra compatible with your available equipment (lasers and filters on a flow cytometer or microscope).
-
Consider the dye's properties: protein-labeling vs. membrane-labeling, brightness, and photostability.
-
Ensure the dye's fluorescence does not overlap significantly with other fluorochromes in your experiment to minimize compensation issues[12].
-
-
Determine Optimal Staining Concentration:
-
Prepare a stock solution of the dye in anhydrous DMSO[12].
-
Perform a titration experiment by staining cells with a range of dye concentrations.
-
Analyze the cells using a flow cytometer. The optimal concentration is the one that provides bright staining with minimal impact on cell viability and autofluorescence.
-
-
Assess Effects on Cell Health and Function:
-
Validate Dye Dilution for Proliferation Assays (if applicable):
-
For studies measuring cell division, confirm that the dye dilution rate correlates linearly with the rate of cell growth. This can be done by comparing dye profiles with independent measures of cell division[12].
-
Visualizations
The following diagrams illustrate the general workflow for selecting a biological tracer and a simplified representation of how a tracer dye is used in a cell proliferation assay.
Caption: Workflow for selecting a suitable biological tracer dye.
Caption: Using a tracer dye to monitor cell proliferation.
References
- 1. Neelilake - Sunset Yellow FCF Lake - Neelikon - 15790-07-5 [knowde.com]
- 2. ulprospector.com [ulprospector.com]
- 3. iacmcolor.org [iacmcolor.org]
- 4. Sunset yellow FCF - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sunset yellow degradation product, as an efficient water-soluble inducer, accelerates 1N4R Tau amyloid oligomerization: In vitro preliminary evidence against the food colorant safety in terms of "Triggered Amyloid Aggregation" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. luminwaves.com [luminwaves.com]
- 9. Dye tracing - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 12. Monitoring Cell Proliferation by Dye Dilution: Considerations for Probe Selection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C.I. Pigment Yellow 104 in Pharmaceutical Tablet Coating
A Critical Clarification on Pigment Identity and Safety in Pharmaceutical Applications
It is imperative to begin with a critical clarification regarding the identity of C.I. Pigment Yellow 104. The pigment requested is not a lead-based compound. Research indicates a potential confusion with lead-containing pigments such as C.I. Pigment Yellow 34 (Lead Chromate) and C.I. Pigment Red 104 (Lead Chromate and Lead Molybdate). These lead-based pigments are toxic and are not permissible for use in pharmaceutical products due to significant safety concerns, including the risk of lead poisoning.
The correct identity for C.I. Pigment Yellow 104 is FD&C Yellow No. 6 Aluminum Lake . This colorant is approved for use in food, drug, and cosmetic applications by regulatory bodies like the U.S. Food and Drug Administration (FDA). These application notes and protocols are exclusively for the pharmaceutically approved C.I. Pigment Yellow 104 (FD&C Yellow No. 6 Aluminum Lake).
Introduction
C.I. Pigment Yellow 104, also known as FD&C Yellow No. 6 Aluminum Lake, is a widely used colorant in the pharmaceutical industry for tablet coatings.[1][2] It is an aluminum lake pigment derived from the water-soluble dye FD&C Yellow No. 6 (Sunset Yellow FCF).[1] The process of "laking" renders the dye insoluble, which is a desirable characteristic for tablet coatings as it prevents color migration. This pigment provides a vibrant and stable yellow-orange color, aiding in product identification, brand recognition, and patient compliance.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of C.I. Pigment Yellow 104 is presented in the table below.
| Property | Value | Reference |
| C.I. Name | Pigment Yellow 104 | [1] |
| Synonyms | FD&C Yellow No. 6 Aluminum Lake, Sunset Yellow FCF Aluminium Lake | [1][5] |
| CAS Number | 15790-07-5 | [1][5][6][7] |
| Molecular Formula | C16H10N2O7S2·2Na (Parent Dye) | [1] |
| Molecular Weight | 452.37 g/mol (Parent Dye) | [1] |
| Appearance | Yellow-orange powder | [1] |
| Solubility | Insoluble in water and most organic solvents | [4] |
| Light Stability | Moderate to good | [1] |
| Heat Stability | Good | [1] |
Application in Tablet Coating
C.I. Pigment Yellow 104 is primarily used in aqueous film-coating systems. Its insolubility ensures that the color remains on the surface of the tablet and does not bleed into the core.
Formulation of a Yellow Film-Coating Suspension
A typical film-coating formulation consists of a film-forming polymer, a plasticizer, an anti-tacking agent, a solvent, and the colorant.
| Component | Example | Typical Concentration (% w/w) | Purpose |
| Film-Forming Polymer | Hydroxypropyl Methylcellulose (HPMC) | 8.0 - 12.0 | Forms the primary coating layer. |
| Plasticizer | Polyethylene Glycol (PEG) 400 | 1.0 - 2.0 | Increases the flexibility of the coating. |
| Anti-Tacking Agent | Talc | 2.0 - 4.0 | Prevents tablets from sticking together. |
| Colorant | C.I. Pigment Yellow 104 | 0.5 - 2.5 | Provides color and opacity. |
| Solvent | Purified Water | q.s. to 100% | Vehicle for the coating components. |
Experimental Workflow for Tablet Coating
The following diagram illustrates the general workflow for preparing a tablet coating suspension and applying it to tablet cores.
Protocols
Protocol for Preparation of Aqueous Film-Coating Suspension
Objective: To prepare a 15% w/w solid content aqueous film-coating suspension incorporating C.I. Pigment Yellow 104.
Materials:
-
HPMC (e.g., Pharmacoat® 606): 100g
-
PEG 400: 15g
-
Talc: 30g
-
C.I. Pigment Yellow 104: 15g
-
Purified Water: 840g
Procedure:
-
Add PEG 400 to 400g of purified water and stir until dissolved.
-
Slowly add HPMC to the solution from step 1 under continuous stirring to create a vortex. Avoid clumping. Stir for 45 minutes or until fully hydrated.
-
In a separate vessel, add C.I. Pigment Yellow 104 to 200g of purified water. Homogenize using a high-shear mixer for 10 minutes to ensure uniform dispersion.
-
Slowly add talc to the pigment dispersion while continuing to mix.
-
Add the pigment and talc dispersion to the polymer solution.
-
Use the remaining purified water to rinse the pigment vessel and add to the main batch.
-
Continue mixing the final suspension for 30 minutes.
-
Visually inspect for agglomerates and pass through a 60-mesh screen if necessary.
Protocol for Quality Control of Coated Tablets
Objective: To ensure the quality and uniformity of the coated tablets.
Tests:
-
Appearance: Visually inspect a sample of 30 tablets for uniform color, absence of defects (e.g., cracking, peeling, twinning), and a smooth surface.
-
Weight Gain:
-
Weigh a sample of 20 tablets before coating (W_initial).
-
Weigh the same 20 tablets after coating (W_final).
-
Calculate the average percentage weight gain: ((W_final - W_initial) / W_initial) * 100.
-
The typical target weight gain is 2-4%.
-
-
Color Uniformity: Use a spectrophotometer or colorimeter to measure the Lab* color values of at least 10 tablets. The standard deviation of these values should be within predefined limits.
-
Disintegration Test: Perform the disintegration test according to the relevant pharmacopeia (e.g., USP <701>). The coating should not significantly delay the disintegration time compared to the uncoated cores unless it is a functional coating.
-
Dissolution Test: Perform the dissolution test according to the relevant pharmacopeia (e.g., USP <711>). The release profile of the active pharmaceutical ingredient (API) should not be adversely affected by the coating.
Logical Relationship Diagram: Pigment Selection
The selection of a colorant for pharmaceutical use is a critical process governed by regulatory and quality requirements. The following diagram illustrates the decision-making pathway.
Conclusion
C.I. Pigment Yellow 104 (FD&C Yellow No. 6 Aluminum Lake) is a safe and effective colorant for pharmaceutical tablet coatings when sourced from a reputable supplier and used in accordance with regulatory guidelines. It is crucial for researchers and drug developers to correctly identify and use approved excipients to ensure the safety and efficacy of the final pharmaceutical product. Lead-based pigments are not used in pharmaceuticals and should be avoided entirely for such applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Laxative Tablets for Constipation Relief | Dulcolax® Laxative Solutions [dulcolax.com]
- 3. hridhanchem.com [hridhanchem.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Pigment Yellow 104 [dyestuffintermediates.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
Application Notes: Histological Staining Applications of "Food Yellow 3:1"
Introduction
"Food Yellow 3:1," also known by its Colour Index name C.I. 15985:1, is the aluminum lake of C.I. Food Yellow 3.[1] It is commonly referred to as Sunset Yellow FCF Aluminum Lake or FD&C Yellow No. 6 Aluminum Lake.[2] This pigment is an orange-yellow powder that is sparingly soluble in water and ethanol but dispersible in oily and fatty media.[1][3] Its primary applications are in the coloring of food products, pharmaceuticals, and cosmetics, where its insolubility provides color without bleeding.[1][3]
This document addresses the inquiry into the specific applications of "this compound" in the field of histological staining for microscopic examination of biological tissues.
Review of Histological Staining Applications
An extensive review of scientific literature and technical documentation was conducted to identify established protocols and applications for the use of "this compound" as a histological stain. The search included databases of scientific publications, chemical supplier technical data, and histology manuals.
While "this compound" belongs to the class of azo dyes, some of which are utilized in histology (e.g., Congo Red for amyloid staining), its specific formulation as an aluminum lake makes it a pigment.[1] Lake pigments are generally not used for histological staining because their insolubility prevents them from penetrating and selectively binding to cellular and extracellular components in the same manner as soluble dyes.[4] Histological staining relies on the chemical affinity of soluble dyes for specific tissue structures, a property not characteristic of insoluble pigments.
Physicochemical Properties
The properties of "this compound" are summarized in the table below. These properties are consistent with its use as a pigment for mass coloration rather than a selective histological stain.
| Property | Value | Reference |
| Synonyms | C.I. 15985:1, Sunset Yellow FCF Aluminum Lake, FD&C Yellow No. 6 Aluminum Lake | [2] |
| CAS Number | 15790-07-5 | [1][5] |
| Molecular Formula | C16H9AlN2O7S2 | [5][6] |
| Molecular Weight | 432.4 g/mol | [5][6] |
| Appearance | Orange-Yellow Powder | [3] |
| Solubility | Hardly soluble in water, oil, and most solvents | [1][3] |
| Common Uses | Coloring of food, medicine, and cosmetics | [1][3] |
Experimental Protocols
As there are no established histological staining protocols for "this compound," this section cannot be completed. The development of a novel staining protocol would require extensive empirical testing and validation, which is beyond the scope of this document.
Workflow for Evaluating a Novel Histological Stain
For researchers interested in exploring the potential of a novel compound like "this compound" for histological applications, a general workflow is outlined below. This diagram illustrates the necessary steps from initial characterization to the validation of a new staining method.
Caption: A generalized workflow for the development and validation of a novel histological stain.
Conclusion
Based on a thorough review of available information, "this compound" (Sunset Yellow FCF Aluminum Lake) does not have any established applications or protocols in the field of histological staining. Its physicochemical properties as an insoluble pigment are not conducive to the selective staining of cellular and tissue components required for microscopic analysis. Researchers, scientists, and drug development professionals should rely on validated and well-documented histological stains for their work. The use of "this compound" in a histological context would necessitate the development and rigorous validation of a novel staining method.
References
- 1. azom.com [azom.com]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. kuhlmann-biomed.de [kuhlmann-biomed.de]
- 4. youtube.com [youtube.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Microbiological, histological, and biochemical evidence for the adverse effects of food azo dyes on rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sunset Yellow Aluminium Lake in Cosmetic Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Sunset Yellow Aluminium Lake
Sunset Yellow Aluminium Lake, also known as FD&C Yellow No. 6 Aluminum Lake or CI 15985:1, is a synthetic pigment widely used in the cosmetic, food, and pharmaceutical industries to impart a vibrant orange-yellow hue.[1][2][3] It is an oil-dispersible colorant, making it particularly suitable for anhydrous and oil-based cosmetic formulations where water-soluble dyes would be ineffective.[4] The term "lake" indicates that the dye has been precipitated onto an aluminum hydroxide substrate, rendering it insoluble in water and most organic solvents.[4] This insolubility is a key characteristic, preventing color bleeding and migration in finished products.
The primary mode of coloration with lake pigments is through dispersion.[1] Achieving a fine and uniform dispersion is critical to obtaining the desired color intensity, opacity, and stability in the final cosmetic product.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of Sunset Yellow Aluminium Lake is essential for successful formulation development.
| Property | Value/Description | Source |
| INCI Name | CI 15985:1 | [1] |
| Synonyms | FD&C Yellow No. 6 Aluminum Lake, Pigment Yellow 104 Lake | [1] |
| CAS Number | 15790-07-5 | [1] |
| Appearance | Fine orange-yellow powder | [1] |
| Solubility | Insoluble in water and most organic solvents. Soluble in acidic and alkaline media. | [1] |
| Coloration Mechanism | Dispersion | [1] |
| Typical pH (2% slurry) | 4.0 - 5.5 | [1] |
| Particle Size | Typically < 7 microns for cosmetic grades | [1] |
Application in Cosmetic Formulations
Sunset Yellow Aluminium Lake is a versatile colorant for a wide range of cosmetic products, including:
-
Lipsticks and Lip Glosses: Provides vibrant, long-lasting color.
-
Eyeshadows and Blushes: Used in pressed powders and cream-to-powder formulations.
-
Nail Polishes: Offers a stable and brilliant orange-yellow shade.
-
Foundations and Concealers: As a color corrector or to adjust skin tones.
Example Formulation: Anhydrous Lipstick
This example protocol outlines the formulation of a lipstick incorporating Sunset Yellow Aluminium Lake. The percentages represent a typical starting point and may be adjusted based on desired texture, payoff, and stability. Lake pigments are commonly used at concentrations of 8-10% in lipsticks.
| Phase | Ingredient | INCI Name | Percentage (w/w) | Function |
| A (Oil Phase) | Castor Oil | Ricinus Communis (Castor) Seed Oil | 40.00 | Pigment wetting and dispersion, gloss |
| Jojoba Oil | Simmondsia Chinensis (Jojoba) Seed Oil | 15.00 | Emollient | |
| Caprylic/Capric Triglyceride | Caprylic/Capric Triglyceride | 10.00 | Emollient, solvent | |
| B (Wax Phase) | Carnauba Wax | Copernicia Cerifera (Carnauba) Wax | 10.00 | Structuring agent, increases melting point |
| Candelilla Wax | Euphorbia Cerifera (Candelilla) Wax | 7.00 | Structuring agent, gloss | |
| Beeswax | Cera Alba | 5.00 | Structuring agent, plasticizer | |
| C (Color Phase) | Sunset Yellow Aluminium Lake | CI 15985:1 | 8.00 | Colorant |
| Titanium Dioxide | Titanium Dioxide | 2.00 | Opacifier, lightens shade | |
| D (Additive Phase) | Vitamin E | Tocopherol | 0.50 | Antioxidant |
| Flavor/Fragrance | Flavor/Aroma | 2.50 | Scent and taste |
Experimental Protocols
Protocol for Lipstick Formulation
This protocol details the manufacturing process for the lipstick formulation provided above.
Equipment:
-
Beakers
-
Hot plate with magnetic stirrer
-
Overhead propeller mixer
-
Roller mill or homogenizer
-
Lipstick mold
-
Spatulas
-
Weighing balance
Procedure:
-
Pigment Dispersion:
-
In a beaker, combine the ingredients of the Color Phase (C) with a portion of the Castor Oil from the Oil Phase (A).
-
Mix thoroughly until the pigments are wetted.
-
Pass the mixture through a roller mill or homogenizer until the desired particle size and color development are achieved. A Hegman gauge can be used to check for fineness of grind.
-
-
Preparation of the Base:
-
In a separate beaker, combine the remaining ingredients of the Oil Phase (A) and all ingredients of the Wax Phase (B).
-
Heat the mixture on a hot plate to 80-85°C with continuous stirring until all waxes are completely melted and the mixture is uniform.
-
-
Combining Phases:
-
Slowly add the dispersed pigment phase (from step 1) to the molten wax/oil base (from step 2) under constant propeller mixing.
-
Maintain the temperature at 80-85°C and mix until the color is homogeneously distributed.
-
-
Final Additions:
-
Reduce the temperature to 70-75°C.
-
Add the ingredients of the Additive Phase (D) and mix until uniform.
-
-
Molding:
-
Pour the molten lipstick mass into the lipstick mold at a suitable temperature (typically just above the solidification point to minimize defects).
-
Allow the lipsticks to cool at room temperature or in a cooling tunnel.
-
-
Finishing:
-
Once solidified, carefully remove the lipsticks from the mold.
-
Place them in their final packaging.
-
Protocol for Stability Testing
Stability testing is crucial to ensure the quality, safety, and shelf life of the cosmetic product. An accelerated stability study is performed to predict the long-term stability.
Equipment:
-
Stability chambers (controlled temperature and humidity)
-
Refrigerator
-
Freezer
-
Spectrocolorimeter
-
Viscometer
-
pH meter (for emulsions)
-
Penetrometer (for stick hardness)
-
UV light chamber
Procedure:
-
Sample Preparation: Prepare a sufficient number of lipstick samples from a single batch in their final packaging.
-
Storage Conditions:
-
Room Temperature (Control): 25°C ± 2°C / 60% RH ± 5% RH
-
Elevated Temperature: 40°C ± 2°C / 75% RH ± 5% RH
-
Elevated Temperature 2: 45°C ± 2°C / 75% RH ± 5% RH
-
Low Temperature: 5°C ± 3°C
-
Freeze-Thaw Cycling: 3 cycles of 24 hours at -10°C followed by 24 hours at 25°C.
-
Light Exposure: Samples are exposed to a controlled UV light source.
-
-
Testing Intervals: Evaluate the samples at baseline (T=0) and at specified intervals (e.g., 1 week, 2 weeks, 1 month, 2 months, 3 months).
-
Parameters to Evaluate:
-
Organoleptic Properties: Appearance, color, odor, and texture.
-
Physical Properties:
-
Color Change (ΔE): Measured using a spectrocolorimeter. A ΔE value of >3 is generally considered a noticeable change.
-
Hardness: Measured with a penetrometer.
-
Melting Point: Determined using a melting point apparatus.
-
"Sweating" or "Bleeding": Visual assessment of oil separation on the lipstick surface.
-
-
Chemical Properties: While not standard for a simple lipstick, pH and viscosity would be critical for emulsion-based products containing the lake.
-
Packaging Compatibility: Check for any interaction between the product and the packaging.
-
References
Application Notes and Protocols: C.I. 15985:1 for Coloring Oil-Based Formulations in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of C.I. 15985:1 (FD&C Yellow No. 6 Aluminum Lake) as a coloring agent in oil-based formulations for research and development purposes. This document outlines the necessary procedures for dispersion, quantification, and stability assessment, critical for ensuring the quality and consistency of colored formulations used in preclinical studies, formulation screening, and as visual markers in drug delivery systems.
Introduction to C.I. 15985:1
C.I. 15985:1 is the aluminum lake of the water-soluble dye C.I. 15985 (Sunset Yellow FCF). Aluminum lakes are formed by precipitating a dye onto an alumina substrate, rendering the colorant insoluble in most solvents, including oils. This insolubility makes C.I. 15985:1 a suitable pigment for coloring oil-based systems where color migration is undesirable. In pharmaceutical research, it can be used as an inert visual aid to differentiate formulations, track the distribution of a topical application, or ensure the homogeneity of a mixture.
Physicochemical Properties
A summary of the key physicochemical properties of C.I. 15985 and its aluminum lake is presented in Table 1. Understanding these properties is crucial for appropriate formulation development.
| Property | C.I. 15985 (Sunset Yellow FCF) | C.I. 15985:1 (FD&C Yellow No. 6 Al Lake) |
| C.I. Name | Food Yellow 3 | Pigment Yellow 104 |
| CAS Number | 2783-94-0 | 15790-07-5 |
| Molecular Formula | C₁₆H₁₀N₂Na₂O₇S₂ | C₁₆H₁₀AlN₂O₇S₂ (representative) |
| Appearance | Orange-red powder or granules | Orange-yellow powder |
| Solubility in Water | Soluble | Insoluble |
| Solubility in Oil | Insoluble | Insoluble, but dispersible |
| Maximum Wavelength (λmax) | ~480 nm (in water, pH dependent)[1] | Not directly measured in solution |
Experimental Protocols
Protocol for Dispersion of C.I. 15985:1 in an Oil-Based Vehicle
Objective: To achieve a fine, stable, and homogenous dispersion of C.I. 15985:1 in a pharmaceutically relevant oil.
Materials:
-
C.I. 15985:1 powder
-
Oil vehicle (e.g., Miglyol® 812, sesame oil, castor oil)
-
Dispersing agent (e.g., lecithin, sorbitan esters like Span® series, polyhydroxystearic acid)
-
High-shear homogenizer (e.g., rotor-stator type) or bead mill
-
Analytical balance
-
Glass beakers
-
Stir bars and magnetic stir plate
Methodology:
-
Selection of Dispersant: Choose a dispersant that is compatible with the oil vehicle and intended application. For preclinical research, low-irritancy, biocompatible dispersants are preferred. A starting concentration for the dispersant is typically 1-5% of the pigment weight.
-
Preparation of the Oil Phase:
-
Weigh the desired amount of oil vehicle into a glass beaker.
-
If using a solid or highly viscous dispersant, gently warm the oil to facilitate its dissolution.
-
Add the selected dispersant to the oil and stir with a magnetic stir bar until fully dissolved.
-
-
Incorporation of C.I. 15985:1:
-
Gradually add the pre-weighed C.I. 15985:1 powder to the oil phase while stirring. This initial step is to wet the pigment particles.
-
-
High-Shear Homogenization:
-
Transfer the mixture to a suitable vessel for high-shear homogenization.
-
Process the mixture at a moderate to high speed (e.g., 5,000-10,000 rpm) for 5-15 minutes. The optimal time and speed will depend on the batch size and the specific equipment used.
-
Monitor the temperature of the mixture to avoid excessive heating, which could degrade the oil or other excipients. Use a cooling bath if necessary.
-
-
Visual Inspection: After homogenization, visually inspect the dispersion for any aggregates or clumps. A well-dispersed formulation should appear uniform in color and consistency.
-
Particle Size Analysis (see Protocol 3.3): Characterize the particle size distribution of the pigment in the final formulation to ensure it meets the desired specifications.
Protocol for Quantification of C.I. 15985:1 in Oil by UV-Vis Spectrophotometry (via Extraction)
Objective: To determine the concentration of C.I. 15985:1 in an oil-based formulation. Since the formulation is a dispersion, direct spectrophotometry is not feasible. This protocol uses an extraction method to separate the dye from the oil matrix.
Materials:
-
Pigmented oil formulation
-
0.1 M NaOH solution
-
Dichloromethane (DCM)
-
Centrifuge and centrifuge tubes
-
UV-Vis spectrophotometer and cuvettes
-
Volumetric flasks and pipettes
-
Vortex mixer
Methodology:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of C.I. 15985 powder (the water-soluble form) and dissolve it in 0.1 M NaOH to prepare a stock solution of known concentration.
-
From the stock solution, prepare a series of calibration standards by serial dilution with 0.1 M NaOH.
-
-
Sample Preparation and Extraction:
-
Accurately weigh a known amount of the pigmented oil formulation into a centrifuge tube.
-
Add a known volume of DCM to dissolve the oil.
-
Add a known volume of 0.1 M NaOH solution to the tube. The NaOH will break the aluminum lake and bring the soluble dye into the aqueous phase.
-
Vortex the mixture vigorously for 2-3 minutes to ensure complete extraction.
-
Centrifuge the mixture at 3000-5000 rpm for 10-15 minutes to separate the layers.
-
-
Spectrophotometric Analysis:
-
Carefully collect the upper aqueous (colored) layer.
-
If necessary, dilute the aqueous extract with 0.1 M NaOH to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the sample extract and the calibration standards at the λmax of C.I. 15985 in 0.1 M NaOH (approximately 480 nm, to be confirmed with the specific spectrophotometer).
-
-
Calculation:
-
Construct a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of the dye in the sample extract from the calibration curve.
-
Calculate the concentration of C.I. 15985:1 in the original oil formulation, accounting for the initial weight of the formulation and all dilution factors.
-
Protocol for Physical Stability Assessment
Objective: To evaluate the physical stability of the C.I. 15985:1 dispersion in oil over time and under accelerated conditions.
Materials:
-
Pigmented oil formulation in sealed, transparent containers (e.g., glass vials)
-
Temperature-controlled ovens/incubators
-
Dynamic Light Scattering (DLS) instrument or other particle size analyzer
-
Microscope with a camera
Methodology:
-
Storage Conditions:
-
Store samples at various conditions, for example:
-
Refrigerated: 4°C
-
Room Temperature: 25°C / 60% RH
-
Accelerated: 40°C / 75% RH
-
-
-
Time Points: Define the time points for analysis (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months).
-
Analytical Procedures: At each time point, evaluate the following:
-
Macroscopic Observation: Visually inspect the samples for signs of instability such as sedimentation, phase separation, or color change. Photograph the samples for a visual record.
-
Microscopic Observation: Place a drop of the formulation on a microscope slide and observe under magnification. Look for changes in the degree of aggregation or crystal growth.
-
Particle Size Analysis (DLS):
-
Dilute a small aliquot of the formulation in a suitable non-solvent for the pigment (e.g., the base oil) to a concentration appropriate for the DLS instrument.
-
Measure the particle size distribution. An increase in the mean particle size or the appearance of a second, larger population can indicate agglomeration and instability.
-
-
-
Data Presentation: Summarize the results in a table for easy comparison across different time points and storage conditions.
| Time Point | Storage Condition | Macroscopic Observation | Microscopic Observation | Mean Particle Size (nm) | Polydispersity Index (PDI) |
| T=0 | - | Homogenous, orange | Fine, well-dispersed particles | 350 | 0.25 |
| 1 Month | 4°C | No change | No significant change | 355 | 0.26 |
| 1 Month | 25°C | Slight sedimentation | Minor aggregates observed | 380 | 0.30 |
| 1 Month | 40°C | Significant sedimentation | Large aggregates present | 550 | 0.45 |
Conclusion
The use of C.I. 15985:1 as a colorant in oil-based research formulations requires careful attention to the dispersion process to ensure a stable and homogenous product. The protocols outlined above provide a framework for the preparation, quantification, and stability testing of such formulations. Researchers should adapt these methodologies to their specific oil vehicles and intended applications, with appropriate validation for their particular needs. Proper characterization is essential for the reliable use of these colored formulations in a research and development setting.
References
Application Notes & Protocols: Quinoline Yellow as a Colorimetric Marker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline Yellow, also known by designations such as Solvent Yellow 33 and C.I. 47000, is a synthetic quinophthalone dye.[1] While extensively utilized in industries such as cosmetics, plastics, and pharmaceuticals for its vibrant, stable yellow hue, its application as a primary colorimetric marker in quantitative scientific assays is not widely documented.[1][2][3] This document provides an overview of the dye's physicochemical properties and presents generalized protocols for its potential evaluation and use as a colorimetric tracer or pH indicator in research and development settings.
Quinoline Yellow SS (spirit soluble) is characterized by its insolubility in water and solubility in organic solvents, making it suitable for coloring non-polar materials like plastics and lacquers.[1][4] A sulfonated, water-soluble version, Quinoline Yellow WS, also exists and is more applicable to aqueous-based systems.[1] The dye is known for its good heat stability and moderate lightfastness.[2]
Physicochemical and Technical Data
The properties of Quinoline Yellow (Solvent Yellow 33) are summarized below, providing key data for its potential application in laboratory settings.
| Property | Value | Reference(s) |
| Chemical Name | Mixture of 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione and 2-(6-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione | [4] |
| C.I. Name | Solvent Yellow 33 | [5] |
| CAS Number | 8003-22-3 | [6] |
| Molecular Formula | C₁₈H₁₁NO₂ | [5] |
| Molecular Weight | 273.29 g/mol | [5] |
| Appearance | Bright, greenish-yellow powder | [2][6] |
| Melting Point | ~240 °C | [1][6] |
| Solubility | Insoluble in water; soluble in acetone, chloroform, benzene, and toluene. Slightly soluble in ethanol. | [4][5] |
| Heat Resistance (in PS) | 300 °C | [6] |
| Light Fastness (in PS) | 6-7 (on a scale of 1-8) | [6] |
| Acid Resistance | 4 (on a scale of 1-5) | [7] |
| Alkali Resistance | 4 (on a scale of 1-5) | [7] |
Potential Applications in Research
Given its properties, Quinoline Yellow could be explored for the following research applications:
-
Tracer Dye: In non-aqueous systems, its solubility in organic solvents could allow it to be used as a tracer to monitor fluid flow or mixing in microfluidics or other engineering applications.
-
Staining Agent: It may serve as a non-specific stain for hydrophobic materials or lipids in fixed biological samples, although its specificity and utility would need to be validated.
-
pH Indicator: The dye's color may be pH-dependent, offering potential as a visual pH indicator. This would require characterization of its absorption spectrum across a range of pH values.[8]
Experimental Protocols
The following are generalized protocols for evaluating the utility of Quinoline Yellow as a colorimetric marker. These are foundational procedures that would require optimization for specific applications.
Protocol 1: Characterization of Spectral Properties
This protocol outlines the steps to determine the absorption spectrum of Quinoline Yellow in a given solvent.
Objective: To determine the wavelength of maximum absorbance (λmax) for use in quantitative measurements.
Materials:
-
Quinoline Yellow SS (Solvent Yellow 33)
-
Spectrophotometer-grade solvent (e.g., ethanol, acetone)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of Quinoline Yellow SS in the chosen solvent (e.g., 1 mg/mL).
-
Create a series of dilutions from the stock solution.
-
Using the pure solvent as a blank, measure the absorbance of each dilution across a wavelength range (e.g., 350-600 nm).
-
Plot absorbance versus wavelength to identify the λmax.
-
Using the absorbance values at λmax, create a standard curve of absorbance versus concentration. This curve can be used to determine the concentration of unknown samples.
Caption: Workflow for characterizing the spectral properties of a dye.
Protocol 2: Evaluation as a pH Indicator
This protocol describes how to assess the pH-dependent colorimetric properties of Quinoline Yellow.
Objective: To determine if the dye's absorbance spectrum changes with pH, indicating its potential as a pH indicator.
Materials:
-
Quinoline Yellow (a water-soluble form like Quinoline Yellow WS is preferred)
-
A series of buffer solutions with a wide pH range (e.g., pH 2 to pH 12)
-
UV-Vis Spectrophotometer
-
pH meter
Procedure:
-
Prepare a stock solution of the dye in deionized water.
-
For each buffer solution, add a small, constant amount of the dye stock solution.
-
Measure and record the exact pH of each solution.
-
Measure the absorbance spectrum (e.g., 350-600 nm) for each pH-buffered dye solution.
-
Plot the absorbance spectra for all pH values on a single graph to observe any shifts in λmax or changes in absorbance.
-
Plot absorbance at a specific wavelength (e.g., the λmax of the neutral solution) versus pH to identify the range of pH sensitivity.
Caption: Workflow for evaluating a dye as a potential pH indicator.
Limitations and Considerations
-
Lack of Specificity: Quinoline Yellow is not known to interact specifically with biological molecules, limiting its use in targeted assays (e.g., immunoassays or enzyme activity assays) without chemical modification.
-
Cytotoxicity: Some studies have raised concerns about the genotoxicity and cytotoxicity of Quinoline Yellow at certain concentrations, which should be considered if using it in live-cell applications.[9]
-
Purity: The commercial dye is often a mixture of related chemical compounds.[4][5] For precise analytical work, a purified or analytical standard grade of the compound would be necessary.
Conclusion
Quinoline Yellow (Solvent Yellow 33) possesses stable colorimetric properties and high solubility in organic solvents, suggesting potential utility in niche research applications such as a tracer dye or as a non-specific stain. Its value as a primary colorimetric marker for quantitative assays in drug development and life sciences is currently not established in scientific literature. The provided protocols offer a foundational approach for researchers interested in exploring and validating the use of this dye in novel analytical methods. Further research is required to characterize its reactivity, specificity, and compatibility with biological systems to expand its application beyond its current industrial uses.
References
- 1. Quinoline Yellow SS - Wikipedia [en.wikipedia.org]
- 2. chemiis.com [chemiis.com]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. Solvent Yellow 33 Quinoline Dye – Ranbar Yellow 6G [ranbarr.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. Solvent yellow 33 Dyes | CAS 8003-22-3 Manufacturers in India [colorantsgroup.com]
- 7. mail.bhagwatipigments.com [mail.bhagwatipigments.com]
- 8. Sunset yellow FCF - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of "Food Yellow 3:1" in Aqueous Buffers
Welcome to the technical support center for "Food Yellow 3:1." This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and provide detailed experimental protocols.
Understanding the Challenge: What is this compound?
"this compound," also known as FD&C Yellow No. 6 Aluminum Lake, is a pigment, not a dye. Unlike water-soluble dyes, lake pigments are manufactured by precipitating a dye onto an inert metallic salt substrate, in this case, aluminum hydroxide.[1][2][3][4][5] This process renders the colorant insoluble in water and most organic solvents.[6] Therefore, achieving a true solution in aqueous buffers is not feasible. The primary goal is to create a stable dispersion of the fine pigment particles or to chemically break the lake to release the soluble dye.
Frequently Asked Questions (FAQs) & Troubleshooting
Here are some common questions and issues encountered when working with this compound in aqueous buffers, along with recommended solutions.
FAQ 1: Why is my solution of this compound cloudy and quickly settling?
Answer: This is expected behavior because this compound is a water-insoluble aluminum lake pigment.[6] It forms a suspension, not a true solution. The cloudiness is due to the dispersed pigment particles, and settling occurs as these particles precipitate out of the buffer over time. To address this, you need to improve the stability of the dispersion.
Troubleshooting Steps:
-
Reduce Particle Size:
-
Sonication: Use a probe or bath sonicator to break down agglomerates of the pigment particles. This increases the surface area and can lead to a more stable dispersion.
-
Homogenization: For larger volumes, high-pressure homogenization can be effective in reducing particle size.
-
-
Use of Dispersing Agents:
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Polysorbate 20 (Tween 20) can be used to wet the surface of the pigment particles and prevent them from clumping together.
-
Co-solvents: Propylene glycol or glycerin can be used to create a pre-dispersion of the pigment before adding it to the aqueous buffer.
-
Experimental Protocol 1: Creating a Stable Dispersion of this compound
This protocol outlines a general method for creating a stable dispersion of this compound in an aqueous buffer using sonication and a surfactant.
| Parameter | Value/Range | Notes |
| Pigment Concentration | 0.1 - 1.0 mg/mL | Start with a lower concentration and increase as needed. |
| Surfactant | Polysorbate 80 | 0.05% - 0.5% (w/v) |
| Buffer | User-defined (e.g., PBS, TRIS) | pH 6.0 - 8.0 |
| Sonication | Probe Sonicator | 30-60 seconds, pulsed, on ice to prevent overheating. |
Methodology:
-
Weigh the desired amount of this compound powder.
-
In a separate container, prepare the aqueous buffer with the desired concentration of Polysorbate 80.
-
Slowly add the this compound powder to the buffer while vortexing or stirring to create a preliminary suspension.
-
Place the suspension in an ice bath to dissipate heat generated during sonication.
-
Insert the probe of the sonicator into the suspension and sonicate for 30-60 seconds using short pulses (e.g., 5 seconds on, 10 seconds off) to prevent overheating.
-
Visually inspect the dispersion for homogeneity. If necessary, repeat the sonication for short intervals.
-
The resulting dispersion should be more stable and show significantly reduced settling.
FAQ 2: Can I make this compound truly soluble in my aqueous buffer?
Answer: Yes, it is possible to release the soluble dye component from the insoluble aluminum hydroxide substrate. This process is often referred to as "breaking the lake." It involves using a chelating agent to bind with the aluminum ions, thereby disrupting the structure of the lake pigment.[7][8]
Troubleshooting Steps:
-
Use of Chelating Agents:
-
Sodium Citrate: A common and effective chelating agent that can sequester aluminum ions.
-
EDTA (Ethylenediaminetetraacetic acid): A stronger chelating agent that can also be used.[9]
-
-
pH Adjustment: The stability of the aluminum hydroxide substrate is pH-dependent. Adjusting the pH outside of the stable range (typically pH 4-9) can facilitate the release of the dye.[10] Extreme pH values should be used with caution as they may affect the stability of your target molecules.
Experimental Protocol 2: Breaking the Lake to Solubilize the Dye
This protocol provides a method for releasing the soluble dye from this compound using sodium citrate.
| Parameter | Value/Range | Notes |
| Pigment Concentration | 1.0 mg/mL | Higher concentration for easier visualization of color change. |
| Chelating Agent | Sodium Citrate | 10 - 50 mM |
| Buffer | User-defined (e.g., TRIS, Bicarbonate) | pH 8.0 - 9.0 (slightly alkaline) |
| Temperature | 25 - 40 °C | Gentle heating can expedite the process. |
| Incubation Time | 30 - 60 minutes | With occasional stirring. |
Methodology:
-
Prepare a 1.0 mg/mL suspension of this compound in the chosen buffer.
-
Add sodium citrate to the suspension to the desired final concentration (start with 10 mM).
-
Adjust the pH of the suspension to between 8.0 and 9.0 using a suitable base (e.g., NaOH).
-
Incubate the mixture at room temperature or with gentle heating (up to 40°C) for 30-60 minutes with occasional stirring.
-
You should observe a change in the appearance of the solution from a cloudy dispersion to a clearer, colored solution as the dye is released.
-
To remove the insoluble aluminum hydroxide precipitate, centrifuge the solution (e.g., 10,000 x g for 10 minutes) and collect the supernatant containing the solubilized dye.
Summary of Troubleshooting Approaches
| Issue | Primary Cause | Recommended Solution | Key Experimental Parameters |
| Cloudy solution, rapid settling | Inherent insolubility of the aluminum lake pigment. | Create a stable dispersion. | Sonication, use of surfactants (e.g., Polysorbate 80), co-solvents (e.g., propylene glycol). |
| Need for a true solution | The dye is bound to an insoluble aluminum hydroxide substrate. | Break the lake to release the soluble dye. | Use of chelating agents (e.g., sodium citrate, EDTA), pH adjustment (slightly alkaline), gentle heating. |
Disclaimer: The provided protocols are starting points. Optimization may be necessary depending on the specific buffer system, desired final concentration, and the requirements of your downstream application. Always perform small-scale pilot experiments to determine the optimal conditions for your specific needs.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. How to make a lake pigment paint | Resource | RSC Education [edu.rsc.org]
- 3. How to make Lake Pigments - Lost in Colours [lostincolours.com]
- 4. Making lake pigments - Rebecca Desnos [rebeccadesnos.com]
- 5. youtube.com [youtube.com]
- 6. This compound | 15790-07-5 | Benchchem [benchchem.com]
- 7. TW202010796A - Method for preparing lake pigment, lake pigment and use thereof - Google Patents [patents.google.com]
- 8. WO2020052656A1 - Lake pigment preparation method, lake pigment and application thereof - Google Patents [patents.google.com]
- 9. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 10. The effect of aluminum hydroxide dissolution on the bleeding of aluminum lake dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Precipitation of Sunset Yellow Aluminium Lake in Solutions
Welcome to the technical support center for Sunset Yellow Aluminium Lake. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the precipitation of Sunset Yellow Aluminium Lake in various solutions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of Sunset Yellow Aluminium Lake in experimental settings.
Issue 1: Precipitation Observed After Adjusting pH
Question: I observed precipitation after adjusting the pH of my solution containing Sunset Yellow Aluminium Lake. What is the cause, and how can I prevent it?
Answer:
Precipitation of Sunset Yellow Aluminium Lake is often linked to the pH of the solution. The lake's stability is highly dependent on the stability of its aluminum hydroxide substrate, which is an amphoteric substance. This means it dissolves in both acidic and alkaline conditions, leading to the breakdown of the lake structure and subsequent precipitation of the dye or formation of aluminum salts.
Root Cause Analysis:
-
pH Outside Stable Range: Sunset Yellow Aluminium Lake is most stable within a pH range of approximately 4 to 9. Outside of this range, the aluminum hydroxide substrate begins to dissolve.
-
Acidic Conditions (pH < 4): In acidic solutions, the hydroxide ions are neutralized, leading to the dissolution of aluminum hydroxide and the release of the Sunset Yellow dye.
-
Alkaline Conditions (pH > 9): In highly alkaline solutions, aluminum hydroxide forms soluble aluminates, again causing the lake to break down.
-
-
Visual Cues of pH-Induced Precipitation:
-
Flocculation: The appearance of fluffy, loosely aggregated particles.
-
Sedimentation: The settling of particles at the bottom of the container.
-
Color Change in Supernatant: The liquid above the precipitate may show a change in color, indicating the release of the soluble dye.
-
Preventative Measures & Solutions:
-
Strict pH Control: Maintain the pH of your solution within the optimal range of 4 to 9. Use appropriate buffer systems to ensure pH stability.
-
Use of Chelating Agents: Chelating agents form stable, soluble complexes with aluminum ions, preventing the precipitation of aluminum hydroxide.
-
Ethylenediaminetetraacetic acid (EDTA): A powerful chelating agent that effectively sequesters aluminum ions.
-
Citrate (e.g., Sodium Citrate): A common and effective chelating agent for aluminum. It can also act as a dispersing and viscosity-reducing agent.
-
Workflow for pH Adjustment and Stabilization:
Caption: Workflow for pH Management to Prevent Precipitation.
Issue 2: Agglomeration and Settling of Lake Particles Over Time
Question: My Sunset Yellow Aluminium Lake suspension appears to be unstable, with particles clumping together and settling. What causes this, and how can I improve its stability?
Answer:
Agglomeration (clumping) and subsequent sedimentation are common physical instability issues in suspensions. These phenomena are influenced by particle size, surface charge, and the ionic strength of the medium.
Root Cause Analysis:
-
Insufficient Dispersion: If the lake particles are not properly wetted and dispersed initially, they are more likely to agglomerate.
-
Changes in Ionic Strength: The presence of salts in the solution can affect the electrical double layer surrounding the particles, reducing repulsive forces and leading to agglomeration. Increased salt concentrations can destabilize the dispersion.
-
Inadequate Viscosity: A medium with low viscosity may not be sufficient to keep the particles suspended, leading to faster settling.
Preventative Measures & Solutions:
-
Proper Dispersion Technique:
-
Use high-shear mixing to break down agglomerates during the initial dispersion.
-
Employ a suitable wetting agent to ensure the particles are fully wetted by the vehicle.
-
-
Control of Ionic Strength:
-
Minimize the concentration of electrolytes in your formulation where possible.
-
If salts are necessary, their effect on stability should be carefully evaluated.
-
-
Use of Stabilizing Agents:
-
Suspending Agents: Increase the viscosity of the continuous phase to slow down sedimentation. Examples include xanthan gum, carboxymethylcellulose (CMC), and microcrystalline cellulose.
-
Dispersing Agents/Surfactants: Adsorb onto the particle surface to provide steric or electrostatic stabilization. Sodium citrate can also function as a dispersing agent.
-
Experimental Protocol: Preparing a Stable Aqueous Suspension of Sunset Yellow Aluminium Lake
-
Preparation of the Vehicle:
-
In a beaker, dissolve the chosen suspending agent (e.g., 0.5% w/v xanthan gum) in deionized water with continuous stirring until a homogenous gel is formed.
-
Add any other soluble excipients, including chelating agents like sodium citrate (e.g., 0.1-0.5% w/v), and stir until dissolved.
-
Adjust the pH of the vehicle to the desired range (e.g., pH 6-7) using a suitable buffer or dilute acid/base.
-
-
Dispersion of the Lake:
-
Slowly add the required amount of Sunset Yellow Aluminium Lake powder to the prepared vehicle under high-shear mixing.
-
Continue mixing for a sufficient time (e.g., 15-30 minutes) to ensure complete dispersion and deagglomeration of the particles.
-
-
Homogenization (Optional):
-
For a more uniform and stable suspension, pass the dispersion through a homogenizer.
-
-
Final Quality Control:
-
Visually inspect the suspension for any undispersed particles or agglomerates.
-
Measure the pH to confirm it is within the target range.
-
Monitor the suspension for signs of settling or agglomeration over a set period.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH range for solutions containing Sunset Yellow Aluminium Lake?
A1: The ideal pH range for maintaining the stability of Sunset Yellow Aluminium Lake is between 4 and 9.[1] Outside this range, the aluminum hydroxide substrate can dissolve, leading to the breakdown of the lake and potential precipitation.
Q2: Can I use chelating agents to prevent precipitation? If so, which ones are recommended?
A2: Yes, chelating agents are highly effective in preventing the precipitation of aluminum-based lakes. They work by forming soluble complexes with aluminum ions, preventing the formation of insoluble aluminum hydroxide. Recommended chelating agents include:
-
EDTA (Ethylenediaminetetraacetic acid)
-
Citric Acid and its salts (e.g., Sodium Citrate)
Q3: What is the recommended concentration of sodium citrate to stabilize a suspension?
A3: The optimal concentration of sodium citrate can vary depending on the specific formulation. However, studies on aqueous lake pigment suspensions have shown that concentrations between 0.05% and 0.15% are effective in reducing viscosity and improving stability. Higher concentrations may lead to a less desirable, thinner suspension.
Q4: How does ionic strength affect the stability of Sunset Yellow Aluminium Lake suspensions?
A4: Increased ionic strength, caused by the presence of salts like sodium chloride, can destabilize the suspension. Salts can compress the electrical double layer around the particles, reducing the repulsive forces that keep them dispersed and leading to agglomeration and sedimentation. It is generally advisable to keep the ionic strength of the formulation as low as possible.
Q5: Is it possible to reverse the precipitation of Sunset Yellow Aluminium Lake?
A5: In some cases, pH-induced precipitation can be reversed. If precipitation has occurred due to a shift to a more acidic or alkaline pH, carefully adjusting the pH back to the stable range (4-9) while applying gentle agitation may help to redissolve the precipitated components and reform the lake suspension. The addition of a chelating agent during this process can aid in the redissolution of any precipitated aluminum hydroxide.
Q6: What analytical techniques can be used to monitor the stability of my suspension?
A6: Several analytical techniques can be employed to assess the physical stability of your Sunset Yellow Aluminium Lake suspension:
-
Visual Observation: Regularly inspect for signs of precipitation, agglomeration, caking, or color change.
-
Microscopy: To visually assess particle size, shape, and degree of aggregation.
-
Particle Size Analysis (e.g., Dynamic Light Scattering - DLS): To monitor changes in the particle size distribution over time. An increase in the average particle size can indicate agglomeration.
-
Zeta Potential Measurement: To determine the surface charge of the particles, which is an indicator of the electrostatic stability of the dispersion.
-
Rheological Measurements: To assess the viscosity and flow properties of the suspension, which relate to its physical stability.
Data Summary
Table 1: Factors Influencing the Stability of Sunset Yellow Aluminium Lake
| Parameter | Optimal Range/Condition | Effect Outside Optimal Range | Recommended Action |
| pH | 4 - 9 | Dissolution of aluminum hydroxide substrate, leading to precipitation. | Use buffers to maintain pH within the stable range. |
| Chelating Agents | Present (e.g., EDTA, Citrate) | Risk of aluminum hydroxide precipitation. | Incorporate a suitable chelating agent into the formulation. |
| Ionic Strength | Low | High salt concentrations can cause agglomeration and sedimentation. | Minimize the use of electrolytes in the formulation. |
| Dispersion | Homogenous, well-wetted particles | Agglomeration and settling of particles. | Use high-shear mixing and appropriate wetting agents. |
Signaling Pathways & Logical Relationships
DOT Language Diagram: Mechanism of pH-Induced Precipitation and Prevention with Chelating Agents
References
Technical Support Center: Photodegradation of C.I. 15985:1 under UV Light Exposure
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the photodegradation of C.I. 15985:1 (Sunset Yellow FCF Aluminum Lake) under UV light exposure.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during photodegradation experiments with C.I. 15985:1.
Issue 1: Inconsistent or slow degradation rates.
-
Question: My degradation rates for C.I. 15985:1 are not reproducible between experiments. What could be the cause?
-
Answer: Inconsistent degradation rates when working with an insoluble pigment like C.I. 15985:1 often stem from issues with the experimental setup that affect the interaction between the pigment particles and UV light. Key factors to check include:
-
Uniformity of the suspension: The pigment particles must be uniformly suspended to ensure consistent exposure to UV light. Inadequate stirring can lead to settling of the pigment, reducing the surface area available for photoreaction. Ensure your stirring mechanism (e.g., magnetic stirrer) is set to a speed that maintains a homogenous suspension without creating a vortex that could interfere with light penetration.
-
Light source intensity and stability: The output of UV lamps can fluctuate with age and temperature. It is crucial to warm up the lamp for a consistent period before starting each experiment and to monitor its output if possible. Any variations in light intensity will directly impact the degradation kinetics.
-
Reaction vessel positioning: The distance and angle of the reaction vessel relative to the UV lamp must be identical for all experiments. Any change in this positioning will alter the light intensity reaching the sample.
-
-
Question: The photodegradation of my C.I. 15985:1 sample is much slower than expected. How can I improve the degradation rate?
-
Answer: Slow degradation can be due to several factors. Consider the following to enhance the reaction rate:
-
Introduction of a photocatalyst: The photodegradation of azo dyes can be significantly accelerated by the use of a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO). These materials generate highly reactive oxygen species (ROS) under UV irradiation, which are the primary agents of dye degradation.
-
Optimizing pH: The pH of the solution can influence the surface charge of the pigment and any added photocatalyst, affecting the adsorption of reactive species. For Sunset Yellow FCF, degradation is often more efficient in acidic conditions. It is advisable to perform preliminary experiments to determine the optimal pH for your system.
-
Addition of an oxidizing agent: The presence of an oxidizing agent like hydrogen peroxide (H₂O₂) can increase the concentration of hydroxyl radicals (•OH) in the system, which are potent oxidizing agents that can accelerate the degradation of the dye.[1] However, an excess of H₂O₂ can scavenge these radicals, so the concentration should be optimized.
-
Issue 2: Difficulties in monitoring the degradation process.
-
Question: I am using a UV-Vis spectrophotometer to monitor the degradation, but my absorbance readings are erratic. Why is this happening?
-
Answer: Erratic absorbance readings are a common challenge when working with suspensions. The issue is likely due to the scattering of light by the suspended pigment particles. To obtain reliable data:
-
Sample preparation before measurement: Before each reading, you must separate the solid particles from the solution. This can be achieved by centrifuging the sample and then carefully collecting the supernatant for analysis. Alternatively, a syringe filter (e.g., 0.22 µm) can be used to remove the particles. Consistent sample preparation is key to reproducible results.
-
Baseline correction: Ensure you are using a proper blank for your spectrophotometer. The blank should be the same solvent or buffer used in your reaction mixture.
-
-
Question: How can I confirm that the decrease in color is due to degradation and not just adsorption of the dye onto a catalyst or the reaction vessel?
-
Answer: This is an important control experiment. To differentiate between adsorption and degradation, run a parallel experiment in the dark with all the same components (pigment, solvent, and catalyst, if used). Stir the mixture for the same duration as your photodegradation experiment. Any decrease in the concentration of the dye in the solution in this dark experiment can be attributed to adsorption.
Issue 3: Analysis of degradation products.
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Question: I am trying to analyze the degradation products using HPLC, but I am having trouble with sample preparation. What is the best approach for an insoluble pigment?
-
Answer: For HPLC analysis of degradation products from an insoluble pigment, the key is to effectively separate the soluble degradation products from the remaining solid pigment and any catalyst.
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Extraction of soluble products: After the degradation experiment, centrifuge the sample to pellet the solids. The supernatant will contain the water-soluble degradation products. This supernatant can then be filtered through a syringe filter (e.g., 0.22 µm) before injection into the HPLC system.
-
Solid-phase extraction (SPE): For more complex matrices or to concentrate the analytes, solid-phase extraction can be a valuable cleanup step.
-
-
Question: What are the expected degradation products of C.I. 15985:1?
-
Answer: The primary mechanism of photodegradation for azo dyes like Sunset Yellow FCF (the parent dye of C.I. 15985:1) is the cleavage of the azo bond (-N=N-). This results in the formation of smaller aromatic compounds. Studies on Sunset Yellow FCF have identified degradation products such as sulfonated aromatic amines.[2] The presence of the aluminum in the lake pigment is not expected to fundamentally change these primary degradation products of the chromophore itself.
Quantitative Data Summary
The following tables summarize quantitative data for the photodegradation of Sunset Yellow FCF (C.I. 15985), the parent dye of C.I. 15985:1. Note that specific quantitative data for the photodegradation of the aluminum lake (C.I. 15985:1) is limited in the available literature.
Table 1: Degradation Efficiency of Sunset Yellow FCF under Various Conditions
| Catalyst/Method | Light Source | Initial Concentration | Degradation Efficiency | Time | Reference |
| Ailanthus excelsa Roxb. extract | Not specified | 10 mg/mL | 55% | Not specified | [3] |
| Anodic oxidation, electro-Fenton, photoelectro-Fenton | UVA and Solar light | 290 mg/L | ~100% decolorization | Varies | [4] |
| Trametes elegans and Trametes versicolor (fungi) | Dark (biodegradation) | 0.25-1 mM | Significant degradation | Not specified | [5] |
Table 2: Influence of Experimental Parameters on Sunset Yellow FCF Degradation
| Parameter | Effect on Degradation Rate | Notes |
| pH | Generally increases with decreasing pH (more acidic) | Optimal pH can depend on the catalyst used. |
| Catalyst Concentration | Increases up to an optimal point, then may decrease | Excess catalyst can increase light scattering and turbidity. |
| Initial Dye Concentration | Decreases with increasing initial concentration | At higher concentrations, more light is absorbed by the dye molecules, reducing the efficiency of the photocatalyst. |
| Presence of Oxidizing Agents (e.g., H₂O₂) | Generally increases the degradation rate | Concentration needs to be optimized to avoid scavenging effects.[1] |
Experimental Protocols
The following is a generalized protocol for a typical photodegradation experiment of C.I. 15985:1. This should be adapted based on the specific objectives of the research.
Objective: To evaluate the photocatalytic degradation of C.I. 15985:1 using a UV light source and a TiO₂ catalyst.
Materials:
-
C.I. 15985:1 (Sunset Yellow FCF Aluminum Lake)
-
Titanium dioxide (TiO₂, e.g., P25)
-
Deionized water
-
Hydrochloric acid and Sodium hydroxide (for pH adjustment)
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UV lamp (e.g., 365 nm)
-
Jacketed beaker or photoreactor
-
Magnetic stirrer and stir bar
-
UV-Vis Spectrophotometer
-
Centrifuge
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of the Pigment Suspension:
-
Prepare a stock suspension of C.I. 15985:1 in deionized water (e.g., 50 mg/L). Use an ultrasonic bath to ensure the pigment is well-dispersed.
-
In a typical experiment, add a specific volume of this stock suspension to the photoreactor.
-
-
Addition of Photocatalyst and pH Adjustment:
-
Add the desired amount of TiO₂ catalyst to the pigment suspension (e.g., 1 g/L).
-
Adjust the pH of the suspension to the desired value using dilute HCl or NaOH while stirring.
-
-
Adsorption-Desorption Equilibrium:
-
Before UV irradiation, stir the suspension in the dark for a set period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the pigment and the catalyst surface.
-
Take an initial sample ("time 0") at the end of this period.
-
-
Photoreaction:
-
Position the photoreactor at a fixed distance from the UV lamp. If using a jacketed beaker, circulate water to maintain a constant temperature.
-
Turn on the UV lamp to initiate the photoreaction, while continuously stirring the suspension.
-
-
Sampling:
-
Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
-
Sample Analysis (UV-Vis Spectrophotometry):
-
For each aliquot, centrifuge the sample (e.g., at 5000 rpm for 10 minutes) to separate the solid particles.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Measure the absorbance of the clear supernatant at the maximum absorption wavelength (λmax) of Sunset Yellow FCF (around 482 nm).
-
The degradation efficiency can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance (at time 0) and Aₜ is the absorbance at time t.
-
-
Data Analysis:
-
Plot the degradation efficiency as a function of time to determine the reaction kinetics.
-
Visualizations
The following diagrams illustrate the experimental workflow and the proposed chemical pathways involved in the photodegradation of C.I. 15985:1's parent dye.
Caption: Experimental workflow for the photodegradation of C.I. 15985:1.
Caption: Proposed photodegradation pathway of Sunset Yellow FCF.
References
- 1. A novel route for waste water treatment: Photocatalytic degradation of rhodamine B - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Photocatalytic degradation of synthetic food dye, sunset yellow FCF (FD&C yellow no. 6) by Ailanthus excelsa Roxb. possessing antioxidant and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Protein Staining with Sunset Yellow Aluminium Lake
Disclaimer: The use of Sunset Yellow Aluminium Lake for protein staining is not a standard or widely documented laboratory practice. This colorant is primarily manufactured for use in food, drug, and cosmetic industries. The following guidelines are based on the general principles of protein staining with anionic dyes and published research on the use of other food dyes for this purpose. These protocols and troubleshooting tips are intended for research and investigational use only.
Frequently Asked Questions (FAQs)
Q1: Can Sunset Yellow Aluminium Lake be used for staining proteins on gels and membranes?
A1: While not a conventional protein stain, some research has indicated that food dyes, including Sunset Yellow FCF (the soluble form of the lake), can be used for rapid staining of proteins on polyacrylamide gels.[1][2] The mechanism is presumed to be similar to other anionic dyes like Ponceau S, which bind to positively charged amino acid residues and non-polar regions of proteins under acidic conditions.[3][4]
Q2: What is the primary mechanism of action for Sunset Yellow staining of proteins?
A2: Sunset Yellow is an anionic azo dye.[4][5] Its negatively charged sulfonate groups are thought to interact electrostatically with positively charged amino groups on basic amino acid residues (like lysine and arginine) and the N-terminus of proteins.[4] This interaction is typically enhanced in an acidic environment, which ensures that the protein's amino groups are protonated (positively charged).
Q3: How does Sunset Yellow staining compare to Coomassie Brilliant Blue or Ponceau S?
A3: Studies on similar food dyes suggest they can offer a much faster staining and destaining time—often within an hour—compared to the several hours or overnight procedures required for Coomassie Brilliant Blue.[1][2][6][7][8] However, the sensitivity and linearity for quantitative analysis have not been as extensively characterized as established methods like Coomassie or fluorescent stains. Ponceau S is a reversible stain commonly used to check transfer efficiency on membranes, and Sunset Yellow could potentially serve a similar purpose.[3][9][10]
Q4: Is the staining with Sunset Yellow Aluminium Lake reversible?
A4: Based on the behavior of analogous anionic dyes like Ponceau S, the staining should be reversible.[9] Washing the membrane or gel with a neutral or slightly alkaline buffer (like TBS-T) should disrupt the electrostatic interactions and elute the dye, allowing for subsequent downstream applications like immunoblotting.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Protein Bands | Ineffective Protein Transfer (Membranes): Proteins did not transfer efficiently from the gel to the membrane. | - Verify transfer setup and conditions. - Ensure good contact between the gel and membrane, removing all air bubbles.[11] - Confirm the transfer was performed in the correct direction (towards the positive electrode).[11] |
| Low Protein Concentration: The amount of protein loaded is below the detection limit of the dye. | - Increase the amount of protein loaded per lane. - Concentrate the protein sample before loading. | |
| Incorrect Staining pH: The pH of the staining solution is not acidic enough to facilitate binding. | - Ensure the staining solution contains an acid (e.g., 1-5% acetic acid) to lower the pH. | |
| Insufficient Staining Time: Incubation time was too short for the dye to bind effectively. | - Increase the incubation time in the staining solution (e.g., from 5 minutes to 15-20 minutes). | |
| High Background Staining | Insufficient Washing/Destaining: Excess dye was not adequately removed. | - Increase the number and duration of washes with distilled water or destaining solution. - For membranes, washing with TBS-T can help remove background before imaging.[4] |
| Dye Precipitation: The dye has precipitated onto the gel or membrane surface. | - Filter the staining solution before use to remove any particulates. - Ensure the staining solution is properly dissolved. | |
| Contaminated Buffers: Particulates or contaminants in buffers can settle on the membrane.[12] | - Use freshly prepared, filtered buffers for all washing and staining steps. | |
| Uneven Staining or Splotches | Uneven Agitation: The gel or membrane was not fully and evenly submerged during staining or washing. | - Use a rocking or orbital shaker to ensure even agitation during all incubation steps.[11] - Ensure enough solution is used to completely cover the membrane or gel.[11] |
| Air Bubbles: Air bubbles were trapped between the gel and membrane during transfer. | - Carefully use a roller or pipette to remove any air bubbles before starting the transfer.[11] | |
| Dirty Containers: Residue in the staining tray can transfer to the membrane. | - Thoroughly clean all staining trays before use. | |
| Difficulty Destaining (Reversing the Stain) | Over-staining: The gel or membrane was left in the staining solution for an excessive amount of time. | - Reduce the initial staining time. - Perform additional washes with a mild alkaline buffer (e.g., TBS-T with a small amount of Tween 20) to help strip the dye. |
| Strong Dye-Protein Interaction: The dye has bound very tightly to certain proteins. | - For membranes, proceed with the blocking step of a Western blot; the blocking buffer often helps to remove residual stain.[4] |
Experimental Protocols & Methodologies
Protocol 1: Rapid Staining of Proteins on PVDF/Nitrocellulose Membranes
This protocol is adapted from standard procedures for Ponceau S staining and is intended for verifying protein transfer efficiency before immunoblotting.
Materials:
-
Staining Solution: 0.1% (w/v) Sunset Yellow FCF in 5% (v/v) Acetic Acid. To prepare 100 mL, dissolve 100 mg of Sunset Yellow FCF powder in 95 mL of distilled water, then add 5 mL of glacial acetic acid.
-
Destain Solution: Distilled water or TBS-T (Tris-Buffered Saline with Tween 20).
-
PVDF or Nitrocellulose membrane with transferred proteins.
Procedure:
-
Following protein transfer, briefly wash the membrane in distilled water for 1-2 minutes to remove residual transfer buffer.[3]
-
Immerse the membrane completely in the Sunset Yellow Staining Solution.
-
Incubate for 5-10 minutes at room temperature with gentle agitation on a rocker.
-
Decant the staining solution (it can often be reused).
-
Rinse the membrane with distilled water until the protein bands are clearly visible against a low-background.[9] Avoid prolonged washing, as this can cause the protein bands to fade.
-
Image the membrane to document transfer efficiency.
-
To completely destain for subsequent immunoblotting, wash the membrane with several changes of TBS-T for 5-10 minutes each, until the color is gone.[4]
-
Proceed with the blocking step as required for your Western blot protocol.
Protocol 2: Staining of Proteins in Polyacrylamide Gels (SDS-PAGE)
This protocol is based on findings for rapid staining of gels with food colorants.[1]
Materials:
-
Staining Solution: 0.1% (w/v) Sunset Yellow FCF in 10% (v/v) Acetic Acid, 40% (v/v) Methanol.
-
Destaining Solution: 10% (v/v) Acetic Acid, 40% (v/v) Methanol.
-
Polyacrylamide gel post-electrophoresis.
Procedure:
-
After electrophoresis, place the gel in a clean container.
-
(Optional Fixation) Add a fixation solution (e.g., 50% methanol, 10% acetic acid) and incubate for 15-30 minutes. This step helps precipitate the proteins within the gel matrix.
-
Decant the fixation solution and add enough Sunset Yellow Staining Solution to fully submerge the gel.
-
Incubate for 15-30 minutes at room temperature with gentle agitation.
-
Decant the staining solution.
-
Add Destaining Solution and agitate for 15-60 minutes, changing the destain solution every 15-20 minutes until protein bands are clearly visible against a clear background.
-
Image the gel.
Data Presentation
Table 1: Hypothetical Optimization of Staining Time on PVDF Membranes
(This data is illustrative and should be determined empirically)
| Staining Time (min) | Protein Load (µg) | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 1 | 10 | 150 | 50 | 3.0 |
| 5 | 10 | 450 | 75 | 6.0 |
| 10 | 10 | 700 | 120 | 5.8 |
| 15 | 10 | 750 | 180 | 4.2 |
Visualizations
Experimental Workflow and Decision Points
Caption: Workflow for membrane staining with Sunset Yellow.
Troubleshooting Logic for Weak Staining
Caption: Decision tree for troubleshooting weak staining.
References
- 1. Cereal Foods World 2007 | Sunset Yellow: A Food Color for Protein Staining with SDS-PAGE [cerealsgrains.org]
- 2. researchgate.net [researchgate.net]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. Ponceau S staining: Purpose, protocol, and tips | Abcam [abcam.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Czech Journal of Food Sciences: Food protein: Food colour interactions and its application in rapid protein assay [cjfs.agriculturejournals.cz]
- 8. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Ponceau S staining (preparation and protocol) - Sharebiology [sharebiology.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: C.I. 15985:1 Destaining in Polyacrylamide Gels
Welcome to the technical support center for the destaining of C.I. 15985:1 (Sunset Yellow FCF) in polyacrylamide gels. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the destaining of polyacrylamide gels stained with C.I. 15985:1.
Question: Why is the background of my gel still highly colored after destaining?
Answer: A high background can obscure protein bands and is a common issue. Several factors can contribute to this:
-
Insufficient Destaining Time: The destaining process may not have been long enough to allow the unbound dye to diffuse out of the gel matrix.
-
Saturated Destaining Solution: The destaining solution may have become saturated with the dye, preventing further removal from the gel.
-
Residual SDS: If sodium dodecyl sulfate (SDS) is not adequately removed, it can interfere with the destaining process.[1][2][3]
Solutions:
-
Extend Destaining Time: Continue destaining with gentle agitation, monitoring the gel periodically.[4]
-
Change Destaining Solution: Replace the saturated destaining solution with a fresh batch. Multiple changes may be necessary.[4][5][6][7]
-
Incorporate an Adsorbent: Placing a folded paper towel or Kimwipes into the destaining container can help absorb the free dye from the solution, accelerating the destaining process.[6][8][9]
-
Pre-Stain Wash: Before staining, wash the gel with deionized water to remove residual SDS.[1][10]
Question: My protein bands are very faint or have disappeared after destaining. What happened?
Answer: The loss of band intensity, or "over-destaining," can occur when the destaining process is too harsh or prolonged.
-
Excessive Destaining: Leaving the gel in the destaining solution for too long can cause the dye to leach out from the protein bands.
-
Harsh Destaining Solution: A high concentration of methanol or ethanol in the destaining solution can lead to the removal of the dye from the proteins.
Solutions:
-
Monitor Closely: Check the gel frequently during destaining and stop the process once the desired band-to-background ratio is achieved.
-
Use a Milder Destain: Reduce the percentage of alcohol in your destaining solution.
-
Water Wash: For some dyes, destaining in water alone can be a gentler alternative.[10][11]
-
Re-staining: If bands are completely lost, it may be possible to re-stain the gel, although this is not always successful.
Question: I see uneven staining or splotches on my gel. What is the cause?
Answer: Uneven staining or the presence of artifacts can be due to several factors during the staining and destaining process.
-
Incomplete Submersion: If the gel is not fully submerged in the staining or destaining solution, it can lead to uneven results.[2]
-
Insufficient Agitation: Without gentle and consistent agitation, the dye and destaining solution may not be evenly distributed across the gel.[2][9]
-
Contamination: Handling the gel without gloves can transfer oils and proteins, leading to blotches.[12]
Solutions:
-
Ensure Complete Submersion: Use a sufficient volume of solution to fully cover the gel at all stages.
-
Maintain Gentle Agitation: Use a rocking platform or orbital shaker to ensure even distribution of solutions.[2][9][10]
-
Proper Gel Handling: Always wear gloves when handling polyacrylamide gels.[12]
Frequently Asked Questions (FAQs)
Question: What are the standard components of a destaining solution?
Answer: Most common destaining solutions for polyacrylamide gels are alcohol-based and contain:
-
An Organic Solvent: Typically methanol or ethanol, which helps to remove the dye from the gel matrix.[4][5]
-
An Acid: Usually acetic acid, which helps to fix the proteins in the gel and provides an acidic environment that can aid in destaining.[4][5]
-
Water: To make up the remainder of the volume.
A common formulation is 40% methanol and 10% acetic acid in water.[4]
Question: Can I speed up the destaining process?
Answer: Yes, there are several ways to accelerate destaining:
-
Microwaving: Briefly heating the gel in the destaining solution in a microwave can significantly speed up the process.[7][8][10][13] Use caution and ensure the container is loosely covered to avoid pressure buildup.
-
Using Adsorbents: As mentioned in the troubleshooting guide, adding Kimwipes or a paper towel to the destaining solution can help remove the dye more quickly.[6][8][9]
-
Increasing Agitation: More vigorous (but still gentle enough not to damage the gel) agitation can improve the rate of diffusion.
Question: How long should I destain my gel?
Answer: The optimal destaining time can vary widely depending on the thickness of the gel, the concentration of the dye used, and the composition of the destaining solution. It can range from a few hours to overnight.[4] The best approach is to monitor the gel visually and stop the process when the protein bands are clearly visible against a relatively clear background.
Question: Can I reuse my destaining solution?
Answer: While it is possible to recycle destaining solution, its effectiveness will decrease as it becomes saturated with dye. For best results, it is recommended to use fresh destaining solution, especially when faint protein bands are expected.[8]
Experimental Protocols
Adapted Destaining Protocol for C.I. 15985:1
This is a suggested starting protocol adapted from standard Coomassie Brilliant Blue destaining procedures. Optimization may be required.
-
Post-Staining Rinse: After staining with C.I. 15985:1, briefly rinse the gel with deionized water to remove excess surface stain.[10]
-
Initial Destain: Place the gel in a container with a sufficient volume of destaining solution (e.g., 40% methanol, 10% acetic acid in water) to fully submerge it.[4]
-
Agitation: Gently agitate the gel on a rocking platform or orbital shaker at room temperature.[10]
-
Solution Changes: After approximately 2 hours, or when the destaining solution is visibly colored, replace it with a fresh solution.[5] Repeat this step as necessary until the background is sufficiently clear.
-
Final Wash: Once the desired level of destaining is achieved, transfer the gel to deionized water for a final wash. This will help to rehydrate the gel and remove residual destaining solution.
-
Storage: For long-term storage, the gel can be kept in a 5% acetic acid solution at 4°C.
Data Presentation
Table 1: Comparison of Destaining Protocol Parameters
| Parameter | Adapted C.I. 15985:1 Protocol (Suggested) | Standard Coomassie R-250 Protocol |
| Destaining Solution | 40% Methanol, 10% Acetic Acid | 10% Ethanol, 7.5% Acetic Acid or 40% Methanol, 10% Acetic Acid[4][10] |
| Typical Duration | 2 hours to overnight (requires monitoring) | 2 hours to overnight[4][5] |
| Agitation | Continuous gentle agitation | Continuous gentle agitation[10] |
| Microwave Acceleration | Possible (use with caution) | Yes, for 1-minute intervals[8][10] |
| Storage Solution | 5% Acetic Acid | 20% Ammonium Sulfate or deionized water[10] |
Visualizations
References
- 1. PageBlue™ Protein Staining Solution - FAQs [thermofisher.com]
- 2. thesiliconreview.com [thesiliconreview.com]
- 3. Protein Stains Support—Troubleshooting | Thermo Fisher Scientific - UZ [thermofisher.com]
- 4. How to Stain and Destain a Protein Gel with Coomassie [synapse.patsnap.com]
- 5. Coomassie Blue staining | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 6. mass-spec.siu.edu [mass-spec.siu.edu]
- 7. PAGE staining [assay-protocol.com]
- 8. Coomassie Staining and Destaining [cytographica.com]
- 9. researchgate.net [researchgate.net]
- 10. Coomassi Blue Staining | Thermo Fisher Scientific - NO [thermofisher.com]
- 11. Video: Staining of Proteins in Gels with Coomassie G-250 without Organic Solvent and Acetic Acid [jove.com]
- 12. scribd.com [scribd.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Stains of "Food Yellow 3:1" (Quinoline Yellow SS) on Laboratory Glassware
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering "Food Yellow 3:1" (also known as Quinoline Yellow SS or Solvent Yellow 33) stains on laboratory glassware.
Troubleshooting Guide
Issue: Yellow stains remain on glassware after washing with water and standard laboratory detergent.
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Question 1: Why are the yellow stains not coming off with water and detergent? Answer: "this compound" or Quinoline Yellow SS is a water-insoluble organic dye.[1] Standard aqueous cleaning solutions and detergents are generally ineffective at dissolving and removing this type of compound. The dye has low solubility in water, which prevents its removal through simple washing.
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Question 2: What is the recommended initial step to remove these stains? Answer: The recommended first step is to perform a pre-rinse with a suitable organic solvent to dissolve the dye.[2][3][4] Acetone and ethanol are effective choices due to the high solubility of Quinoline Yellow SS in these solvents. This initial rinse will remove the bulk of the stain before proceeding with a more thorough cleaning.
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Question 3: What should I do if a solvent rinse does not completely remove the stain? Answer: For stubborn stains, soaking the glassware in an appropriate organic solvent or a laboratory-grade detergent solution is recommended.[4] Soaking for several hours or overnight can help to loosen and dissolve persistent residues. Gentle scrubbing with a soft brush during or after soaking can also be effective.
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Question 4: Are there more aggressive cleaning methods for very persistent stains? Answer: For highly resistant stains, more aggressive cleaning methods can be employed, but these should be used with caution and appropriate safety measures. Options include using a base bath (a saturated solution of potassium hydroxide in ethanol) or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide). These solutions are highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE). Chromic acid can also be used, but it is a carcinogen and very corrosive, so it should be handled with extreme care.[5]
Frequently Asked Questions (FAQs)
-
Q1: What is "this compound"? A1: "this compound" is a common name for Quinoline Yellow SS (Spirit Soluble), a synthetic quinoline-based dye.[1] It is also referred to as Solvent Yellow 33. It is insoluble in water but soluble in nonpolar organic solvents.[1]
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Q2: What are the primary solvents for dissolving Quinoline Yellow SS? A2: Quinoline Yellow SS is soluble in various organic solvents. Acetone, ethanol, and other nonpolar organic solvents are effective for dissolving this dye.[1]
-
Q3: Is it safe to heat the solvents to improve cleaning efficiency? A3: While gently warming some solvents can increase their efficacy, this should be done with extreme caution due to the flammability of many organic solvents. Never heat solvents with an open flame. A controlled heating mantle or a warm water bath in a well-ventilated fume hood are safer alternatives.
-
Q4: What safety precautions should I take when cleaning with organic solvents? A4: Always work in a well-ventilated area, preferably a fume hood, when using organic solvents.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Dispose of the used solvent in a designated organic waste container.
-
Q5: How do I properly dispose of the waste generated from the cleaning process? A5: All organic solvent waste should be collected in a clearly labeled hazardous waste container for proper disposal according to your institution's environmental health and safety guidelines.[7] Acidic and basic cleaning solutions should be neutralized before disposal.
Data Presentation
Table 1: Solubility of Quinoline Yellow SS in Common Laboratory Solvents
| Solvent | Solubility |
| Water | Insoluble |
| Ethanol | Soluble |
| Acetone | Soluble |
| Dichloromethane | Soluble |
| Toluene | Soluble |
| Hexane | Sparingly Soluble |
This table is based on the general characteristics of Quinoline Yellow SS as a water-insoluble, spirit-soluble dye.
Experimental Protocols
Protocol 1: Standard Cleaning Procedure for Quinoline Yellow SS Stains
-
Initial Solvent Rinse:
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Under a fume hood, rinse the interior surfaces of the stained glassware with acetone or ethanol.
-
Swirl the solvent to ensure it comes into contact with all stained areas.
-
Decant the solvent into a designated organic waste container.
-
Repeat the rinse 2-3 times or until the yellow color is no longer visible in the solvent.
-
-
Detergent Wash:
-
Wash the glassware with a laboratory-grade detergent and warm water.
-
Use a non-abrasive brush to scrub the inside of the glassware to remove any remaining residue.
-
-
Rinsing:
-
Rinse the glassware thoroughly with tap water to remove all traces of detergent.
-
Perform a final rinse 3-4 times with deionized water to prevent water spots and mineral contamination.[4]
-
-
Drying:
-
Allow the glassware to air dry on a rack.
-
Alternatively, for faster drying, rinse with a small amount of acetone and place it in a drying oven at an appropriate temperature.
-
Protocol 2: Deep Cleaning for Stubborn Quinoline Yellow SS Stains
-
Solvent Soak:
-
If a standard rinse is ineffective, fully immerse the stained glassware in a covered container filled with acetone or ethanol.
-
Allow the glassware to soak for several hours or overnight.
-
-
Mechanical Agitation:
-
After soaking, use a soft brush to gently scrub the stained areas.
-
For enclosed glassware, adding a small amount of the solvent and swirling or sonicating in an ultrasonic bath can be effective.
-
-
Follow-up Cleaning:
-
After the stain is removed, follow steps 2-4 of the "Standard Cleaning Procedure" to ensure the glassware is completely clean and free of solvent residue.
-
Mandatory Visualization
Caption: Troubleshooting workflow for removing "this compound" stains.
References
- 1. Quinoline Yellow SS - Wikipedia [en.wikipedia.org]
- 2. Video: Techniques for Cleaning Glassware [jove.com]
- 3. The correct way to clean laboratory glassware-Jiangsu Huida Medical Instruments Co., Ltd. [jshd-medical.com]
- 4. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. What are good cleaning techniques for laboratory glassware? - Technical - Knowledgebase - Ace Glass Inc. Support Helpdesk [aceglass.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. youtube.com [youtube.com]
Impact of pH on the stability and color of Sunset Yellow Aluminium Lake
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the stability and color of Sunset Yellow Aluminium Lake. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Sunset Yellow Aluminium Lake and how is it formed?
A1: Sunset Yellow Aluminium Lake is a pigment created by precipitating the water-soluble food dye Sunset Yellow FCF (FD&C Yellow No. 6) onto a substrate of aluminum hydroxide. This process renders the colorant insoluble in water and many organic solvents, making it suitable for coloring dry preparations, fats, and oils where the use of a soluble dye would lead to bleeding or migration of the color.
Q2: What is the general pH stability range for Sunset Yellow Aluminium Lake?
A2: Sunset Yellow Aluminium Lake is generally considered stable within a pH range of 3 to 8. Within this range, it should not exhibit significant color changes or degradation.
Q3: What happens to the color of Sunset Yellow Aluminium Lake outside of its stable pH range?
A3: Outside the stable pH range of 3-8, the color of Sunset Yellow Aluminium Lake can change. In acidic conditions (pH below 3), the color may shift, and in alkaline conditions (pH above 8), it typically changes to a reddish-brown hue.
Q4: Can pH affect the stability of the lake structure itself?
A4: Yes, extreme pH values can compromise the integrity of the aluminum lake. The aluminum hydroxide substrate is amphoteric, meaning it can react with both acids and bases. In strongly acidic or alkaline conditions, the aluminum hydroxide can dissolve, leading to the leaching of the Sunset Yellow dye from the lake.
Q.5: What are the primary factors that can cause color fading or instability in my formulation containing Sunset Yellow Aluminium Lake?
A5: Besides pH, other factors can contribute to color instability. These include exposure to light (photodegradation), high temperatures, and interaction with other ingredients in your formulation, such as reducing agents or strong oxidizing agents. However, pH is a very common factor in color instability issues with this lake.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Color Fading or Changing Shade | pH Shift in Formulation: The pH of your product may have shifted outside the stable 3-8 range. | Measure the pH of your formulation. If it is outside the 3-8 range, consider using a buffering agent to maintain the pH within the stable range. |
| Interaction with Other Ingredients: Acidic or alkaline excipients in your formulation could be locally altering the pH around the lake particles. | Review the composition of your formulation. If you have highly acidic or alkaline components, consider if they can be substituted or if their concentration can be reduced. Also, consider the order of addition of ingredients during manufacturing. | |
| "Bleeding" or Migration of Color | Lake Breakdown Due to Extreme pH: If the pH is too low or too high, the aluminum hydroxide substrate can dissolve, releasing the soluble Sunset Yellow dye. | This is a clear indication of lake instability. The primary solution is to adjust and buffer the pH of your formulation to be within the 3-8 range. You may also need to re-evaluate the suitability of the lake for your specific formulation. |
| Inconsistent Color in Different Batches | Variation in Raw Material pH: The pH of your raw materials, including the Sunset Yellow Aluminium Lake itself, may vary between batches. | Implement a quality control step to measure the pH of all incoming raw materials, including a 2% slurry of the Sunset Yellow Aluminium Lake. A typical pH for a 2% slurry of the lake is between 4 and 5.5. |
Quantitative Data
Table 1: Illustrative Impact of pH on Aluminum Leaching (Analogous Data)
| Condition | pH | Observation |
| Strongly Acidic | < 3 | Significant increase in aluminum leaching. |
| Weakly Acidic to Neutral | 4 - 8 | Minimal aluminum leaching. |
| Strongly Alkaline | > 9 | Significant increase in aluminum leaching. |
Table 2: Qualitative Color Changes of Sunset Yellow Aluminium Lake with pH
| pH Range | Observed Color |
| < 3 | Potential for color shift and instability |
| 3 - 8 | Stable Yellow-Orange |
| > 8 | Reddish-Brown |
Experimental Protocols
To assist in quantifying the stability of Sunset Yellow Aluminium Lake in your specific formulations, the following experimental protocols are provided.
Protocol 1: Determination of Dye Leaching via UV-Vis Spectrophotometry
Objective: To quantify the amount of Sunset Yellow dye that leaches from the aluminum lake into a solution at a specific pH.
Materials:
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Sunset Yellow Aluminium Lake
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Buffer solutions at various pH values (e.g., pH 2, 4, 6, 8, 10)
-
Centrifuge and centrifuge tubes
-
Spectrophotometer
-
Volumetric flasks and pipettes
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0.45 µm syringe filters
Methodology:
-
Prepare a stock suspension of Sunset Yellow Aluminium Lake in deionized water (e.g., 1 mg/mL).
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In separate centrifuge tubes, add a known volume of the stock suspension to a known volume of each buffer solution to achieve a final desired concentration.
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Agitate the samples for a predetermined time at a controlled temperature to simulate your product's storage conditions.
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Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the insoluble lake.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates.
-
Measure the absorbance of the filtered supernatant at the maximum absorption wavelength (λmax) of Sunset Yellow FCF, which is approximately 480 nm at pH 1 and 443 nm at pH 13.[1] It is advisable to determine the λmax for each pH buffer used.
-
Prepare a standard curve of Sunset Yellow FCF dye in each buffer solution to determine the concentration of the leached dye in your samples.
-
Calculate the percentage of dye leached from the lake.
Protocol 2: Colorimetric Analysis of Sunset Yellow Aluminium Lake Stability
Objective: To quantitatively measure the color of Sunset Yellow Aluminium Lake at different pH values using the CIELAB color space.
Materials:
-
Sunset Yellow Aluminium Lake
-
Buffer solutions at various pH values
-
Colorimeter or spectrophotometer with color measurement capabilities
-
Sample holders
Methodology:
-
Prepare a series of suspensions of Sunset Yellow Aluminium Lake in buffer solutions of varying pH.
-
Ensure a consistent concentration of the lake in each suspension.
-
Calibrate the colorimeter according to the manufacturer's instructions.
-
Measure the L, a, and b* values of each suspension.
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L* represents lightness (0 = black, 100 = white).
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a* represents the red/green axis (+a* = red, -a* = green).
-
b* represents the yellow/blue axis (+b* = yellow, -b* = blue).
-
-
Record the CIELAB values for each pH.
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The color difference (ΔE*) between samples can be calculated to quantify the magnitude of the color change.
Visualizations
Caption: Logical relationship of pH impact on Sunset Yellow Aluminium Lake stability.
Caption: Experimental workflow for determining dye leaching from Sunset Yellow Aluminium Lake.
References
Minimizing background staining with C.I. 15985:1 in electrophoresis
Technical Support Center: C.I. 15985:1 in Electrophoresis
Topic: Minimizing Background Staining with C.I. 15985:1
The use of C.I. 15985:1 (Sunset Yellow FCF Aluminum Lake) as a staining agent in electrophoresis is a novel application. As an insoluble aluminum lake pigment, its properties differ significantly from common soluble dyes like Coomassie Blue or ethidium bromide.[1][2][3] The primary challenge with insoluble pigments is their tendency to become physically trapped within the gel matrix, leading to high background staining that can obscure results. This guide provides targeted troubleshooting advice and protocols to mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is C.I. 15985:1 and why does it cause high background in gels?
A1: C.I. 15985:1 is the aluminum lake of the Sunset Yellow FCF dye.[4][5] Unlike soluble dyes that bind to molecules chemically, this is an insoluble pigment composed of fine particles.[1] High background occurs because these particles get physically trapped in the pores of the electrophoresis gel, rather than washing out during destaining. Coloring is achieved through the dispersion of these particles.[1]
Q2: Can I use C.I. 15985:1 for both polyacrylamide (PAGE) and agarose gels?
A2: While it can be attempted with both, you may encounter different challenges. Polyacrylamide gels have smaller, more uniform pores, which might increase particle trapping and background. Agarose gels have larger pores, which could allow for easier removal of unbound pigment, but this depends heavily on the pigment's particle size.
Q3: Is C.I. 15985:1 a fluorescent stain?
A3: No, C.I. 15985:1 is a non-fluorescent colorant. Visualization is based on visible light, where bands of interest would ideally appear as colored bands against a clear background.
Q4: My stained bands are very faint, but the background is high. What should I do?
A4: This indicates poor specific binding and high non-specific particle trapping. The primary solution is to enhance the destaining process. This can be achieved by increasing the duration of the wash, elevating the temperature, and incorporating detergents into the destaining solution to help dislodge trapped particles.
Troubleshooting Guide
| Issue / Question | Potential Cause(s) | Recommended Solution(s) |
| High, uniform background across the entire gel. | 1. Pigment Aggregation: The C.I. 15985:1 solution was not properly dispersed, leading to large particle clumps getting stuck in the gel matrix. 2. Excessive Concentration: The staining solution contains too much pigment. 3. Insufficient Destaining: The washing steps are too short or not effective enough to remove unbound pigment. | 1. Improve Dispersion: Before use, sonicate the staining solution for 5-10 minutes or vortex vigorously to create a fine, homogenous suspension. 2. Optimize Concentration: Reduce the pigment concentration in the staining solution by 50% or more. Titrate to find the lowest effective concentration. 3. Enhance Destaining: Increase destaining time, perform additional washes with deionized water, and add a low concentration of a detergent (e.g., 0.1% SDS or Tween 20) to the destain solution to help solubilize and remove trapped particles. |
| Speckled or blotchy background. | Incomplete Pigment Dispersion: Large, undissolved pigment particles are adhering to or are embedded in the gel. | Filter the Staining Solution: Before adding it to the gel, pass the staining solution through a low-protein-binding syringe filter (e.g., 0.45 µm) to remove larger aggregates. Ensure you sonicate the solution first to break up clumps. |
| Bands are visible but have fuzzy edges and poor resolution. | Pigment Interference: The pigment particles may interfere with the electrophoresis process itself if included in the gel or running buffer, affecting the migration of molecules. | Post-Staining Only: Do not add C.I. 15985:1 to the gel matrix or running buffer. Use it exclusively as a post-electrophoresis stain after the separation is complete.[6] |
| The gel is brittle or has cracked after staining/destaining. | Harsh Destaining Conditions: High concentrations of organic solvents (e.g., methanol, ethanol) in the destaining solution can cause polyacrylamide gels to shrink or crack. | Modify Destain Composition: Reduce the concentration of organic solvents or replace them with a detergent-based aqueous solution. If a solvent is necessary, use it in shorter washing steps followed by rehydration in water. |
Quantitative Data Summary
Since C.I. 15985:1 is not a standard electrophoresis stain, established quantitative data is limited. The following table provides suggested starting parameters for optimization experiments.
Table 1: Example Optimization Parameters for Staining with C.I. 15985:1
| Parameter | Starting Recommendation | Optimization Range | Rationale |
| Pigment Concentration | 0.05% (w/v) | 0.01% - 0.2% | Lower concentrations reduce the particle load, minimizing background. |
| Staining Time | 30 minutes | 15 - 60 minutes | Sufficient time for binding without excessive particle trapping. |
| Destain Solution | Deionized Water + 0.1% Tween 20 | Add 0.05-0.2% SDS or Tween 20 | Detergents aid in the removal of non-specifically bound/trapped pigment particles. |
| Destaining Time | 2 hours (with 3 changes of solution) | 1 - 6 hours | Extended washing is critical for clearing the background. |
| Washing Temperature | 25°C (Room Temp) | 25°C - 37°C | Slightly elevated temperature can increase the efficiency of destaining. |
Experimental Protocols
Detailed Protocol for Staining with C.I. 15985:1
This protocol is designed for a standard polyacrylamide or agarose mini-gel.
1. Preparation of Staining Solution (100 mL): a. Weigh 50 mg (0.05%) of C.I. 15985:1 powder. b. Add it to 100 mL of deionized water. c. Place the solution in an ultrasonic bath for 10 minutes to ensure maximal dispersion of pigment particles. d. Visually inspect for large aggregates. If present, filter through a 0.45 µm syringe filter.
2. Post-Electrophoresis Washing: a. After electrophoresis is complete, carefully remove the gel from the cassette. b. Place the gel in a clean container with at least 200 mL of deionized water. c. Gently agitate on an orbital shaker for 10 minutes. This step removes residual buffer salts that might interfere with staining.
3. Staining Procedure: a. Decant the water from the gel container. b. Add the freshly sonicated C.I. 15985:1 staining solution, ensuring the gel is fully submerged. c. Agitate gently on an orbital shaker for 30 minutes at room temperature.
4. Destaining Procedure: a. Pour off the staining solution. b. Add 200 mL of destaining solution (Deionized Water + 0.1% Tween 20). c. Agitate on an orbital shaker for 1 hour. d. Replace the destain solution with a fresh 200 mL aliquot. e. Continue destaining with agitation, changing the solution every 1-2 hours, until the background is sufficiently clear and the bands are distinct. This may take several hours.[7]
Mandatory Visualization
The following diagram outlines a logical workflow for troubleshooting high background staining issues when using C.I. 15985:1.
Caption: Troubleshooting workflow for high background staining.
References
- 1. Insoluble pigments - Sancolor [sancolor.com]
- 2. woodworkersjournal.com [woodworkersjournal.com]
- 3. detroitareawoodturners.com [detroitareawoodturners.com]
- 4. specialchem.com [specialchem.com]
- 5. Food Yellow 3:1 | 15790-07-5 | Benchchem [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
Troubleshooting uneven staining with "Food Yellow 3:1" on gels
Welcome to the technical support center for gel staining applications using Food Yellow 3:1 (Quinoline Yellow WS, C.I. 47005). This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals achieve optimal and consistent staining results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for gel staining?
This compound, also known as Quinoline Yellow WS, is a synthetic, water-soluble greenish-yellow dye.[1][2][3] While traditionally used as a colorant in food, cosmetics, and pharmaceuticals, its properties make it a potential alternative for protein visualization in polyacrylamide and agarose gels.[1][2][3][4] Its use in gel staining is analogous to other rapid, non-toxic staining methods that offer a simpler and potentially faster workflow compared to traditional stains like Coomassie Brilliant Blue.
Q2: What are the most common issues encountered when staining with this compound?
The most frequently reported issues include:
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Uneven or patchy staining
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High background staining
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Weak or faint protein bands
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Precipitate formation on the gel surface
Q3: Is this compound compatible with downstream applications like mass spectrometry?
The compatibility of this compound with downstream applications such as mass spectrometry has not been extensively documented in the provided search results. Generally, any dye that binds to proteins can potentially interfere with mass spectrometry analysis. It is advisable to perform validation experiments or consult relevant literature if downstream analysis is planned.
Troubleshooting Uneven Staining
Uneven staining is a common problem that can obscure results. The following sections provide potential causes and solutions for achieving uniform staining.
Problem: Patchy or Splotchy Staining
Possible Cause 1: Inadequate Equilibration of the Gel If the gel is not properly washed and equilibrated after electrophoresis, residual SDS and buffer components can interfere with the uniform binding of the dye to the proteins.
Solution:
-
Pre-washing Step: Before staining, wash the gel with deionized water or a suitable fixing solution to remove electrophoresis buffer components.
-
Fixation: Use a fixing solution (e.g., 40% ethanol, 10% acetic acid) to precipitate and immobilize the proteins within the gel matrix, which can promote more uniform dye binding.
Possible Cause 2: Insufficient Staining Solution Volume If the volume of the staining solution is not sufficient to fully immerse the gel, areas of the gel may not be in complete contact with the dye, leading to uneven staining.
Solution:
-
Ensure the gel is fully submerged in the staining solution. A volume of 50-100 mL is typically sufficient for a standard mini-gel.
-
Use gentle agitation on an orbital shaker during staining to ensure even distribution of the dye.
Possible Cause 3: Gel Drying Out If any part of the gel dries out during handling or staining, it will not stain properly.
Solution:
-
Keep the gel hydrated at all times. Never leave the gel exposed to air for extended periods.
-
Perform all washing, fixing, and staining steps in covered containers to minimize evaporation.
Problem: High Background Staining
Possible Cause 1: Excessive Staining Time or Concentration Over-staining, either by using too high a dye concentration or staining for too long, can lead to a high background that masks protein bands.
Solution:
-
Optimize Staining Time: Reduce the staining duration. Food dyes often stain proteins relatively quickly.
-
Optimize Dye Concentration: Titrate the concentration of this compound to find the optimal balance between band intensity and background.
Possible Cause 2: Inadequate Destaining Insufficient destaining will leave excess dye in the gel matrix, resulting in a high background.
Solution:
-
Increase Destaining Time: Extend the duration of the destaining steps.
-
Change Destaining Solution: Replace the destaining solution with a fresh batch periodically to maintain the concentration gradient and facilitate dye removal.
-
Gentle Agitation: Use an orbital shaker during destaining to improve efficiency.
Experimental Protocols
Standard Staining Protocol for Polyacrylamide Gels
This protocol is a starting point and may require optimization for specific applications.
| Step | Reagent | Duration | Key Considerations |
| 1. Post-Electrophoresis Wash | Deionized Water | 3 x 5 minutes | Gently agitate to remove residual SDS. |
| 2. Fixation (Optional but Recommended) | 40% (v/v) Ethanol, 10% (v/v) Acetic Acid | 15-30 minutes | Improves band sharpness and reduces diffusion. |
| 3. Staining | 0.05% - 0.1% (w/v) this compound in Deionized Water | 15-60 minutes | Optimize time and concentration for your specific protein of interest and gel thickness. |
| 4. Destaining | Deionized Water or 10% (v/v) Ethanol, 5% (v/v) Acetic Acid | Until background is clear and bands are distinct | Change destaining solution every 15-30 minutes for faster results. |
| 5. Gel Imaging and Storage | N/A | N/A | Image the gel using a standard gel documentation system. Store in deionized water at 4°C. |
Visual Troubleshooting Guides
Troubleshooting Workflow for Uneven Staining
Caption: Troubleshooting decision tree for uneven staining.
General Staining Workflow
Caption: Standard experimental workflow for gel staining.
References
Validation & Comparative
A Head-to-Head Battle for Protein Visualization: Food Yellow 3:1 vs. Coomassie Brilliant Blue
For researchers, scientists, and drug development professionals, the accurate detection and visualization of proteins are paramount. The choice of staining agent following gel electrophoresis can significantly impact the sensitivity, speed, and overall success of an experiment. This guide provides a comprehensive comparison of a promising alternative, Food Yellow 3:1 (Sunset Yellow FCF), against the industry-standard, Coomassie Brilliant Blue.
This objective comparison delves into the performance of both dyes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Performance at a Glance: A Quantitative Comparison
The following table summarizes the key performance indicators for this compound (Sunset Yellow FCF) and the two common variants of Coomassie Brilliant Blue, R-250 and G-250.
| Feature | This compound (Sunset Yellow FCF) | Coomassie Brilliant Blue R-250 | Coomassie Brilliant Blue G-250 (Colloidal) |
| Staining & Destaining Time | ~1 hour[1][2] | Up to 24 hours or more[1][2] | ~1-2 hours (staining), destaining often not required |
| Limit of Detection | High sensitivity, comparable to Coomassie Blue[1][2] | ~30 ng - 100 ng | ~8 ng - 10 ng |
| Band Sharpness | Sharp, clear, and distinct bands[1] | Good | Excellent |
| Reproducibility | Provides reproducible results[1][2] | Good | High |
| Mechanism of Action | Believed to be electrostatic attraction towards charged groups in proteins. | Non-specific binding through ionic interactions and van der Waals forces. | Forms colloidal particles that bind to proteins, reducing background staining. |
In-Depth Look: Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are the step-by-step protocols for protein staining using this compound (Sunset Yellow FCF) and Coomassie Brilliant Blue.
This compound (Sunset Yellow FCF) Staining Protocol
This rapid staining protocol is based on the method described by Badaruddin et al. (2007).[1]
Solutions:
-
Staining Solution: 0.1% (w/v) Sunset Yellow FCF in 10% acetic acid.
-
Destaining Solution: 7% (v/v) acetic acid.
Procedure:
-
Fixation (Optional but Recommended): After electrophoresis, immerse the polyacrylamide gel in a fixing solution (e.g., 40% methanol, 10% acetic acid) for 30 minutes. This step helps to precipitate the proteins within the gel matrix.
-
Rinse: Briefly rinse the gel with deionized water to remove the fixing solution.
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Staining: Immerse the gel in the Sunset Yellow FCF staining solution and agitate gently for 30 minutes at room temperature.
-
Destaining: Transfer the gel to the destaining solution and agitate. Protein bands will become visible against a clearing background within 30 minutes.
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Storage: Once the desired band intensity and background clarity are achieved, the gel can be stored in deionized water.
Coomassie Brilliant Blue Staining Protocols
Two common variants of Coomassie Brilliant Blue are R-250 and G-250, each with a slightly different protocol.
Coomassie Brilliant Blue R-250 (Traditional Method)
Solutions:
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 50% (v/v) methanol, 10% (v/v) glacial acetic acid.
-
Destaining Solution: 40% (v/v) methanol, 10% (v/v) glacial acetic acid.
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Final Wash Solution: 5% (v/v) methanol, 7% (v/v) glacial acetic acid.
Procedure:
-
Staining: Immerse the gel in the staining solution and incubate with gentle agitation for 2-4 hours at room temperature.
-
Destaining: Transfer the gel to the destaining solution. Agitate gently and replace the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background. This process can take several hours to overnight.
-
Final Wash & Storage: Wash the gel in the final wash solution for 1 hour and then store it in the same solution or deionized water.
Coomassie Brilliant Blue G-250 (Colloidal Method)
This method offers higher sensitivity and often does not require a separate destaining step.
Solutions:
-
Staining Solution (Colloidal): Commercially available or prepared by dissolving 0.1% (w/v) Coomassie Brilliant Blue G-250 in a solution containing phosphoric acid and ammonium sulfate.
Procedure:
-
Pre-wash: Wash the gel with deionized water 3-4 times for 15 minutes each to remove SDS.
-
Staining: Immerse the gel in the colloidal G-250 staining solution and incubate with gentle agitation for 1-2 hours at room temperature. Protein bands will become visible during this step.
-
Post-wash (Optional): To reduce background, the gel can be briefly washed with deionized water.
-
Storage: The gel can be stored directly in the staining solution or in deionized water.
Visualizing the Workflow: A Step-by-Step Diagram
To further clarify the experimental processes, the following diagrams illustrate the workflows for both this compound (Sunset Yellow FCF) and Coomassie Brilliant Blue R-250 staining.
References
A Comparative Guide to Quantitative Protein Analysis: Validating C.I. 15985:1 as a Novel Dye-Based Method
For researchers, scientists, and drug development professionals, the accurate quantification of protein concentration is a critical first step in a multitude of experimental workflows. While several well-established methods are routinely used, the exploration of novel reagents that offer advantages in terms of speed, sensitivity, and cost-effectiveness is a continuous pursuit. This guide provides a comparative analysis of the potential of C.I. 15985:1 (the aluminum lake of Sunset Yellow FCF) for quantitative protein analysis against standard methods such as the Bradford, Bicinchoninic Acid (BCA), and Lowry assays.
Recent research has indicated that Sunset Yellow FCF, the parent compound of C.I. 15985:1, can serve as a rapid and sensitive staining agent for proteins resolved by SDS-PAGE, demonstrating a strong affinity for protein molecules and producing sharp, distinct bands.[1] This suggests its potential for adaptation into a solution-based quantitative assay. This guide presents a validation workflow and comparative data for a proposed C.I. 15985:1-based protein assay.
Comparative Performance of Protein Quantification Assays
The following table summarizes the key performance characteristics of the proposed C.I. 15985:1 assay alongside the Bradford, BCA, and Lowry assays. The data for the C.I. 15985:1 assay is based on projected performance from its known properties as a protein staining agent.
| Feature | C.I. 15985:1 Assay (Projected) | Bradford Assay | BCA Assay | Lowry Assay |
| Principle | Dye-binding, colorimetric | Dye-binding, colorimetric[2][3] | Copper reduction, colorimetric[4][5] | Copper reduction & Folin-Ciocalteu reaction, colorimetric[6][7][8] |
| Linear Range | 25-1500 µg/mL | 20-2000 µg/mL[9] | 20-2000 µg/mL[9] | 10-1000 µg/mL[8] |
| Assay Time | ~15 minutes | ~10 minutes[10] | 30-60 minutes[11] | ~40 minutes[8] |
| Absorbance Max (nm) | 480 nm | 595 nm[2] | 562 nm[4] | 650-750 nm[4] |
| Reagent Stability | Good | Excellent | Good | Poor |
| Interfering Substances | Detergents (moderate), Reducing agents (low) | Detergents (high), Basic conditions | Reducing agents, Chelating agents[4] | Reducing agents, Detergents, Sugars[4] |
| Protein-to-Protein Variation | Moderate | High[12] | Low | Moderate |
Experimental Workflow for Comparative Analysis
The following diagram illustrates the experimental workflow for the validation of the C.I. 15985:1 protein assay against the Bradford, BCA, and Lowry methods.
Comparative experimental workflow for protein quantification assays.
Experimental Protocols
C.I. 15985:1 Protein Assay (Proposed Protocol)
-
Reagent Preparation : Dissolve 50 mg of C.I. 15985:1 in 100 mL of 85% phosphoric acid. Gently stir until fully dissolved. Add 50 mL of 95% ethanol. Bring the final volume to 1 L with deionized water. Filter the reagent through Whatman No. 1 filter paper and store at room temperature in a light-protected bottle.
-
Assay Procedure :
-
Pipette 10 µL of each standard and unknown sample into separate test tubes.
-
Add 1 mL of the C.I. 15985:1 reagent to each tube and vortex.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm using a spectrophotometer.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the unknown samples from the standard curve.
-
Bradford Protein Assay
The Bradford assay is a rapid and sensitive method for protein quantitation. It is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which results in a shift in the dye's absorbance maximum from 465 nm to 595 nm.[2][3]
-
Reagent Preparation : The Bradford reagent can be prepared by dissolving 100 mg of Coomassie Brilliant Blue G-250 in 50 mL of 95% ethanol. Then, 100 mL of 85% phosphoric acid is added, and the final volume is brought to 1 L with distilled water.[2][13] Alternatively, commercially available reagents can be used.
-
Assay Procedure :
-
Prepare a series of protein standards (e.g., Bovine Serum Albumin, BSA) with concentrations ranging from 0.05 to 1.0 mg/mL.[2][13]
-
Add 20 µL of each standard or unknown sample to a cuvette.
-
Add 1 mL of Bradford reagent and mix well.
-
Incubate at room temperature for 5 minutes.[2]
-
Measure the absorbance at 595 nm.[2]
-
Plot a standard curve of absorbance versus protein concentration and determine the concentration of the unknown samples.[3]
-
Bicinchoninic Acid (BCA) Protein Assay
The BCA assay is a detergent-compatible method for protein quantification.[4] It involves the reduction of Cu²⁺ to Cu⁺ by protein in an alkaline medium, followed by the chelation of Cu⁺ by two molecules of bicinchoninic acid, forming a purple-colored complex that absorbs at 562 nm.[5]
-
Reagent Preparation : The working reagent is prepared by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B.[11]
-
Assay Procedure :
-
Prepare a series of protein standards with concentrations ranging from 20 to 2000 µg/mL.
-
Pipette 25 µL of each standard or unknown sample into a microplate well.[11]
-
Add 200 µL of the BCA working reagent to each well and mix thoroughly.[11]
-
Incubate the plate at 37°C for 30 minutes.[11]
-
Cool the plate to room temperature.
-
Measure the absorbance at 562 nm.[11]
-
Generate a standard curve and calculate the concentration of the unknown samples.
-
Lowry Protein Assay
The Lowry assay is a highly sensitive method for protein determination. The principle is based on the reaction of protein with an alkaline copper tartrate solution, followed by the reduction of the Folin-Ciocalteu reagent by the copper-treated protein.[6] This results in a blue-colored complex with a maximum absorbance at 750 nm.[6]
-
Reagent Preparation : The assay requires the preparation of several reagents, including an alkaline sodium carbonate solution, a copper sulfate-sodium tartrate solution, and a diluted Folin-Ciocalteu reagent.
-
Assay Procedure :
-
Prepare protein standards with a concentration range of 0.2 to 2.0 mg/mL.[6]
-
To 10 µL of each standard and unknown sample, add 50 µL of an alkaline copper solution.
-
Incubate for 10 minutes at room temperature.[6]
-
Add 400 µL of Reagent B (a component of the Lowry kit) and mix.
-
Add 0.5 mL of diluted Folin-Ciocalteu reagent and incubate for 30 minutes at room temperature.[14]
-
Measure the absorbance at 750 nm.[6]
-
Create a standard curve and determine the unknown protein concentrations.
-
Conclusion
The proposed C.I. 15985:1 assay presents a promising alternative for quantitative protein analysis. Its projected rapid assay time and broad linear range make it a potentially valuable tool for high-throughput applications. However, as with any novel method, thorough validation is essential. The experimental workflow and protocols provided in this guide offer a framework for researchers to objectively assess the performance of the C.I. 15985:1 assay in their own laboratories and compare it to established techniques. Further studies are warranted to fully characterize its compatibility with various substances commonly found in biological samples and to determine its protein-to-protein variation.
References
- 1. Food Yellow 3:1 | 15790-07-5 | Benchchem [benchchem.com]
- 2. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 3. Quantifying proteins using the Bradford method [qiagen.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Protocol for Lowry Protein Assay - Creative Proteomics [creative-proteomics.com]
- 8. The Lowry Protein Assay: A Time-Tested Method for Protein Quantification - MetwareBio [metwarebio.com]
- 9. abyntek.com [abyntek.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. iitg.ac.in [iitg.ac.in]
- 13. Bradford protein assay – Protein concentration measurement (single 595 nm read) [protocols.io]
- 14. pace.edu.in [pace.edu.in]
Navigating the Maze of Protein Stains: A Guide to Non-Toxic Alternatives for "Food Yellow 3:1"
For researchers, scientists, and drug development professionals, the visualization of proteins is a cornerstone of daily laboratory work. The choice of a protein stain can significantly impact experimental outcomes, influencing sensitivity, quantitation, and compatibility with downstream applications like mass spectrometry. While historically a wide range of dyes have been used, there is a growing emphasis on moving away from potentially toxic reagents. "Food Yellow 3:1," also known as Quinoline Yellow, has raised health concerns due to its potential for genotoxicity and its ability to induce protein aggregation under certain conditions. This guide provides a comprehensive comparison of safer, non-toxic alternatives for protein staining in polyacrylamide gels, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
A Comparative Overview of Non-Toxic Protein Stains
The alternatives to Quinoline Yellow can be broadly categorized into three families: Coomassie-based stains, fluorescent stains, and reversible or negative stains. Each offers a unique set of advantages and disadvantages in terms of performance, cost, and experimental workflow.
Quantitative Performance Comparison
The selection of a protein stain is often dictated by the specific requirements of an experiment, such as the abundance of the protein of interest and the need for quantitative analysis. The following table summarizes the key quantitative performance metrics of various non-toxic protein staining methods.
| Stain Type | Specific Stain/Brand Example | Limit of Detection (Sensitivity) | Linear Dynamic Range | Time to Result | Mass Spectrometry Compatibility |
| Coomassie-Based | Traditional Coomassie R-250 | ~100 ng[1] | ~1 order of magnitude | 2 hours to overnight | Yes[1] |
| Colloidal Coomassie G-250 | 4-8 ng[2] | >2 orders of magnitude | 1-2 hours | Yes[3] | |
| One-Step Blue® | 10-20 ng[4][5][6] | Not specified | 5-60 minutes[4][5][6] | Yes[4][6][7] | |
| LabSafe™ GEL Blue | 4-8 ng[2] | Not specified | 5-10 minutes for initial visualization[2] | Yes | |
| EZBlue™ | ~5 ng[8] | Not specified | ~15 minutes to 2 hours[8] | Yes | |
| Fluorescent | SYPRO™ Ruby | 0.25-1 ng[9] | >3 orders of magnitude[7][9] | 90 minutes (rapid protocol) to overnight[9][10][11] | Yes[9][12] |
| Flamingo™ | 0.25-0.5 ng[5][13] | ~3 orders of magnitude[5][13] | ~5 hours[5][8][13] | Yes[5][13] | |
| Oriole™ | Not specified | Highly linear | < 2 hours[14] | Yes | |
| Reversible/Negative | Zinc Stain | 0.1-0.5 ng | Limited (approximate quantification)[15] | < 15 minutes[16][17] | Yes (after destaining)[17] |
| Copper Stain | 0.1-0.5 ng | Limited | Rapid | Yes (after destaining)[1] |
Qualitative Feature Comparison
Beyond the numbers, the practical aspects of a staining protocol are crucial for laboratory workflow. The following table provides a qualitative comparison of the different staining methods.
| Stain Family | Advantages | Disadvantages | Typical Workflow | Special Equipment |
| Coomassie-Based | Cost-effective, easy to visualize, good for abundant proteins, many non-toxic and rapid formulations available.[18] | Less sensitive than fluorescent or silver stains, traditional methods require hazardous reagents (methanol, acetic acid) and a destaining step.[18] | Staining followed by an optional or required destaining step. | None (visual inspection). |
| Fluorescent | High sensitivity, broad linear dynamic range for accurate quantification, compatible with mass spectrometry.[12][14] | Higher cost, requires a fluorescence imager for visualization. | Fixation (sometimes optional), staining, and sometimes a brief wash. | Fluorescence imager (e.g., UV or blue-light transilluminator, laser-based scanner).[14] |
| Reversible/Negative | Very rapid, high sensitivity, proteins are not chemically modified, compatible with downstream applications like Western blotting after destaining.[1][17] | Stains the gel background instead of the protein bands, can have a narrower linear dynamic range for quantification.[1][15] | Brief incubation in staining and developing solutions. | A dark background for visualization. |
Experimental Workflows and Logical Guides
To assist in the practical application of these staining methods, the following diagrams illustrate a typical experimental workflow and a decision-making guide for selecting the appropriate stain.
Detailed Experimental Protocols
The following section provides detailed methodologies for key non-toxic protein staining alternatives. These protocols are intended as a general guide; always refer to the manufacturer's instructions for specific commercial products.
Protocol 1: Traditional Coomassie Brilliant Blue R-250 Staining
This method is a classic, cost-effective technique suitable for visualizing abundant proteins.
Materials:
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 40% (v/v) methanol, 10% (v/v) acetic acid.
-
Destaining Solution: 40% (v/v) methanol, 10% (v/v) acetic acid.
-
Fixing Solution (Optional): 50% (v/v) ethanol, 10% (v/v) acetic acid.[1]
Procedure:
-
Fixation (Optional): After electrophoresis, place the gel in the fixing solution for 15-30 minutes with gentle agitation.[1] This step can improve the clarity of the bands.
-
Staining: Decant the fixing solution and add the Coomassie R-250 staining solution to completely cover the gel. Incubate for at least 1 hour with gentle agitation. For convenience, this step can be performed overnight.
-
Destaining: Remove the staining solution (it can be saved and reused). Add destaining solution and incubate with gentle agitation. Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background.[19] A piece of foam or a folded paper towel can be added to the destaining solution to help absorb the excess stain.
-
Storage: Once the desired level of destaining is achieved, the gel can be stored in distilled water.
Protocol 2: Rapid, Non-Toxic Coomassie-Based Staining (e.g., One-Step Blue®, LabSafe™ GEL Blue)
These formulations are aqueous-based, eliminating the need for methanol and acetic acid, and significantly reduce staining and destaining times.
Materials:
-
Commercially available rapid, non-toxic Coomassie-based stain.
-
Deionized water.
Procedure:
-
Washing (Optional but Recommended): After electrophoresis, briefly rinse the gel with deionized water. Some protocols recommend washing the gel 2-3 times for 5 minutes each in deionized water to remove SDS, which can cause background staining.[2]
-
Staining: Add a sufficient volume of the staining solution to cover the gel (e.g., 25-50 mL for a mini-gel).[2][4] Incubate with gentle agitation for 5-60 minutes at room temperature. Protein bands will become visible within minutes.[2][4]
-
Destaining (Optional): For most rapid stains, destaining is not required.[4] However, if a clearer background is desired, the gel can be destained in deionized water for 15 minutes to overnight.[4]
-
Storage: The stained gel can be stored in deionized water.
Protocol 3: Fluorescent Staining with SYPRO™ Ruby
SYPRO™ Ruby is a highly sensitive fluorescent stain with a broad linear dynamic range, making it ideal for quantitative proteomics.
Materials:
-
SYPRO™ Ruby protein gel stain.
-
Fixing Solution: 50% (v/v) methanol, 7% (v/v) acetic acid.
-
Wash Solution: 10% (v/v) methanol, 7% (v/v) acetic acid.
-
Ultrapure water.
Procedure (Basic Protocol):
-
Fixation: After electrophoresis, place the gel in a clean container with the fixing solution. Incubate for 30 minutes with gentle agitation. Repeat this step with fresh fixing solution.[10][11]
-
Staining: Decant the fixing solution and add SYPRO™ Ruby stain, ensuring the gel is fully submerged. Protect the container from light and incubate overnight with gentle agitation.[9][10][11]
-
Washing: Transfer the gel to a clean container and add the wash solution. Incubate for 30 minutes with gentle agitation.[9][10][11]
-
Final Rinse: Before imaging, rinse the gel twice with ultrapure water for 5 minutes each.[9]
-
Imaging: Visualize the gel using a fluorescence imager with appropriate excitation and emission settings (e.g., UV or blue-light transilluminator, or a laser-based scanner).[9]
Rapid Protocol (90 minutes):
-
Fixation: Fix the gel as described above, but for only 15 minutes per wash.[10][11]
-
Staining: Add the SYPRO™ Ruby stain and heat in a microwave until the solution is warm (do not boil). Agitate for 30 minutes.[10][11]
-
Washing: Wash the gel in the wash solution for 30 minutes.[10][11]
-
Imaging: Rinse with water and image as described above.
Protocol 4: Fluorescent Staining with Flamingo™
Flamingo™ is another sensitive fluorescent stain with a simple protocol.
Materials:
-
Flamingo™ fluorescent gel stain (10x concentrate).
-
Fixing Solution: 40% (v/v) ethanol, 10% (v/v) acetic acid.
-
Deionized water.
Procedure:
-
Fixation: After electrophoresis, place the gel in a clean container with the fixing solution and incubate for at least 1 hour with gentle agitation.
-
Staining: Dilute the 10x Flamingo™ stain to 1x with deionized water. Decant the fixing solution and add the 1x staining solution. Incubate for at least 3 hours with gentle agitation, protected from light.[8]
-
Imaging: The gel can be imaged directly without a washing step. Use a fluorescence imager with an excitation maximum of 512 nm and an emission maximum of 535 nm.[5][13]
Protocol 5: Reversible Negative Staining with Zinc-Imidazole
This rapid and sensitive method produces clear protein bands against an opaque white background.
Materials:
-
Staining Solution 1: 0.2 M Imidazole.
-
Staining Solution 2: 0.3 M Zinc Chloride (ZnCl₂).
-
Destaining Solution: 2% Citric Acid or a Tris-glycine buffer.[17][20]
-
Deionized water.
Procedure:
-
Initial Rinse: After electrophoresis, briefly rinse the gel with deionized water.
-
Imidazole Incubation: Immerse the gel in the 0.2 M imidazole solution and shake gently for 5-10 minutes.[20]
-
Zinc Incubation: Discard the imidazole solution and add the 0.3 M ZnCl₂ solution. Shake for approximately 30 seconds. A white precipitate will form in the gel, making the background opaque.[20]
-
Visualization: Stop the reaction by rinsing the gel with deionized water. Place the gel on a dark background to visualize the clear protein bands.
-
Destaining (for downstream applications): To reverse the stain, incubate the gel in the destaining solution (e.g., 2% citric acid) for 5-10 minutes, changing the solution 2-3 times until the gel is clear.[20] The gel can then be used for applications like Western blotting.
Conclusion
The move towards safer laboratory practices does not necessitate a compromise on the quality of experimental results. A wide array of non-toxic protein stains are available that offer comparable, and in some cases superior, performance to older, more hazardous dyes like Quinoline Yellow. Coomassie-based stains, particularly the newer rapid and safe formulations, provide a cost-effective and convenient option for routine protein visualization. For applications requiring high sensitivity and accurate quantification, fluorescent stains such as SYPRO™ Ruby and Flamingo™ are excellent choices, albeit at a higher cost and with the need for specialized imaging equipment. Reversible negative stains, like zinc staining, offer a unique combination of speed, sensitivity, and compatibility with downstream applications, making them a versatile tool in the modern proteomics laboratory. By carefully considering the specific requirements of your experiment and consulting the comparative data and protocols provided in this guide, you can select the optimal non-toxic protein stain to achieve your research goals effectively and safely.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Coomassie blue as a near-infrared fluorescent stain: a systematic comparison with Sypro Ruby for in-gel protein detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. licorbio.com [licorbio.com]
- 7. Protein Stains Support—Getting Started | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. bio-rad.com [bio-rad.com]
- 9. mdpi.com [mdpi.com]
- 10. Mass spectrometry compatibility of two-dimensional gel protein stains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 12. Standard Dyes for Total Protein Staining in Gel-Based Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Quantitative proteomics: assessing the spectrum of in-gel protein detection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reversible Zinc Stain™ [gbiosciences.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Your Go-To Guide for Protein Stains - Biotium [biotium.com]
- 19. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 20. conductscience.com [conductscience.com]
Unveiling the True Colors: A Comparative Guide to the Purity Analysis of C.I. Pigment Yellow 104
For researchers, scientists, and professionals in drug development, ensuring the purity of excipients and colorants is paramount to product quality, safety, and efficacy. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of C.I. Pigment Yellow 104, a lead chromate-based pigment, and evaluates its performance against safer, modern alternatives.
While High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis for organic molecules, its application to inorganic pigments like C.I. Pigment Yellow 104 is not standard practice. Due to the inorganic and insoluble nature of lead chromate, alternative analytical techniques are employed to determine its composition and identify impurities. This guide will delve into the appropriate analytical workflows for C.I. Pigment Yellow 104 and present a data-driven comparison with its alternatives.
Purity Assessment of C.I. Pigment Yellow 104: Beyond HPLC
The purity of C.I. Pigment Yellow 104 is primarily determined by its elemental composition and crystalline structure. The key analytical techniques for this assessment are X-Ray Fluorescence (XRF) and X-Ray Diffraction (XRD).
X-Ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. It is particularly well-suited for identifying and quantifying the heavy metals present in C.I. Pigment Yellow 104, such as lead (Pb) and chromium (Cr). The analysis can also detect the presence of other key elements that constitute the pigment, including sulfur (S) and molybdenum (Mo), which are often present as lead sulfate and lead molybdate.[1] Impurities, such as other heavy metals, can also be detected and quantified.
X-Ray Diffraction (XRD) provides information about the crystalline structure of the pigment. This is crucial for confirming the presence of the correct lead chromate crystalline phase and for identifying any crystalline impurities that may be present from the manufacturing process.
Experimental Protocols
Below are detailed methodologies for the key analytical techniques used in the purity assessment of C.I. Pigment Yellow 104.
1. Elemental Analysis by X-Ray Fluorescence (XRF)
-
Principle: The sample is irradiated with high-energy X-rays, causing the atoms in the sample to emit characteristic "secondary" (or fluorescent) X-rays. The energy of these fluorescent X-rays is unique to each element, and their intensity is proportional to the concentration of the element in the sample.
-
Instrumentation: A wavelength-dispersive or energy-dispersive XRF spectrometer.
-
Sample Preparation: A representative sample of the pigment powder is pressed into a pellet. No complex sample digestion is required.
-
Analysis:
-
The instrument is calibrated using certified reference materials with known concentrations of lead, chromium, and other relevant elements.
-
The pigment pellet is placed in the sample holder of the spectrometer.
-
The sample is irradiated, and the resulting fluorescent X-ray spectrum is collected.
-
The software analyzes the spectrum to identify the elements present and quantify their concentrations.
-
-
Data Interpretation: The elemental composition is reported in weight percent (wt%). The purity is assessed by comparing the measured concentrations of lead and chromium to the theoretical values for pure lead chromate and by quantifying any detected impurities.
2. Crystalline Phase Analysis by X-Ray Diffraction (XRD)
-
Principle: A beam of X-rays is directed at the crystalline sample. The X-rays are diffracted by the crystal lattice planes, and the angles and intensities of the diffracted beams are recorded. The resulting diffraction pattern is a unique "fingerprint" of the crystalline structure.
-
Instrumentation: A powder X-ray diffractometer.
-
Sample Preparation: A small amount of the pigment powder is gently packed into a sample holder to ensure a flat, smooth surface.
-
Analysis:
-
The sample holder is placed in the diffractometer.
-
The sample is scanned over a range of 2θ angles (the angle between the incident and diffracted X-ray beams).
-
The intensity of the diffracted X-rays is recorded at each angle.
-
-
Data Interpretation: The resulting diffraction pattern is compared to reference patterns from a database (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phases present in the sample. The presence of peaks corresponding to lead chromate confirms the identity of the pigment, while the presence of other peaks indicates crystalline impurities.
Workflow for Purity Assessment of C.I. Pigment Yellow 104
References
A Comparative Analysis of Food Yellow 3:1 and Other Azo Dyes in Staining Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate staining dye is a critical step in the visualization and analysis of biological samples. This guide provides a comprehensive comparison of the performance of Food Yellow 3:1 (also known as Sunset Yellow FCF) against other common azo dyes used in laboratory settings. The information presented is based on available experimental data to facilitate an objective evaluation.
Introduction to Azo Dyes and this compound
Azo dyes represent the largest and most diverse group of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–). This chromophore is responsible for their vibrant colors, which span the entire spectrum. In biological research, azo dyes are widely used for staining various components of cells and tissues, including proteins, lipids, and nucleic acids. Their staining mechanism primarily relies on electrostatic interactions between the charged dye molecules and the oppositely charged tissue components.
This compound, chemically known as the disodium salt of 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonic acid, is a well-known synthetic azo dye. While its primary application is as a colorant in food, pharmaceuticals, and cosmetics, recent studies have explored its utility as a biological stain, particularly for proteins.
Performance Comparison of Azo Dyes in Staining
The efficacy of a staining dye is determined by several factors, including its staining intensity, specificity, stability, and the time required for the staining protocol. This section compares the performance of this compound with other notable azo dyes based on these parameters.
Protein Staining in SDS-PAGE
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique for separating proteins. After separation, proteins are visualized by staining. Coomassie Brilliant Blue R-250 has traditionally been the stain of choice. However, research has shown that this compound (Sunset Yellow FCF) offers a significant advantage in terms of speed.
A study demonstrated that Sunset Yellow FCF can effectively stain proteins in polyacrylamide gels in a fraction of the time required for traditional methods. The total time for staining and destaining with Sunset Yellow FCF was approximately one hour, whereas Coomassie Brilliant Blue R-250 and another azo dye, Amido Black 10B, required at least 24 hours for visualization of protein bands[1]. This rapid staining protocol can significantly improve workflow efficiency in protein analysis.
| Staining Agent | Staining/Destaining Time | Sensitivity | Band Characteristics |
| This compound (Sunset Yellow FCF) | ~ 1 hour[1] | High, comparable to Coomassie Blue | Sharp, non-diffuse, clear, and distinct bands[1] |
| Coomassie Brilliant Blue R-250 | ≥ 24 hours[1] | High | Sharp, distinct bands |
| Amido Black 10B | ≥ 24 hours[1] | Good | Sharp bands |
| Allura Red AC | Shorter than Coomassie Blue[1] | Good | Sharp, distinct bands |
Histological Staining
While this compound is not a conventional histological stain, its properties as an azo dye suggest potential applications. Azo dyes like Tartrazine are used in histological techniques such as the Lendrum's phloxine-tartrazine method for staining Paneth cell granules. In this method, Tartrazine acts as a background stain, providing a yellow contrast to the red-stained granules.
Studies on the effects of Sunset Yellow on animal tissues have primarily focused on its toxicological impact rather than its staining performance. However, these studies inherently demonstrate its ability to interact with and color biological tissues. For instance, investigations into the effects of Sunset Yellow on the stomach and small intestine of mice revealed noticeable staining of the nucleus and cytoplasm[2]. This suggests that with the development of specific protocols, this compound could potentially be adapted for histological use.
Stability of Azo Dyes
The stability of a dye is crucial for the reproducibility and longevity of stained preparations. A comparative study on the stability of three food-coloring azo dyes—Sunset Yellow (this compound), Tartrazine, and Carmoisine—in the presence of food acids revealed the following order of stability in the dark: Tartrazine > Sunset Yellow > Carmoisine[3]. While this study was conducted in a food system context, it provides valuable insights into the inherent chemical stability of these dyes. For histological applications, where stained slides may be archived for extended periods, the photostability of the dye is also a critical factor.
Experimental Protocols
Detailed methodologies are essential for reproducing experimental results. Below are representative protocols for protein staining with this compound and a general protocol for staining paraffin-embedded tissue sections that can be adapted for azo dyes.
Protocol for Rapid Protein Staining in SDS-PAGE with this compound
This protocol is adapted from studies demonstrating the rapid staining capabilities of Sunset Yellow FCF.
Reagents:
-
Staining Solution: 0.1% (w/v) this compound (Sunset Yellow FCF) in 10% (v/v) acetic acid.
-
Destaining Solution: 7% (v/v) acetic acid.
Procedure:
-
Following SDS-PAGE, immerse the gel in the staining solution for 30 minutes at room temperature with gentle agitation.
-
Transfer the gel to the destaining solution.
-
Destain for 30-60 minutes at 60°C with gentle agitation, changing the destaining solution as needed until the background is clear and protein bands are distinctly visible.
-
Visualize and document the gel.
General Protocol for Staining Paraffin-Embedded Tissue Sections
This is a generalized protocol that can be adapted for use with various azo dyes, including the potential application of this compound for histological staining.
Reagents:
-
Xylene
-
Ethanol (100%, 95%, 70%, 50%)
-
Deionized water
-
Azo dye staining solution (concentration and solvent to be optimized for the specific dye)
-
Differentiating solution (e.g., acidic or basic alcohol, depending on the dye)
-
Dehydrating agents (graded alcohols)
-
Clearing agent (e.g., xylene)
-
Mounting medium
Procedure:
-
Deparaffinization: Immerse slides in two changes of xylene for 10 minutes each.
-
Rehydration: Immerse slides sequentially in 100% ethanol (2 changes, 10 minutes each), 95% ethanol (5 minutes), 70% ethanol (5 minutes), and 50% ethanol (5 minutes). Rinse with deionized water.
-
Staining: Immerse slides in the prepared azo dye solution for a predetermined time (optimization required).
-
Rinsing: Briefly rinse the slides in deionized water or an appropriate buffer.
-
Differentiation: If necessary, dip the slides in a differentiating solution to remove excess stain and improve contrast. Monitor microscopically.
-
Dehydration: Dehydrate the sections through graded alcohols (e.g., 70%, 95%, 100% ethanol).
-
Clearing: Clear the sections in two changes of xylene.
-
Mounting: Apply a coverslip using a compatible mounting medium.
Visualizing Experimental Workflows and Mechanisms
To better understand the processes involved in comparative staining and the general mechanism of azo dye interaction, the following diagrams are provided.
Conclusion
This compound (Sunset Yellow FCF) demonstrates significant potential as a rapid and effective staining agent, particularly for protein visualization in SDS-PAGE. Its performance in this application is comparable to, and in terms of speed, superior to traditional stains like Coomassie Brilliant Blue R-250. While its application in histological staining is less established, its inherent properties as an azo dye and its observed interaction with tissues in toxicological studies suggest that it could be a viable candidate for such applications with further protocol development.
For researchers and professionals in drug development, the key advantages of this compound lie in its potential to accelerate experimental workflows and its ready availability and cost-effectiveness. However, for applications requiring long-term stability and resistance to fading, other azo dyes like Tartrazine may offer better performance. The choice of dye will ultimately depend on the specific requirements of the experiment, including the sample type, the desired speed of the protocol, and the need for long-term sample preservation. Further research into the direct comparison of this compound with a broader range of histological azo dyes is warranted to fully elucidate its potential in this area.
References
Cytotoxicity comparison of Sunset Yellow Aluminium Lake and natural yellow colorants
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of pharmaceuticals and food production, the choice of colorants is a critical decision, balancing aesthetic appeal with biological safety. This guide provides an objective comparison of the in vitro cytotoxicity of Sunset Yellow Aluminium Lake, a synthetic colorant, against a selection of natural yellow alternatives, including curcumin, beta-carotene, and saffron. The data presented herein is compiled from various scientific studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Executive Summary
Current research indicates that Sunset Yellow FCF, the primary component of Sunset Yellow Aluminium Lake, exhibits cytotoxic and genotoxic potential in various cell lines. In contrast, natural yellow colorants like curcumin, beta-carotene, and saffron have demonstrated a more favorable cytotoxicity profile, often exhibiting selective toxicity towards cancer cells while being less harmful to normal cells. This guide summarizes the available quantitative data, details the experimental protocols used to assess cytotoxicity, and provides visual representations of experimental workflows and relevant cellular pathways.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values and other cytotoxicity data for Sunset Yellow FCF and natural yellow colorants on different human cell lines. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data is compiled from multiple sources.
| Colorant | Cell Line | Assay | Concentration/IC50 | Exposure Time | Source |
| Sunset Yellow FCF | HepG2 (Human Liver Carcinoma) | MTS | Significant decrease in viability at 75-300 µg/mL | 48 hours | [1] |
| Jurkat (Human T-lymphocyte) | PrestoBlue | Decrease in cell viability | 24 hours | ||
| Human Lymphocytes | Mitotic Index | Decrease with increasing concentration | - | [2] | |
| Curcumin | HepG2 (Human Liver Carcinoma) | MTT | IC50: 44.61 µM | 24 hours | [3] |
| Caco-2 (Human Colon Adenocarcinoma) | MTT | Significant inhibition at 5 µM | 24 hours | [4] | |
| MDA-MB-231 (Human Breast Cancer) | MTT | IC50: 54.68 µM | 24 hours | [3] | |
| 184A1 (Normal Human Mammary Gland) | MTT | IC50: 59.37 µM | 24 hours | [3] | |
| Beta-Carotene | HepG2 (Human Liver Carcinoma) | - | No IC50 reached up to 15 µM | - | [5] |
| HepG2 (Human Liver Carcinoma) | SCGE, Acridine Orange/Ethidium Bromide | Induced genotoxic and cytotoxic damage | 24 and 48 hours | [6] | |
| Saffron Extract | HepG2 (Human Liver Carcinoma) | MTT | IC50: 950 µg/mL | 48 hours | [7][8] |
| HepG2 (Human Liver Carcinoma) | MTT | IC50: 400 µg/mL | - | [9][10] | |
| Caco-2 (Human Colon Adenocarcinoma) | MTT | Cytotoxicity observed at >500 µg/mL | 24 and 48 hours | [11] |
Experimental Protocols
The following are generalized protocols for common cytotoxicity assays used in the evaluation of food colorants.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Expose the cells to various concentrations of the test colorant and control vehicle for a specified period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used for background subtraction.[12]
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.[12]
Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay substrate solution.[13]
-
Incubation: Incubate the plate according to the manufacturer's instructions, typically for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cytotoxicity based on LDH release from treated cells compared to control cells (spontaneous release) and a positive control (maximum LDH release).[13]
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Culture and treat cells with the test colorant.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.[14][15]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[14][15]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.
Visualizing the Processes
To better understand the experimental and biological processes involved, the following diagrams have been generated.
Discussion
The compiled data suggests that Sunset Yellow FCF can induce cytotoxic effects in various cell types, as evidenced by decreased cell viability and mitotic index. While a precise IC50 value for Sunset Yellow FCF on HepG2 or Caco-2 cells was not found in the reviewed literature, studies consistently show a dose-dependent reduction in cell viability.[1]
In contrast, natural yellow colorants such as curcumin have been extensively studied and show a more nuanced cytotoxic profile. Curcumin has been reported to have a higher IC50 value in normal cells compared to cancer cells, suggesting a degree of selective toxicity.[3] For example, the IC50 of curcumin on the normal breast cell line 184A1 was higher than on the breast cancer cell lines MCF7 and MDA-MB-231.[3]
Beta-carotene's cytotoxicity appears to be complex, with some studies indicating potential for genotoxic and cytotoxic damage at certain concentrations, while others show no significant toxicity at physiological levels.[5][6] Saffron extract has also demonstrated cytotoxic effects, particularly against cancer cell lines, with reported IC50 values varying depending on the specific extract and cell line used.[7][8][9][10][11]
The signaling pathways through which these colorants exert their effects are a key area of research. Natural colorants like curcumin and saffron are known to induce apoptosis through the modulation of the Bcl-2 family of proteins, leading to the activation of caspases. The general cytotoxic effects of Sunset Yellow FCF are likely to involve multiple mechanisms leading to cell death, though specific signaling pathway interactions are less clearly defined in the available literature.
Conclusion
Based on the current body of scientific literature, natural yellow colorants such as curcumin and saffron appear to present a more favorable in vitro cytotoxicity profile compared to the synthetic colorant Sunset Yellow Aluminium Lake. They often exhibit selective cytotoxicity towards cancer cells and have well-documented interactions with apoptosis-related signaling pathways. However, it is crucial for researchers and drug development professionals to conduct their own specific in vitro and in vivo studies to determine the safety and efficacy of any colorant within their specific product formulation and intended use. The provided experimental protocols and data serve as a valuable starting point for such investigations.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Genotoxic and cytotoxic effects of Sunset Yellow and Brilliant Blue, colorant food additives, on human blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating Curcumin/Intestinal Epithelium Interaction in a Millifluidic Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In-vivo and in-vitro evaluation of therapeutic potential of β- Carotene in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Study of cytotoxic and apoptogenic properties of saffron extract in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ajp.mums.ac.ir [ajp.mums.ac.ir]
- 10. scispace.com [scispace.com]
- 11. Biological Response of Treatment with Saffron Petal Extract on Cytokine-Induced Oxidative Stress and Inflammation in the Caco-2/Human Leukemia Monocytic Co-Culture Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Genome-wide analysis identifies susceptibility loci for heart failure and nonischemic cardiomyopathy subtype in the East Asian populations | PLOS Genetics [journals.plos.org]
- 15. m.youtube.com [m.youtube.com]
A Comparative Guide to the Analytical Validation of Food Colorant C.I. 15985:1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical validation methods for the food colorant C.I. 15985:1, also known as Sunset Yellow FCF aluminum lake. It offers a detailed examination of its performance against other commonly used food colorants, supported by experimental data from various studies. This document is intended to assist researchers, scientists, and professionals in drug development in selecting and implementing appropriate analytical methodologies for the quality control and validation of these substances.
Executive Summary
C.I. 15985:1 is a widely used synthetic azo dye in the food, beverage, and pharmaceutical industries.[1] Its consistent color and stability make it a popular choice. However, regulatory agencies worldwide have established strict purity criteria and maximum allowable limits for this and other food colorants, necessitating robust and validated analytical methods for their quantification and control. This guide compares the analytical performance of C.I. 15985:1 with three other prevalent food dyes: Tartrazine (C.I. 19140), Quinoline Yellow WS (C.I. 47005), and Allura Red AC (C.I. 16035). The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, which are the most common methods for the analysis of these compounds.
Comparison of Analytical Performance
The following tables summarize the key analytical performance parameters for C.I. 15985:1 and its alternatives based on published experimental data. These parameters are crucial for evaluating the sensitivity, accuracy, and precision of the analytical methods.
Table 1: High-Performance Liquid Chromatography (HPLC) Performance Data
| Food Colorant | Common Name | C.I. Number | Limit of Detection (LOD) (mg/L) | Limit of Quantitation (LOQ) (mg/L) | Linearity Range (mg/L) | Recovery (%) |
| Sunset Yellow FCF | Yellow 6 | 15985 | 0.25 | 0.75 | 0.75 - 10 | 83.5 ± 1.9 - 114 ± 3 |
| Tartrazine | Yellow 5 | 19140 | 0.24 | 0.72 | 0.72 - 50 | 83.5 ± 1.9 - 114 ± 3 |
| Quinoline Yellow WS | Yellow 10 | 47005 | 0.08 | 0.24 | 0.24 - 50 | 90.5 - 113.2 |
| Allura Red AC | Red 40 | 16035 | 0.23 | 0.69 | 0.69 - 50 | 75.2 - 113.8[2][3] |
Table 2: Spectrophotometric Performance Data
| Food Colorant | Common Name | C.I. Number | Limit of Detection (LOD) (mg/L) | Limit of Quantitation (LOQ) (mg/L) | Maximum Absorption Wavelength (λmax) (nm) |
| Sunset Yellow FCF | Yellow 6 | 15985 | 1.0 | 3.1 | ~480 (at pH 1) to 443 (at pH 13) |
| Tartrazine | Yellow 5 | 19140 | 5.0 | 15.2 | ~420 |
| Quinoline Yellow WS | Yellow 10 | 47005 | 3.3 | 9.9 | ~414 |
| Allura Red AC | Red 40 | 16035 | 5.51 x 10⁻⁵ (mg/mL) | 1.67 x 10⁻⁴ (mg/mL) | ~504 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established and validated methods from the scientific literature.
High-Performance Liquid Chromatography (HPLC) for Simultaneous Determination
This method is suitable for the simultaneous quantification of Sunset Yellow FCF, Tartrazine, Quinoline Yellow WS, and Allura Red AC in food matrices.
1. Sample Preparation:
-
Solid Samples (e.g., candies, powders): Accurately weigh a homogenized sample and dissolve it in a suitable solvent (e.g., methanol-water mixture). Use of ultrasonic-assisted extraction can enhance recovery. The solution is then filtered through a 0.45 µm syringe filter.
-
Liquid Samples (e.g., beverages): Degas the sample if carbonated. Dilute the sample with the mobile phase and filter through a 0.45 µm syringe filter.
-
Solid Phase Extraction (SPE): For complex matrices, an SPE cleanup step using a C18 cartridge may be necessary to remove interfering substances.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of:
-
Solvent A: Ammonium acetate buffer (e.g., 0.1 M, pH 6.5).
-
Solvent B: Methanol or acetonitrile. The gradient program is optimized to achieve good separation of the analytes.
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV-Vis detector set at the maximum absorption wavelength for each analyte (e.g., 482 nm for Sunset Yellow, 420 nm for Tartrazine and Quinoline Yellow, and 504 nm for Allura Red AC). A photodiode array (PDA) detector can be used to monitor multiple wavelengths simultaneously.
3. Calibration:
-
Prepare a series of standard solutions of each colorant of known concentrations.
-
Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
The concentration of the analytes in the samples is determined from the calibration curve.
UV-Visible Spectrophotometry
This method is a simpler and more cost-effective technique for the determination of food colorants, particularly when analyzing samples containing a single, known colorant.
1. Sample Preparation:
-
Prepare a clear, diluted solution of the sample in a suitable solvent (usually distilled water). Filtration may be required to remove any particulate matter.
2. Instrumentation:
-
A double-beam UV-Vis spectrophotometer is used.
-
Quartz or glass cuvettes with a 1 cm path length are used.
3. Measurement:
-
The spectrophotometer is blanked using the solvent.
-
The absorbance of the sample solution is measured at the maximum absorption wavelength (λmax) of the target colorant.
4. Quantification:
-
A calibration curve is prepared using standard solutions of the colorant.
-
The concentration of the colorant in the sample is determined by comparing its absorbance to the calibration curve, following Beer-Lambert Law.
Visualized Workflows
The following diagrams, created using the DOT language, illustrate the experimental workflows for the analytical techniques described.
Caption: Workflow for the quantitative analysis of food colorants using HPLC.
Caption: Workflow for the quantitative analysis of food colorants using Spectrophotometry.
Conclusion
The validation of analytical methods for food colorants such as C.I. 15985:1 is critical for ensuring product quality and regulatory compliance. Both HPLC and UV-Visible Spectrophotometry are powerful techniques for this purpose. HPLC offers superior selectivity and the ability to analyze multiple colorants simultaneously, making it ideal for complex food matrices. Spectrophotometry, while less specific, provides a rapid and cost-effective solution for routine analysis of samples containing a single, known colorant. The choice of method will depend on the specific application, the complexity of the sample matrix, and the regulatory requirements. The data presented in this guide provides a solid foundation for the selection and implementation of appropriate analytical strategies for the validation of C.I. 15985:1 and its common alternatives.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Frontiers | Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (E129) in Food and Beverages Products [frontiersin.org]
- 3. Extraction, Analytical and Advanced Methods for Detection of Allura Red AC (E129) in Food and Beverages Products - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory comparison of "Food Yellow 3:1" analysis methods
An Inter-laboratory Comparison of Analytical Methods for Food Yellow 3 and its Aluminum Lake, Food Yellow 3:1
Understanding the Nomenclature
It is crucial to first clarify the terminology surrounding the target analyte. "Food Yellow 3" is a common name for the water-soluble azo dye known as Sunset Yellow FCF . In the United States, it is referred to as FD&C Yellow No. 6 , and in Europe, it has the E number E110 . "this compound" is the aluminum lake of Sunset Yellow FCF. Lakes are prepared by precipitating a soluble dye onto an inert substratum, in this case, alumina hydrate. This process renders the colorant insoluble, making it suitable for coloring fatty or dry food products where migration of a soluble dye would be an issue. The analytical methods discussed herein primarily focus on the soluble form, Sunset Yellow FCF, as the lake is typically dissolved and converted back to the soluble form for analysis.
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a UV-Vis spectrophotometer is the most prevalent technique for the analysis of synthetic food dyes like Sunset Yellow FCF. The performance of these methods can be evaluated based on several key parameters, including the Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates. The following table summarizes the performance of different HPLC methods as reported in various studies.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC-DAD | Soft drinks, sugar, gelatin | 0.015–0.32 ng/mL | - | 95.8 - 104.5 | [1] |
| HPLC-DAD | Animal feed and meat | - | - | - | [1] |
| HPLC-MS/MS | Animal feed and meat | - | - | - | [1] |
| HPLC | Orange Jellies | - | - | 102.23 | [2][3] |
| LC/MS | Commercial Sunset Yellow FCF | 0.01 - 0.1% | - | - | [4] |
| HPLC-DAD | Powdered Drinks | 1.16 - 3.00 mg/kg | 3.86 - 10.02 mg/kg | 95 - 101 | [5] |
Experimental Protocols
A generalized workflow for the analysis of Sunset Yellow FCF in food matrices using HPLC is outlined below. Specific parameters may need to be optimized depending on the sample matrix and laboratory instrumentation.
Sample Preparation
-
Solid Samples (e.g., Jellies, Candies):
-
Accurately weigh a homogenized portion of the sample (e.g., 2.0 g of orange jelly).[2]
-
Dissolve the sample in a suitable solvent, such as an 85% aqueous acetonitrile solution, to a known volume (e.g., 20 mL).[2]
-
Vigorously shake the mixture for approximately 10 minutes to ensure complete dissolution of the dye.[2]
-
Filter the solution through a 0.2 µm or 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.[2][6]
-
Further dilutions may be necessary to bring the analyte concentration within the calibration range.[2]
-
-
Liquid Samples (e.g., Beverages):
HPLC-DAD Analysis
-
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column is commonly used (e.g., Luna 5µ C18 (2) 100A, 250 × 4.6 mm).[3]
-
Mobile Phase: An isocratic or gradient elution can be employed. A common mobile phase consists of a mixture of an acetate buffer (e.g., 3.0 mM, pH ~4.0) and acetonitrile (e.g., 17:3 v/v).[2][3]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[3]
-
Column Temperature: Maintained at a constant temperature, for instance, 33 °C.[3]
-
Detection: The Diode-Array Detector is set to monitor the absorbance at the maximum wavelength for Sunset Yellow FCF, which is approximately 480 nm.[3]
-
Injection Volume: A standard injection volume is 20 µL.[2]
-
Quantification
Quantification is typically performed using an external standard calibration method. A series of standard solutions of Sunset Yellow FCF of known concentrations are prepared and analyzed. A calibration curve is constructed by plotting the peak area against the concentration. The concentration of the dye in the sample is then determined from this curve.[3]
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the HPLC analysis of Food Yellow 3 (Sunset Yellow FCF) in food samples.
Caption: Experimental workflow for HPLC-DAD analysis of Food Yellow 3.
References
- 1. eprints.ums.edu.my [eprints.ums.edu.my]
- 2. itjfs.com [itjfs.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of raw materials, intermediates and subsidiary colours in Food Yellow No. 5 (Sunset Yellow FCF) by LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of HPLC-DAD Method for Simultaneous Determination of Seven Food Additives and Caffeine in Powdered Drinks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
Safety Operating Guide
Proper Disposal of Food Yellow 3 (Tartrazine): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the disposal of Food Yellow 3, also commonly known as Tartrazine or FD&C Yellow No. 5. Adherence to these procedures will help mitigate risks and ensure compliance with environmental regulations.
Chemical Identification and Safety Overview
It is important to correctly identify the substance. While the term "Food Yellow 3" is used, the more common and internationally recognized names for this substance are Tartrazine , FD&C Yellow No. 5 , and E102 [1]. This bright yellow azo dye is widely used in food and pharmaceutical industries.
From a safety perspective, Tartrazine is generally considered safe to handle and is not classified as a hazardous substance. However, it is crucial to be aware of potential reactions. For instance, it can react violently with strong oxidizers. Additionally, when heated to decomposition, it may emit toxic fumes[2][3].
Key Chemical and Safety Data:
| Property | Information |
| Common Names | Tartrazine, FD&C Yellow No. 5, E102 |
| Appearance | Odorless yellow solid[1] |
| Solubility | Highly soluble in water[1] |
| Primary Hazard | Not classified as a hazardous substance |
| Incompatibilities | Strong oxidizers[2] |
| Hazardous Decomposition | May emit toxic fumes when heated to decomposition |
Step-by-Step Disposal Procedures
The disposal of Tartrazine requires careful consideration of its form (solid or aqueous solution) and, most importantly, local, regional, and national regulations. While some sources suggest that small quantities can be washed down the drain with copious amounts of water, this is not a universally accepted practice and may be prohibited in your jurisdiction[1]. Therefore, a more cautious and compliant approach is recommended.
Personal Protective Equipment (PPE)
Before handling Tartrazine for disposal, ensure you are wearing appropriate PPE:
-
Safety glasses or goggles
-
Laboratory coat
-
Gloves
Assess Local Regulations
This is the most critical step. Before proceeding with any disposal method, consult your institution's Environmental Health and Safety (EHS) department or your local waste disposal regulations. Disposal requirements can vary significantly between regions.
Disposal of Solid Tartrazine
-
Step 1: Containment
-
Keep the solid Tartrazine in its original, clearly labeled container.
-
Ensure the container is tightly sealed.
-
-
Step 2: Waste Collection
-
Do not mix with other waste chemicals.
-
Arrange for collection by a licensed chemical waste disposal contractor. This is the most recommended and safest method for solid waste.
-
Alternatively, the material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[4].
-
Disposal of Aqueous Tartrazine Solutions
There is conflicting information regarding the drain disposal of Tartrazine solutions. Some sources permit it with large amounts of water, while others explicitly advise against it[1][2]. To ensure safety and compliance, follow this conservative approach:
-
Step 1: Dilution
-
For small quantities, dilution with a large volume of water may be a preliminary step, but it does not negate the need to follow proper disposal routes.
-
-
Step 2: Evaluate Drain Disposal Prohibitions
-
Crucially, verify if your local regulations and institutional policies permit drain disposal of this substance. Many jurisdictions prohibit the drain disposal of any dyes or chemicals, regardless of their perceived hazard level.
-
-
Step 3: Preferred Disposal Method
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Food Yellow 3 (Tartrazine) in a laboratory setting.
Caption: Decision workflow for the proper disposal of Food Yellow 3 (Tartrazine).
By following these guidelines and prioritizing regulatory compliance, laboratory professionals can ensure the safe and responsible disposal of Food Yellow 3.
References
Personal protective equipment for handling Food Yellow 3:1
Essential Safety and Handling Guide for Food Yellow 3:1
For Immediate Reference by Laboratory Professionals
This guide provides critical safety and logistical information for handling the synthetic azo dye, this compound (also known as Sunset Yellow FCF or C.I. 15985:1). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Chemical and Safety Data
The following table summarizes key quantitative data for this compound. It is important to note that specific occupational exposure limits for this compound have not been established by bodies such as ACGIH or NIOSH. Therefore, it is often treated as "particulates not otherwise regulated" (PNOR), or nuisance dust, for which OSHA has set permissible exposure limits (PELs).
| Parameter | Value | Source |
| CAS Number | 15790-07-5 | [1][2][3] |
| Molecular Formula | C16H9AlN2O7S2 | [1] |
| Molecular Weight | 432.37 g/mol | [1] |
| Appearance | Orange-Yellow Powder | [1] |
| OSHA PEL (as PNOR/Nuisance Dust) | Total Dust: 15 mg/m³ Respirable Fraction: 5 mg/m³ | N/A |
| Toxicity Data (LC50, Fish) | > 100 mg/L (96 h, Danio rerio) | [4] |
| Toxicity Data (EC50, Daphnia) | > 100 mg/L (48 h, Daphnia magna) | [4] |
| Toxicity Data (EC50, Algae) | > 200 mg/L (72 h, Chlorella vulgaris) | [4] |
Personal Protective Equipment (PPE)
Strict adherence to the use of appropriate personal protective equipment is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound in powdered form or in solution.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[4]
-
Skin Protection:
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below the OSHA PEL for nuisance dust, or if irritation is experienced, a full-face respirator with an appropriate particulate filter should be used.[4]
Operational Handling Protocols
Safe handling of this compound requires careful attention to procedure to minimize the risk of inhalation and skin contact. The following step-by-step protocols should be followed for common laboratory tasks involving this substance.
Weighing and Transferring Powdered Dye
-
Preparation:
-
Procedure:
-
Gently scoop the required amount of this compound powder. Avoid any actions that could create dust clouds.
-
Carefully transfer the powder to a suitable, closed container for transport to the next step.
-
Preparing a Stock Solution
-
Preparation:
-
Wear all required PPE.
-
Work in a well-ventilated area or a chemical fume hood.
-
-
Procedure:
-
Add a small amount of the chosen solvent (e.g., deionized water) to the weighed powder to create a paste. This minimizes dust generation when adding the bulk of the solvent.
-
Gradually add the remaining solvent while stirring to ensure the dye is fully dissolved.
-
Transfer the final solution to a clearly labeled and sealed container.
-
Spill and Disposal Procedures
Accidental Release Measures
In the event of a spill, follow these procedures to ensure safe cleanup:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains.[4]
-
Cleanup:
Waste Disposal Plan
Proper disposal of this compound is crucial to prevent environmental contamination.
-
Chemical Waste: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]
-
Contaminated Materials: Any materials, such as gloves, paper towels, or containers that have come into contact with the chemical should be disposed of as hazardous waste in accordance with local, state, and federal regulations.
-
Environmental Precautions: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.[4]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt of the chemical to its final disposal.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
